molecular formula C17H19ClFN3O3 B1669078 Ciprofloxacin hydrochloride CAS No. 93107-08-5

Ciprofloxacin hydrochloride

Cat. No.: B1669078
CAS No.: 93107-08-5
M. Wt: 367.8 g/mol
InChI Key: DIOIOSKKIYDRIQ-UHFFFAOYSA-N
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Description

Ciprofloxacin hydrochloride is the hydrochloride salt of ciprofloxacin, a second-generation synthetic fluoroquinolone antibiotic with the molecular formula C17H18FN3O3 and a CAS number of 86393-32-0 . It functions as a potent bactericidal agent by selectively inhibiting two bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV . This dual-action mechanism disrupts bacterial DNA replication, transcription, and repair, leading to rapid cell death . As a broad-spectrum antibiotic, it is highly effective against a wide range of Gram-negative bacteria, including Escherichia coli , Pseudomonas aeruginosa , and Haemophilus influenzae , and demonstrates activity against some Gram-positive pathogens . In research, this compound is an indispensable tool for studying bacterial resistance mechanisms, investigating the pharmacokinetics and pharmacodynamics of antimicrobial agents, and evaluating the efficacy of antibiotics in various in vitro models. Its critical role in biomedical research extends to studies of intracellular pathogens, biofilms, and the development of novel anti-infective strategies. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H18FN3O3.ClH/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;/h7-10,19H,1-6H2,(H,23,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOIOSKKIYDRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H19ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1047788
Record name Ciprofloxacin hydrochloride
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Molecular Weight

367.8 g/mol
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CAS No.

86483-48-9, 93107-08-5, 86393-32-0
Record name 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride (1:?)
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Record name Ciprofloxacin hydrochloride
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Record name Ciprofloxacin hydrochloride
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Record name Ciprofloxacin hydrochloride anhydrous
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Record name 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CIPROFLOXACIN HYDROCHLORIDE ANHYDROUS
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Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Ciprofloxacin Hydrochloride on DNA Gyrase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ciprofloxacin (B1669076), a fluoroquinolone antibiotic, exerts its potent bactericidal effects by targeting bacterial type II topoisomerases, primarily DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria.[1][2] These enzymes are essential for managing DNA topology, a critical aspect of DNA replication, transcription, and repair.[1][3] Ciprofloxacin's core mechanism is not simple enzyme inhibition but rather the conversion of DNA gyrase into a cellular toxin. It achieves this by stabilizing a transient intermediate in the enzyme's catalytic cycle—the DNA-gyrase cleavage complex.[4] This action traps the enzyme on the DNA, prevents the re-ligation of a temporary double-strand break, and leads to the accumulation of these breaks, which are lethal to the bacterium.[1][4] The collision of replication forks with these stalled complexes results in irreversible DNA damage and triggers pathways leading to cell death.[5][6] This guide provides an in-depth exploration of the molecular interactions, quantitative kinetics, and experimental methodologies used to characterize this critical drug-target interaction.

The Core Mechanism: Poisoning the Enzyme

The catalytic cycle of DNA gyrase involves creating a transient double-strand break in a segment of DNA, passing another segment through the break to relieve topological stress, and then resealing the break.[7] Ciprofloxacin's mechanism hinges on interrupting this cycle at a critical juncture.

2.1 Formation of the Ternary Complex Ciprofloxacin does not bind effectively to DNA gyrase or DNA alone. Instead, it binds with high affinity to the enzyme-DNA complex, forming a stable ternary structure (Ciprofloxacin-Gyrase-DNA).[4][8] The drug intercalates into the DNA at the site of cleavage.[6] This interaction is critically mediated by a non-catalytic magnesium ion (Mg²⁺), which forms a water-metal ion bridge, coordinating with the C3-carboxyl and C4-keto groups of the ciprofloxacin molecule and specific amino acid residues on the GyrA subunit of DNA gyrase.[4]

2.2 Trapping the Cleavage Complex and Inducing DNA Breaks By binding to this complex, ciprofloxacin stabilizes the "cleavage complex" state, where the DNA is cut, but the enzyme is prevented from re-ligating the strands.[1][4] This stabilization has two catastrophic consequences for the bacterial cell:

  • Replication Fork Stalling: The stabilized ternary complexes act as physical roadblocks, halting the progression of the DNA replication machinery.[4][5]

  • Generation of Double-Strand Breaks: The collision of replication forks with these roadblocks, or the dissociation of the enzyme subunits, converts the transient breaks into permanent, lethal double-strand DNA breaks.[5][6] A single unrepaired double-strand break can be fatal for a bacterium.[5]

Molecular Interactions with DNA Gyrase Subunits

DNA gyrase is a heterotetramer composed of two GyrA subunits and two GyrB subunits (A₂B₂).[9] Ciprofloxacin interacts with both subunits, but its primary interactions are with the GyrA subunit.[9][10]

  • GyrA Subunit: This subunit is responsible for the DNA breakage and reunion activity. The quinolone resistance-determining region (QRDR), a specific area within GyrA (typically spanning residues 67 to 106 in E. coli), is the principal site of interaction.[2][11] Mutations in this region, particularly at serine 83 and aspartate 87, are a common cause of high-level quinolone resistance.[11][12]

  • GyrB Subunit: This subunit possesses ATPase activity, which powers the DNA supercoiling reaction. While GyrA is the primary binding site, evidence suggests that the C-7 ring of fluoroquinolones also interacts with the GyrB subunit, indicating two potential modes of drug binding.[11][13]

The following diagram illustrates the mechanistic pathway of ciprofloxacin's action.

G Cipro Ciprofloxacin Enters Cell Ternary Ternary Complex Formation (Gyrase-DNA-Ciprofloxacin) Cipro->Ternary Binds to Gyrase-DNA Complex GyraseDNA DNA Gyrase Binds to DNA Cleavage Transient Double-Strand Cleavage GyraseDNA->Cleavage Cleavage->Ternary Block DNA Re-ligation Blocked Ternary->Block Stalling Replication Fork Stalling Block->Stalling DSB Irreversible Double-Strand Breaks Block->DSB Stalling->DSB Death Bacterial Cell Death DSB->Death

Mechanism of Ciprofloxacin Action on DNA Gyrase.

Quantitative Data: Inhibitory Potency

The efficacy of ciprofloxacin is quantified by its half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of the enzyme's catalytic activity (e.g., supercoiling). This value is a critical parameter in drug development and resistance monitoring. IC₅₀ values are highly dependent on the bacterial species, the specific enzyme (DNA gyrase or topoisomerase IV), and assay conditions.[4]

Table 1: Ciprofloxacin IC₅₀ Values against DNA Gyrase from Various Bacterial Species

Bacterial Species Enzyme Assay Type IC₅₀ (µg/mL) Reference(s)
Escherichia coli (WT) DNA Gyrase Supercoiling 0.45 - 0.6 [4][14]
Neisseria gonorrhoeae (WT) DNA Gyrase Supercoiling 0.39 [4][6][15]
Staphylococcus aureus DNA Gyrase Supercoiling 61.7 [4]
Enterococcus faecalis DNA Gyrase Supercoiling 27.8 [4][16]
Mycobacterium tuberculosis DNA Gyrase Supercoiling 27-28 [4][17]

Note: Values originally in µM have been converted to µg/mL for consistency where appropriate, using a molecular weight of 331.34 g/mol . IC₅₀ values can be influenced by factors such as enzyme and substrate concentrations, buffer composition, and temperature.[4]

Experimental Protocols

Characterizing the interaction between ciprofloxacin and DNA gyrase requires specific biochemical assays. The DNA supercoiling and DNA cleavage assays are fundamental to this analysis.

5.1 DNA Gyrase Supercoiling Inhibition Assay This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP and the inhibition of this activity by ciprofloxacin.[4][6]

Methodology:

  • Reaction Setup: On ice, prepare reaction mixtures containing 5X assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% w/v glycerol, 0.1 mg/mL albumin), relaxed circular plasmid DNA (e.g., pBR322), and 10 mM ATP.[4]

  • Inhibitor Addition: Add varying concentrations of ciprofloxacin (dissolved in DMSO or water) or a vehicle control to the reaction tubes.[4]

  • Enzyme Addition: Initiate the reaction by adding a predetermined amount of purified DNA gyrase.[4]

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.[4]

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye (e.g., containing SDS and EDTA) and chloroform/isoamyl alcohol (24:1).[4]

  • Analysis: Separate the DNA topoisomers (relaxed vs. supercoiled) by electrophoresis on a 1% agarose (B213101) gel.[6]

  • Visualization: Stain the gel with a DNA stain (e.g., ethidium (B1194527) bromide) and visualize under UV light. The degree of inhibition is determined by the reduction in the amount of supercoiled DNA compared to the control.[4]

The general workflow for this assay is depicted below.

G A Prepare Reaction Mix (Buffer, Relaxed Plasmid, ATP) B Add Ciprofloxacin (Varying Concentrations) A->B C Add DNA Gyrase (Initiate Reaction) B->C D Incubate at 37°C (30-60 min) C->D E Terminate Reaction (Stop Buffer/SDS) D->E F Agarose Gel Electrophoresis E->F G Visualize & Quantify (Supercoiled vs. Relaxed DNA) F->G

Workflow for a DNA Gyrase Supercoiling Inhibition Assay.

5.2 DNA Gyrase Cleavage Assay This assay is designed to detect the formation of the stabilized cleavage complex.[6] It measures the amount of linear DNA produced when the gyrase-DNA complex is treated with a denaturant after incubation with a quinolone.

Methodology:

  • Reaction Setup: Combine a 5X cleavage buffer, supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of ciprofloxacin in reaction tubes on ice.[4]

  • Enzyme Addition: Add DNA gyrase to initiate the reaction.[4]

  • Incubation: Incubate at 37°C for approximately 60 minutes to allow for cleavage complex formation.[4]

  • Complex Trapping: Add SDS (to denature the enzyme) and Proteinase K (to digest the protein).[4][7] This traps the covalent intermediate, where the protein is covalently attached to the 5' ends of the broken DNA, resulting in a linearized plasmid.[4]

  • Further Incubation: Incubate at 37°C for an additional 30 minutes for complete protein digestion.[4]

  • Analysis: Add loading dye and analyze the samples by agarose gel electrophoresis. The amount of linear DNA is proportional to the amount of cleavage complex stabilized by ciprofloxacin.[4]

The logical relationship between the components forming the ternary complex is shown below.

G GyrA GyrA Subunit (Cleavage/Re-ligation) Gyrase DNA Gyrase (A₂B₂) GyrA->Gyrase GyrB GyrB Subunit (ATPase Activity) GyrB->Gyrase Ternary Stabilized Ternary Cleavage Complex Gyrase->Ternary DNA Bacterial DNA DNA->Ternary Cipro Ciprofloxacin Cipro->Ternary Traps

Logical Relationship in the Ternary Complex.

5.3 DNase I Footprinting Assay This technique is used to identify the specific DNA sequence where DNA gyrase binds.[18][19] A protein bound to DNA protects the binding site from cleavage by DNase I.[18]

Methodology:

  • DNA Preparation: A DNA fragment containing the suspected binding site is labeled at one end, typically with a radioactive isotope (³²P) or a fluorescent tag.[18]

  • Binding Reaction: The labeled DNA is incubated with DNA gyrase to allow complex formation. A control reaction without the enzyme is run in parallel.[18]

  • DNase I Digestion: The samples are treated with a low concentration of DNase I, sufficient to introduce, on average, one cut per DNA molecule.[20]

  • Analysis: The protein is removed, and the DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.[20]

  • Visualization: The gel is visualized by autoradiography (for radioactive labels) or fluorescence imaging. The protein-binding site appears as a "footprint"—a gap in the ladder of DNA fragments where the enzyme protected the DNA from cleavage.[18] Hydroxyl radical footprinting can also be used and has shown that gyrase protects about 128 base pairs of DNA.[21]

Conclusion

Ciprofloxacin's potent antibacterial activity stems from its sophisticated mechanism of poisoning bacterial DNA gyrase.[4] By forming a stable ternary complex and trapping the enzyme in its DNA-cleaved state, ciprofloxacin converts an essential enzyme into a lethal agent that fragments the bacterial chromosome.[4][6] A thorough understanding of this mechanism, supported by the quantitative data and robust experimental protocols detailed in this guide, is paramount for the continued development of novel fluoroquinolones and for devising strategies to combat the growing threat of antibiotic resistance.

References

Ciprofloxacin Hydrochloride: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the molecular structure and chemical properties of ciprofloxacin (B1669076) hydrochloride, a widely used second-generation fluoroquinolone antibiotic. The information presented herein is intended to support research, development, and quality control activities related to this important pharmaceutical compound.

Molecular Structure

Ciprofloxacin hydrochloride is the monohydrochloride monohydrate salt of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid. Its structure is characterized by a quinolone core with a cyclopropyl (B3062369) group at the N-1 position, a fluorine atom at the C-6 position, a carboxylic acid at the C-3 position, and a piperazine (B1678402) moiety at the C-7 position. The hydrochloride salt form enhances the aqueous solubility of the parent ciprofloxacin base.

The key structural features that contribute to its antibacterial activity include the carboxyl and keto groups, which are essential for binding to bacterial DNA gyrase and topoisomerase IV, and the fluorine atom at C-6, which significantly increases its potency against Gram-negative bacteria.

Table 1: Molecular and Structural Data for this compound

ParameterValueReference(s)
IUPAC Name 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid;hydrochloride;hydrate[1]
Chemical Formula C₁₇H₁₈FN₃O₃·HCl·H₂O[2]
Molecular Weight 385.8 g/mol [2]
CAS Number 86393-32-0[2]
Appearance Faintly yellowish to light yellow crystalline substance[2]

Chemical Properties

The chemical properties of this compound are crucial for its formulation, stability, and pharmacokinetic profile. It is an amphoteric compound, exhibiting both acidic and basic characteristics due to the presence of a carboxylic acid and a piperazine ring.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Melting Point >300 °C[1][3]
pKa₁ (Carboxylic Acid) 6.09[4][5]
pKa₂ (Piperazine Ring) 8.74[4][5]
Water Solubility Approximately 36 mg/mL at 25 °C[4]
Solubility in other solvents Soluble in dilute (0.1N) hydrochloric acid; Slightly soluble in DMSO and Methanol (with heating); Practically insoluble in ethanol (B145695) and acetone.[1][4][6]
pH of Aqueous Solution 3.5 - 4.6 for a 0.2% ready-for-use infusion solution[5]
Stability

This compound exhibits stability under specific conditions, which is a critical consideration for its storage and handling.

  • pH Stability: The compound is most stable in acidic to slightly acidic conditions (pH 3.5-4.6).[7] Degradation is more pronounced in alkaline environments compared to acidic ones.[7]

  • Light Sensitivity: Ciprofloxacin is susceptible to photodegradation, particularly when exposed to UV radiation.[7] Therefore, it should be protected from light.[2]

  • Thermal Stability: Higher temperatures can accelerate the degradation of this compound.[7] Studies have shown that it remains stable at temperatures between 11°C and 30°C for a six-day period.[8] Forced degradation studies indicated about 10% degradation at 60°C for 24 hours.[7]

Mechanism of Action

The bactericidal action of ciprofloxacin results from the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, ciprofloxacin prevents the relaxation of supercoiled DNA and the separation of replicated daughter DNA strands, ultimately leading to cell death.

Ciprofloxacin_Mechanism_of_Action cluster_effects Cellular Effects Cipro Ciprofloxacin Hydrochloride DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Cipro->DNA_Gyrase Inhibits Topo_IV Bacterial Topoisomerase IV Cipro->Topo_IV Inhibits DNA_Replication Inhibition of DNA Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Mechanism of action of this compound.

Experimental Protocols

The characterization and quantification of this compound are commonly performed using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the assay and impurity profiling of this compound.

Methodology:

  • Standard and Sample Preparation:

    • Prepare a standard stock solution of this compound in a suitable diluent (e.g., mobile phase or a mixture of mobile phase components).[9]

    • Prepare sample solutions by accurately weighing and dissolving the drug substance or formulation in the diluent to a known concentration.[10]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used.[9][10]

    • Mobile Phase: A common mobile phase consists of a mixture of an acidic buffer (e.g., 0.025M orthophosphoric acid adjusted to pH 3.0 with triethylamine) and an organic modifier like acetonitrile (B52724) or methanol.[10][11]

    • Flow Rate: A typical flow rate is around 1.0 to 2.0 mL/min.[10][11]

    • Detection: UV detection is commonly performed at the maximum absorbance wavelength (λmax) of ciprofloxacin, which is around 278 nm.[9][10]

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the ciprofloxacin peak based on its retention time compared to the standard.

    • Quantify the amount of ciprofloxacin in the sample by comparing its peak area to that of the standard.

HPLC_Workflow Prep Sample and Standard Preparation Injection Injection into HPLC System Prep->Injection HPLC HPLC System (C18 Column, UV Detector) Separation Chromatographic Separation Detection UV Detection (at ~278 nm) Separation->Detection Analysis Data Analysis and Quantification Detection->Analysis

General experimental workflow for HPLC analysis.
UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more rapid method for the quantification of this compound, particularly in quality control settings.

Methodology:

  • Solvent Selection: A common solvent is 0.1 M hydrochloric acid or distilled water.[12][13]

  • Determination of λmax:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is typically around 271-278 nm.[12][14]

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations.[15]

    • Measure the absorbance of each standard solution at the determined λmax.[16]

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Prepare a sample solution of the this compound product with a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the sample solution at λmax.

    • Determine the concentration of this compound in the sample using the calibration curve.[15]

This technical guide provides a foundational understanding of the molecular structure and chemical properties of this compound. For specific applications, it is recommended to consult the relevant pharmacopeial monographs and peer-reviewed literature for detailed and validated analytical procedures.

References

A Technical Guide to the Synthesis and Purification of Ciprofloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevalent synthesis and purification methodologies for ciprofloxacin (B1669076) hydrochloride, a broad-spectrum fluoroquinolone antibiotic. The document details various synthetic routes, including established industrial processes and modern continuous flow technologies. Furthermore, it elaborates on purification techniques designed to achieve the high purity required for pharmaceutical applications. Quantitative data from cited literature is summarized for comparative analysis, and detailed experimental protocols are provided.

Synthesis of Ciprofloxacin Hydrochloride

The synthesis of ciprofloxacin typically involves the construction of the quinolone core followed by the introduction of the piperazine (B1678402) substituent. Several methods have been developed to optimize this process in terms of yield, purity, and efficiency.

The Bayer Synthesis Routes

The original synthesis developed by Bayer AG involves a multi-step process starting from 2,4,5-trifluorobenzoyl chloride. An alternative and widely recognized route begins with 2,4-dichloro-5-fluoroacetophenone. This latter pathway involves the formation of a key intermediate, 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, which is then reacted with piperazine.

A common variation of the Bayer process can be summarized as follows:

  • Reaction of 2,4-dichloro-5-fluorobenzoyl chloride with diethyl malonate.

  • Partial hydrolysis and decarboxylation to form a β-ketoester.

  • Reaction with triethyl orthoformate and acetic anhydride (B1165640) to yield an enol ether.

  • Condensation with cyclopropylamine.

  • Base-catalyzed cyclization to form the quinolone ring system.

  • Nucleophilic substitution with piperazine to yield ciprofloxacin.

  • Conversion to this compound by treatment with hydrochloric acid.

Continuous Flow Synthesis

A more recent and rapid approach to ciprofloxacin synthesis utilizes continuous flow chemistry. This method telescopes six reaction steps into five sequential reactors, significantly reducing the overall reaction time from over 24 hours to just nine minutes for the synthesis of the ciprofloxacin sodium salt. The overall yield for the eight-step sequence to this compound is reported to be around 60%.[1] This process offers advantages in terms of process control, safety, and scalability.[2]

Purification of this compound

The crude this compound obtained from synthesis requires purification to remove impurities and meet stringent pharmaceutical standards. The most common method is recrystallization.

Recrystallization from Ethanol-Water Mixtures

A widely employed purification technique involves dissolving the crude this compound in a heated ethanol-water solution, followed by treatment with activated carbon for decolorization.[3][4] The pH of the solution is then adjusted, and the mixture is cooled to induce crystallization. The purified crystals are subsequently filtered and dried.[3][4] The final product is a white crystalline powder.[3]

Key parameters influencing this process include the ethanol (B145695) concentration, the ratio of solvent to crude product, the amount of activated carbon, the pH for crystallization, and the drying conditions.[4] Different crystalline forms, including hydrates and solvates, can be obtained depending on the crystallization conditions, and these forms may exhibit different physicochemical properties such as solubility and stability.[5][6]

Purification via Acid-Base Manipulation

Another approach involves dissolving crude ciprofloxacin in an acidic or basic aqueous solution, treating with activated carbon, filtering, and then precipitating the purified product by adjusting the pH. For instance, crude ciprofloxacin can be dissolved in an aqueous ammonia (B1221849) solution (pH > 12.5), treated with charcoal, and then precipitated by adjusting the pH to 7.7-7.9 with hydrochloric acid.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthesis and purification protocols.

Table 1: Comparison of Ciprofloxacin Synthesis Methods

ParameterBayer One-Pot Synthesis[8]Continuous Flow Synthesis[8]
Scale 0.25 molNot specified
Overall Yield 84%75% (to Ciprofloxacin)
Reaction Time > 24 hours9 minutes (residence time)

Table 2: Parameters for Purification of this compound by Recrystallization

ParameterProtocol 1[3]Protocol 2[3]Protocol 3[3]
Crude Product 1.5 kg1.5 kg1.5 kg
Ethanol Concentration 72% (v/v)70% (v/v)68% (v/v)
Solvent Volume 6.4 L6.0 L5.5 L
Dissolution Temp. 58°C60°C62°C
Activated Carbon 6 g7 g7.5 g
Decolorization Temp. 62°C60°C58°C
Decolorization Time 24 min25 min26 min
Final pH 4.04.53.0
Drying Temp. 62°C65°C60°C
Drying Time 4.5 hours4 hours4.5 hours
Final Yield 1.20 kg (80%)1.30 kg (86.7%)1.25 kg (83.3%)

Experimental Protocols

Protocol for Ciprofloxacin Synthesis (Bayer-derived Method)[9]
  • Charge a suitable reactor with 240 ml of 2-methoxyethanol, 48.9 kg of anhydrous piperazine, and 40 kg of 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.

  • Heat the reaction mixture to reflux (127-129°C) and maintain for 7.5 to 8 hours.

  • Cool the mixture to room temperature.

  • Adjust the pH to 7.7 - 7.9 with a 15% aqueous HCl solution to precipitate the crude ciprofloxacin.

  • Agitate the resulting white suspension for 30 minutes.

  • Centrifuge the suspension and wash the solid with 15 L of water to obtain wet, crude ciprofloxacin.

Protocol for Purification of this compound[5]
  • Place 1.5 kg of crude this compound into a 10 L flask.

  • Add 6.0 L of a 70% (v/v) ethanol solution.

  • Heat the mixture to 60°C with stirring until the solid is completely dissolved.

  • Add 7.0 g of activated carbon to the solution.

  • Maintain the temperature at 60°C and continue heating for 25 minutes for decolorization.

  • Perform a hot filtration to remove the activated carbon.

  • Adjust the pH of the filtrate to 4.5 using a 30% hydrochloric acid solution.

  • Cool the solution to room temperature to allow for crystallization.

  • Filter the white crystals under reduced pressure.

  • Dry the crystals at 65°C for 4 hours under reduced pressure to obtain the purified this compound.

Purity Analysis

The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC).[9][10] UV-Vis spectrophotometry is also a common method for quantification in pharmaceutical preparations, with a maximum absorbance wavelength (λmax) around 273-278 nm.[11][12][13]

Table 3: Example HPLC Conditions for Ciprofloxacin Analysis

ParameterCondition 1[9]Condition 2[10]
Column Inertsil C18, 250 mm x 4.0 mm, 5 µmACE® 5 C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of 0.15% orthophosphoric acid (pH 3.0 with triethylamine) and acetonitrile (B52724)Isocratic, phosphate (B84403) buffer (pH 2.7) and acetonitrile (77:23, v/v)
Flow Rate 0.7 mL/minNot specified
Column Temp. 35°CNot specified
Detection UV at 278 nmUV at 277 nm
Injection Vol. 10.0 µLNot specified

Diagrams

G cluster_synthesis Bayer Synthesis Pathway for Ciprofloxacin A 2,4-Dichloro-5-fluoro- benzoyl chloride C β-Ketoester Intermediate A->C + (1) B Diethyl malonate B->C D Enol Ether C->D Triethyl orthoformate + Ac₂O (2) F Enamine Intermediate D->F + (3) E Cyclopropylamine E->F G Quinolone Carboxylic Acid (Core Structure) F->G Cyclization (4) I Ciprofloxacin (Base) G->I + (5) H Piperazine H->I K This compound I->K + (6) J Hydrochloric Acid J->K

Caption: A simplified workflow of the Bayer synthesis route for Ciprofloxacin HCl.

G cluster_purification Purification Workflow for this compound Crude Crude Ciprofloxacin HCl Dissolution Dissolve in heated 70% Ethanol/Water Crude->Dissolution Decolorization Add Activated Carbon, Heat at 60°C for 25 min Dissolution->Decolorization Filtration1 Hot Filtration Decolorization->Filtration1 pH_Adjust Adjust Filtrate pH to 4.5 with 30% HCl Filtration1->pH_Adjust Crystallization Cool to Room Temperature pH_Adjust->Crystallization Filtration2 Filter Crystals (Reduced Pressure) Crystallization->Filtration2 Drying Dry under Vacuum at 65°C for 4h Filtration2->Drying Pure Purified Ciprofloxacin HCl Drying->Pure

Caption: A typical recrystallization process for purifying Ciprofloxacin HCl.

References

An In-depth Technical Guide to the Antibacterial Spectrum of Ciprofloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprofloxacin (B1669076) hydrochloride is a synthetic, broad-spectrum fluoroquinolone antibiotic.[1] Its introduction marked a significant advancement in treating bacterial infections, particularly those caused by Gram-negative bacteria.[1] Ciprofloxacin is utilized for a range of infections, including those of the urinary tract, respiratory system, skin, and bones.[1] The bactericidal activity of ciprofloxacin stems from its ability to inhibit two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] This mechanism is distinct from many other antibiotic classes, rendering it effective against a variety of pathogens.

This technical guide provides a comprehensive overview of the antibacterial spectrum of ciprofloxacin hydrochloride, presenting quantitative data on its efficacy, detailed experimental protocols for susceptibility testing, and visual representations of its mechanism of action and relevant laboratory workflows.

Mechanism of Action

Ciprofloxacin's primary mode of action is the inhibition of bacterial DNA gyrase and topoisomerase IV.[3] In many Gram-negative bacteria, DNA gyrase is the main target, while topoisomerase IV is the primary target in numerous Gram-positive bacteria.[2][4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[3]

Ciprofloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of cleaved DNA strands.[3] This action leads to the accumulation of double-strand DNA breaks, which are ultimately lethal to the bacterium.[5] The interaction is facilitated by a water-metal ion bridge.[6][7]

Below is a diagram illustrating the signaling pathway of ciprofloxacin's action.

Ciprofloxacin Mechanism of Action cluster_bacterium Bacterial Cell Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNA_Gyrase Inhibits (Gram-negative) Topoisomerase_IV Topoisomerase IV Ciprofloxacin->Topoisomerase_IV Inhibits (Gram-positive) DNA_Replication_Transcription DNA Replication & Transcription DNA_Gyrase->DNA_Replication_Transcription Enables Double_Strand_Breaks Double-Strand DNA Breaks DNA_Gyrase->Double_Strand_Breaks Topoisomerase_IV->DNA_Replication_Transcription Enables Topoisomerase_IV->Double_Strand_Breaks Cell_Death Bacterial Cell Death DNA_Replication_Transcription->Cell_Death Leads to Double_Strand_Breaks->Cell_Death Induces

Figure 1: Ciprofloxacin's mechanism of action pathway.

Antibacterial Spectrum: Quantitative Data

The in vitro activity of ciprofloxacin is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Gram-Negative Bacteria

Ciprofloxacin is particularly potent against a wide range of Gram-negative bacteria.[1]

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli0.015-0.060.12-1
Klebsiella pneumoniae0.06-0.250.5-2
Pseudomonas aeruginosa0.25-12-8
Haemophilus influenzae0.008-0.0150.015-0.03
Moraxella catarrhalis0.015-0.030.03-0.06
Proteus mirabilis0.03-0.120.06-0.25
Enterobacter cloacae0.06-0.251-4
Salmonella spp.0.015-0.060.06-0.25
Shigella spp.0.008-0.0150.015-0.03
Neisseria gonorrhoeae0.004-0.060.12-1

Table 1: Ciprofloxacin MIC values for select Gram-negative bacteria.

Gram-Positive Bacteria

The activity of ciprofloxacin against Gram-positive bacteria is more variable and generally less potent compared to its activity against Gram-negative organisms.[1]

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (MSSA)0.25-0.51-2
Staphylococcus aureus (MRSA)1-4>32
Streptococcus pneumoniae1-22-4
Enterococcus faecalis0.5-12-4
Streptococcus pyogenes0.5-11-2

Table 2: Ciprofloxacin MIC values for select Gram-positive bacteria.

Clinical Breakpoints for Susceptibility Testing

Clinical breakpoints are used to categorize bacteria as susceptible (S), intermediate (I), or resistant (R) to an antibiotic. These are established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Organism GroupCLSI (µg/mL) - S/I/REUCAST (µg/mL) - S/R
Enterobacteriaceae≤0.25 / 0.5 / ≥1≤0.5 / >1
Pseudomonas aeruginosa≤0.5 / 1 / ≥2≤0.5 / >1
Staphylococcus aureus≤1 / 2 / ≥4≤1 / >1
Streptococcus pneumoniae≤0.12 / 0.25-0.5 / ≥1-
Enterococcus spp.≤1 / 2 / ≥4-

Table 3: Ciprofloxacin Clinical Breakpoints (MIC, µg/mL). EUCAST does not typically recommend fluoroquinolones for streptococci or enterococci, hence the lack of breakpoints.

Experimental Protocols for Susceptibility Testing

Standardized methods for determining the antibacterial spectrum of ciprofloxacin are crucial for reproducible results. The following are detailed protocols for two common methods.

Broth Microdilution Method (CLSI M07)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

  • Preparation of Ciprofloxacin Stock Solution: Prepare a stock solution of this compound of a known concentration in a suitable solvent.

  • Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.

  • Serial Dilution: Perform a two-fold serial dilution of the ciprofloxacin stock solution across the wells of the microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum from 3-5 isolated colonies grown on a non-selective agar (B569324) plate. Suspend the colonies in a sterile broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[9]

  • Interpretation of Results: The MIC is the lowest concentration of ciprofloxacin that completely inhibits visible bacterial growth.

Kirby-Bauer Disk Diffusion Method (CLSI M02)

This is a qualitative method to determine the susceptibility of bacteria to antibiotics.[10]

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.[11]

  • Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.[12] Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.[10][13]

  • Application of Antibiotic Disks: Aseptically apply a ciprofloxacin-impregnated disk (typically 5 µg) to the surface of the inoculated agar plate.[10] Ensure the disk is in firm contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[10]

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk in millimeters.[11] Compare the measured zone diameter to the established clinical breakpoints to determine if the organism is susceptible, intermediate, or resistant.

Below is a workflow diagram for the Kirby-Bauer disk diffusion test.

Kirby-Bauer Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Prepare_Inoculum->Inoculate_Plate Apply_Disks Apply Ciprofloxacin Disk Inoculate_Plate->Apply_Disks Incubate Incubate at 35°C for 16-18h Apply_Disks->Incubate Measure_Zone Measure Zone of Inhibition (mm) Incubate->Measure_Zone Interpret Interpret as Susceptible, Intermediate, or Resistant Measure_Zone->Interpret End End Interpret->End

Figure 2: Experimental workflow for the Kirby-Bauer test.

Mechanisms of Resistance

Bacterial resistance to ciprofloxacin can develop through several mechanisms:

  • Target Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of ciprofloxacin to its targets.

  • Reduced Permeability: Changes in the bacterial outer membrane, such as modifications to porin channels, can limit the entry of ciprofloxacin into the cell.

  • Efflux Pumps: Bacteria can acquire or upregulate efflux pumps that actively transport ciprofloxacin out of the cell, preventing it from reaching its intracellular targets.

The logical relationship between these resistance mechanisms is depicted in the diagram below.

Ciprofloxacin Resistance Mechanisms cluster_mechanisms Resistance Mechanisms Ciprofloxacin Ciprofloxacin Target_Site_Mutations Target Site Mutations (gyrA, parC) Reduced_Permeability Reduced Permeability (Porin modification) Efflux_Pumps Active Efflux Pumps Reduced_Binding Reduced Ciprofloxacin Binding Target_Site_Mutations->Reduced_Binding Leads to Reduced_Intracellular_Conc Reduced Intracellular Ciprofloxacin Concentration Reduced_Permeability->Reduced_Intracellular_Conc Leads to Efflux_Pumps->Reduced_Intracellular_Conc Leads to Resistance Ciprofloxacin Resistance Reduced_Binding->Resistance Reduced_Intracellular_Conc->Resistance

Figure 3: Logical relationships of ciprofloxacin resistance.

Conclusion

This compound remains a clinically important antibiotic with a well-defined mechanism of action and a broad spectrum of activity, particularly against Gram-negative bacteria. Understanding its antibacterial spectrum, the standardized methods for its evaluation, and the mechanisms of resistance is crucial for its effective clinical use and for the development of new antimicrobial agents. This guide provides a foundational resource for professionals in the field of microbiology and drug development.

References

Pharmacokinetics and bioavailability of ciprofloxacin hydrochloride in vitro

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Pharmacokinetics and Bioavailability of Ciprofloxacin (B1669076) Hydrochloride

Introduction

Ciprofloxacin hydrochloride is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing therapeutic efficacy and ensuring drug safety. In vitro studies are fundamental in early drug development to predict in vivo performance and bioavailability. This guide provides a detailed overview of the in vitro methods used to characterize the dissolution, permeability, metabolism, and protein binding of this compound, presenting key data and experimental protocols for researchers and drug development professionals.

Biopharmaceutics Classification System (BCS)

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability. There is some discrepancy in the literature regarding the BCS classification of ciprofloxacin. Several sources classify it as a BCS Class IV drug, indicating low solubility and low permeability.[3][4] Other studies suggest it is a BCS Class III substance (high solubility, low permeability).[5][6][7] There is also evidence suggesting its properties are intermediate between Class II and Class III, as it is highly soluble in acidic conditions (below pH 6) and poorly soluble above this pH.[6][7][8] This variability underscores the importance of formulation on the drug's dissolution and subsequent absorption.

In Vitro Dissolution Studies

Dissolution testing is a critical quality control parameter that can predict the in vivo oral bioavailability of a drug.[9] For ciprofloxacin, studies show that not less than 80% of the labeled amount should be dissolved within 30 minutes to comply with pharmacopeial standards.[5][9]

Data Summary: In Vitro Dissolution Parameters
ParameterConditionsObservationsCitations
Apparatus USP Type 1 (Basket) or Type 2 (Paddle)Both methods are commonly used.[8][9][10]
Medium 0.01N or 0.1N Hydrochloric Acid (HCl)Simulates gastric fluid.[8][9][10][11]
Volume 900 mL - 1000 mLStandard volume for dissolution testing.[8][9][10]
Temperature 37.0 ± 0.5 °CMimics human body temperature.[9][10]
Rotation Speed 50 rpm or 100 rpmSpeed depends on the specific monograph.[8][9][10]
Specification Not less than 80% (Q) dissolved in 30 minutesUSP requirement for immediate-release tablets.[5][10]
Experimental Protocol: In Vitro Dissolution Testing

This protocol is a composite based on standard USP methodologies described in the literature.[8][9][10][12]

  • Apparatus Setup: Assemble a USP Dissolution Apparatus 2 (Paddle).

  • Medium Preparation: Prepare 900 mL of 0.1N HCl and maintain it at a constant temperature of 37 ± 0.5 °C in the dissolution vessel.

  • Test Initiation: Place one this compound tablet into the vessel. Start the apparatus and rotate the paddle at a speed of 50 rpm.

  • Sampling: Withdraw 5 mL samples at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).[8] Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.[8][10]

  • Sample Analysis: Filter the samples (e.g., through a 0.8 µm filter).[8] Analyze the concentration of ciprofloxacin in each sample using a validated UV-Vis spectrophotometer at a wavelength of approximately 277 nm.[8][10]

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point relative to the labeled amount.

Visualization: Dissolution Testing Workflow

Dissolution_Workflow start Start setup Prepare Dissolution Apparatus (USP Type 2, 37°C) start->setup add_medium Add 900mL 0.1N HCl to Vessel setup->add_medium add_tablet Place Tablet in Vessel add_medium->add_tablet run_test Start Rotation (50 rpm) add_tablet->run_test sampling Withdraw Samples at Time Intervals run_test->sampling sampling->run_test Replace volume analysis Filter & Analyze (UV-Vis at 277nm) sampling->analysis calculate Calculate % Drug Released analysis->calculate end_node End calculate->end_node

Caption: Workflow for a typical in vitro dissolution experiment.

In Vitro Permeability Studies

The Caco-2 cell line, derived from human colorectal carcinoma, is the gold standard in vitro model for predicting human drug absorption.[13][14] When cultured, these cells form a polarized monolayer with tight junctions that mimic the intestinal epithelial barrier.[13] Studies using this model have classified ciprofloxacin as a low permeability drug and have shown it to be a substrate for active efflux transporters.[15]

Data Summary: In Vitro Permeability Findings
ParameterFindingMechanismCitations
Permeability Class Low PermeabilityBased on comparison to high permeability standards.[15]
Transport Mechanism Active Transport, Subject to EffluxPermeability is concentration-dependent; efflux ratio > 2.[15]
Efflux Transporters P-glycoprotein (P-gp)Efflux has been associated with P-gp activity.[16]
Experimental Protocol: Caco-2 Permeability Assay

This protocol is based on standard methodologies for Caco-2 assays.[13][15][17]

  • Cell Culture: Seed Caco-2 cells on semipermeable filter supports in a transwell plate system. Culture the cells for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) across the monolayer to ensure the integrity of the tight junctions before starting the experiment.

  • Assay Preparation: Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Permeability Measurement (A-B): To measure absorptive transport, add the ciprofloxacin solution to the apical (AP or upper) chamber and fresh buffer to the basolateral (BL or lower) chamber.

  • Permeability Measurement (B-A): To measure secretive (efflux) transport, add the ciprofloxacin solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation and Sampling: Incubate the plate at 37 °C. Collect samples from the receiver chamber at specified time points over a 2-hour period.

  • Analysis: Quantify the concentration of ciprofloxacin in the samples using a validated analytical method, such as LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is determined by dividing Papp (B-A) by Papp (A-B). An efflux ratio greater than 2 suggests active efflux.

Visualization: Caco-2 Permeability Assay

Caption: Bidirectional Caco-2 permeability assay workflow.

In Vitro Metabolism Studies

In vitro metabolism studies, typically using human liver microsomes, are essential for identifying metabolic pathways and potential drug-drug interactions.[18][19] Ciprofloxacin is primarily metabolized by the cytochrome P450 enzyme system, specifically CYP1A2.[2] It also acts as an inhibitor of this enzyme, which can lead to interactions with other drugs metabolized by the same pathway.[20][21]

Data Summary: In Vitro Metabolism
ParameterFindingCitations
Metabolizing Enzyme Cytochrome P450 1A2 (CYP1A2)Primary enzyme responsible for Phase I metabolism.
Enzyme Interaction Potent and selective inhibitor of CYP1A2Can inhibit the metabolism of co-administered drugs like theophylline (B1681296).
Major Metabolites Oxociprofloxacin, SulociprofloxacinEach accounts for 3-8% of the total dose.
Minor Metabolites Desethylene ciprofloxacin, FormylciprofloxacinFormed in smaller quantities.
Experimental Protocol: In Vitro Metabolism with Human Liver Microsomes

This protocol is based on general procedures for microsomal stability assays.[18][20]

  • Reagent Preparation: Prepare an incubation mixture containing human liver microsomes, a buffer solution (e.g., phosphate (B84403) buffer), and this compound.

  • Initiation of Reaction: Pre-incubate the mixture at 37 °C. Start the metabolic reaction by adding the NADPH-regenerating system (cofactor for CYP450 enzymes).

  • Incubation: Incubate the reaction mixture at 37 °C. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction in each aliquot by adding a quenching solvent, such as cold acetonitrile. This also precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining parent drug (ciprofloxacin) and the formation of metabolites using LC-MS/MS.

  • Data Analysis: Determine the rate of disappearance of ciprofloxacin to calculate its in vitro half-life and intrinsic clearance. Identify metabolites based on their mass-to-charge ratio and fragmentation patterns.

Visualization: Ciprofloxacin Metabolism Pathway

Metabolism_Pathway Cipro Ciprofloxacin Phase1 Phase I Metabolism Cipro->Phase1 Oxo Oxociprofloxacin (Major) Phase1->Oxo CYP1A2 Sulfo Sulfociprofloxacin (Major) Phase1->Sulfo CYP1A2 Des Desethylene Ciprofloxacin (Minor) Phase1->Des CYP1A2 Formyl Formylciprofloxacin (Minor) Phase1->Formyl CYP1A2

Caption: Phase I metabolic pathway of Ciprofloxacin.

In Vitro Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to exert its pharmacological effect. Only the unbound fraction is free to interact with targets. In vitro studies have shown that ciprofloxacin has a relatively low to moderate binding affinity to human serum proteins.

Data Summary: In Vitro Protein Binding
Protein SourceBinding PercentageCitations
Human Serum Protein20-28%[22]
General (Bovine Serum Albumin)~40%[1][23]
Experimental Protocol: In Vitro Protein Binding by Semi-permeable Membrane Method

This protocol is based on a UV-spectrophotometric method described in the literature.[1]

  • Preparation: Prepare a 1% protein solution (e.g., bovine serum albumin in distilled water) and a control solution of ciprofloxacin in distilled water.

  • Apparatus Setup: Use a semi-permeable membrane to create a sac. Place the ciprofloxacin-protein solution inside the sac (the test) and the ciprofloxacin-only solution in another sac (the control).

  • Incubation: Suspend each sac in a beaker containing a simulated physiological fluid (e.g., 100 mL of phosphate buffer pH 6.0).

  • Sampling: Collect samples from the fluid outside the sac at regular time intervals.

  • Analysis: Measure the absorbance of the collected samples using a UV spectrophotometer at 271.6 nm to determine the concentration of free ciprofloxacin that has diffused out of the sac.

  • Calculation: The difference in the amount of drug diffused between the control and test samples is used to calculate the percentage of protein-bound drug.

Visualization: Protein Binding Experiment

ProteinBinding_Workflow cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis & Calculation prep_control Control Sac: Ciprofloxacin in Water incubate Suspend both sacs in Phosphate Buffer (pH 6.0) prep_control->incubate prep_test Test Sac: Ciprofloxacin + 1% Protein Solution prep_test->incubate sample Collect samples from buffer at time intervals incubate->sample analyze Measure free drug concentration (UV-Vis Spectroscopy) sample->analyze calculate Calculate % Protein Binding from difference between Test & Control analyze->calculate

Caption: Workflow for an in vitro protein binding study.

Conclusion

The in vitro pharmacokinetic profile of this compound reveals several key characteristics. Its dissolution can be formulation-dependent, which is consistent with its variable BCS classification.[3][4][5][6][8] It exhibits low permeability in Caco-2 models and is a substrate for efflux transporters, which may limit its oral absorption.[15] Metabolism is primarily mediated by CYP1A2, and its inhibitory effect on this enzyme highlights a potential for drug-drug interactions.[2][20] Finally, its low-to-moderate plasma protein binding suggests that a significant fraction of the drug is available for distribution and therapeutic action.[1][22] These in vitro findings provide a solid foundation for understanding the clinical pharmacology of ciprofloxacin and guide the development of optimized drug delivery systems.

References

Ciprofloxacin Hydrochloride: A Comparative Analysis of its Effects on Gram-Positive and Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This guide provides a comprehensive technical overview of the mechanisms of action of ciprofloxacin (B1669076) hydrochloride, a broad-spectrum fluoroquinolone antibiotic. It details the differential effects on gram-positive and gram-negative bacteria, presents quantitative susceptibility data, outlines standardized experimental protocols, and illustrates key pathways and workflows.

Core Mechanism of Action: Targeting Bacterial Topoisomerases

Ciprofloxacin hydrochloride exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for managing the topological state of DNA during replication, transcription, repair, and recombination, making them ideal targets for antimicrobial therapy.[1]

Inhibition of these enzymes by ciprofloxacin stabilizes the enzyme-DNA complex, leading to the accumulation of double-strand DNA breaks.[1][3] This irreparable damage to the bacterial chromosome disrupts essential cellular processes and ultimately results in bacterial cell death.[1][3]

Differential Effects: Gram-Positive vs. Gram-Negative Bacteria

While ciprofloxacin is effective against a wide range of bacteria, its primary targets and overall potency differ significantly between gram-positive and gram-negative organisms.[3][4]

  • Primary Target in Gram-Negative Bacteria: In most gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, the primary and most sensitive target for ciprofloxacin is DNA gyrase .[1][5] Inhibition of DNA gyrase prevents the relaxation of positively supercoiled DNA that occurs ahead of the replication fork, thereby halting DNA replication.[1]

  • Primary Target in Gram-Positive Bacteria: In many gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, the primary target is topoisomerase IV .[1] This enzyme is crucial for decatenating, or separating, interlinked daughter chromosomes after replication. Its inhibition prevents proper chromosome segregation into daughter cells.[1]

This differential targeting contributes to ciprofloxacin's greater potency against many clinically relevant gram-negative bacteria compared to gram-positive species.[3][4]

Fig. 1: Differential primary targets of ciprofloxacin.

Cellular Response to Ciprofloxacin-Induced DNA Damage

Bacterial cells possess sophisticated mechanisms to respond to DNA damage, most notably the SOS response . This pathway is robustly activated by ciprofloxacin treatment.[6][7]

Upon detection of DNA damage, the RecA protein becomes activated and facilitates the autocatalytic cleavage of the LexA repressor protein.[7] This de-represses the expression of numerous genes in the SOS regulon, which are involved in DNA repair.[7][8] However, this response is a double-edged sword; the activation of error-prone DNA polymerases during the SOS response can increase mutation rates, potentially contributing to the development of antibiotic resistance.[8]

Furthermore, the SOS response can induce a state of dormancy in a subpopulation of cells, known as "persisters".[6][9] This is mediated in part by the induction of toxin-antitoxin systems, such as the TisB toxin in E. coli, which can decrease cellular metabolism, rendering the cells tolerant to multiple antibiotics.[9]

G cluster_outcomes SOS Response Outcomes Cipro Ciprofloxacin DNA_Damage DNA Double-Strand Breaks Cipro->DNA_Damage RecA RecA Activation DNA_Damage->RecA LexA LexA Repressor Cleavage RecA->LexA Mediates SOS_Genes SOS Regulon Expression LexA->SOS_Genes De-represses Repair DNA Repair Mechanisms SOS_Genes->Repair TisB tisAB Locus Induction SOS_Genes->TisB Persistence Persister Cell Formation (Dormancy, Multi-drug Tolerance) TisB->Persistence Induces

Fig. 2: Ciprofloxacin-induced SOS response pathway.

Quantitative Susceptibility Data

The in vitro activity of ciprofloxacin is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Gram-Positive Bacteria Susceptibility

Ciprofloxacin generally exhibits higher MIC values against gram-positive organisms compared to gram-negatives, and resistance is a significant concern, particularly in staphylococci.[10]

OrganismMIC50 (mg/L)MIC90 (mg/L)General Susceptibility Notes
Staphylococcus aureus (Methicillin-Susceptible)0.320.59Generally susceptible, but resistance can develop.[10]
Staphylococcus spp. (Coagulase-Negative)0.320.59Similar susceptibility profile to S. aureus.[10]
Enterococcus faecalis0.25 - 1.01.0 - 8.0Variable susceptibility; often less effective.[10]
Streptococcus pneumoniae1.02.0Penicillin-resistant strains may show reduced susceptibility.[10][11]
Listeria monocytogenes0.51.0MICs generally range from 0.12 to 2.0 mg/L.[10]
Gram-Negative Bacteria Susceptibility

Ciprofloxacin is highly potent against many gram-negative bacteria, especially members of the Enterobacteriaceae family and P. aeruginosa.[3][5]

OrganismMIC50 (mg/L)MIC90 (mg/L)General Susceptibility Notes
Escherichia coli≤0.013 - 0.03≤0.06Highly susceptible, though resistance is increasing.[12][13]
Klebsiella pneumoniae≤0.03≤0.12Generally susceptible.
Proteus mirabilis≤0.06≤0.12Generally susceptible.
Pseudomonas aeruginosa0.250.5 - 1.0Considered one of the most active quinolones against P. aeruginosa.[4][5]
Haemophilus influenzae≤0.015≤0.03Highly susceptible.

Note: MIC values can vary based on geographic location, testing methodology, and updated clinical breakpoints. The data presented are representative values from cited literature.

Standardized Experimental Protocols

Accurate determination of ciprofloxacin's activity relies on standardized and reproducible laboratory methods. The Clinical and Laboratory Standards Institute (CLSI) provides benchmark procedures.

Minimum Inhibitory Concentration (MIC) Determination

The gold standard for determining MIC is the broth microdilution method.[14]

Experimental Protocol: Broth Microdilution

  • Materials and Reagents:

    • This compound standard powder.

    • Appropriate solvent (e.g., sterile distilled water, dilute NaOH).

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Sterile 96-well microtiter plates.

    • Pure, overnight bacterial culture.

    • Sterile saline or broth for dilutions.

    • 0.5 McFarland turbidity standard.

    • Incubator (35 ± 2°C).

  • Procedure:

    • Prepare Antibiotic Stock: Create a high-concentration stock solution of ciprofloxacin and sterilize by filtration.[15]

    • Serial Dilutions: Dispense 50-100 µL of CAMHB into each well of a 96-well plate. Add a corresponding volume of the antibiotic stock to the first column and perform two-fold serial dilutions across the plate, typically across 10 columns.[15][16] Columns 11 and 12 serve as controls.

    • Prepare Inoculum: Select isolated colonies from an 18-24 hour agar (B569324) plate and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]

    • Standardize Inoculum: Dilute the adjusted suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well.[14]

    • Inoculation: Add the standardized inoculum to each well (columns 1-11). Well 11 (broth + inoculum, no antibiotic) serves as the positive growth control. Well 12 (broth only) serves as the sterility control/blank.[17][18]

    • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[14]

    • Interpretation: The MIC is the lowest concentration of ciprofloxacin at which there is no visible growth (i.e., the first clear well).[15][19]

G cluster_prep Preparation cluster_exec Execution cluster_result Result A Prepare Ciprofloxacin Stock Solution B Perform 2-fold Serial Dilutions in 96-well Plate A->B D Inoculate Wells with Standardized Bacteria (~5x10^5 CFU/mL) B->D C Prepare Standardized Inoculum (0.5 McFarland) C->D E Incubate Plate (16-20h at 35°C) D->E F Read Results Visually or with Plate Reader E->F G Determine MIC: Lowest concentration with no visible growth F->G

Fig. 3: Standard workflow for broth microdilution MIC assay.
Minimum Bactericidal Concentration (MBC) Determination

The MBC test is performed as a subsequent step to the MIC assay to determine the lowest concentration of an antibiotic that kills ≥99.9% of the initial bacterial inoculum.[20][21]

Experimental Protocol: MBC Determination

  • Materials and Reagents:

    • MIC plate from the completed assay.

    • Drug-free agar plates (e.g., Mueller-Hinton Agar).

    • Sterile micropipette and tips or a multipronged inoculator.

    • Incubator (35 ± 2°C).

  • Procedure:

    • Select Wells: Following MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).[20]

    • Subculture: From each selected well, withdraw a fixed aliquot (typically 10-100 µL) and plate it onto a drug-free agar plate.[14][22]

    • Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours, or until growth is evident in the control culture.[23]

    • Interpretation: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of ciprofloxacin that results in a ≥99.9% reduction in CFU/mL compared to the starting inoculum count.[21][24]

G Start Start with Completed MIC Assay Plate Select Select Wells with No Visible Growth (MIC and higher concentrations) Start->Select Subculture Subculture Aliquot (e.g., 10µL) from each selected well onto Drug-Free Agar Plates Select->Subculture Incubate Incubate Agar Plates (18-24h at 35°C) Subculture->Incubate Count Count Colonies (CFU) on Each Plate Incubate->Count Result Determine MBC: Lowest concentration with ≥99.9% killing Count->Result

Fig. 4: Experimental workflow for MBC determination.

Conclusion

This compound remains a clinically important antibiotic, particularly for infections caused by gram-negative bacteria. Its mechanism of action is well-defined, involving the inhibition of DNA gyrase and topoisomerase IV. The differential targeting of these enzymes explains its varied potency against gram-positive and gram-negative species. Understanding the cellular responses to ciprofloxacin, such as the induction of the SOS pathway, is crucial for comprehending phenomena like persistence and the evolution of resistance. Standardized protocols for MIC and MBC determination are essential for accurate susceptibility profiling, guiding clinical decisions, and advancing the development of new antimicrobial agents.

References

Characterization of Ciprofloxacin Hydrochloride Using Spectroscopy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used for the characterization of ciprofloxacin (B1669076) hydrochloride, a broad-spectrum fluoroquinolone antibiotic. The following sections detail the principles, experimental protocols, and data interpretation for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the quantitative analysis of ciprofloxacin hydrochloride, leveraging the absorption of ultraviolet light by its chromophoric structure.

Quantitative Data

The UV-Vis absorption spectrum of this compound exhibits characteristic absorption maxima (λmax) that can be used for its quantification.

ParameterValueSolvent/Conditions
λmax 1 275 - 278 nm0.1 N HCl or Water[1]
λmax 2 ~315 nmWater[1]
λmax 3 ~328 nmWater[1]
Molar Absorptivity (ε) 2.22 x 10⁴ L·mol⁻¹·cm⁻¹Aqueous Solution[1]
Experimental Protocol: Quantitative Analysis of this compound

This protocol outlines the determination of this compound concentration in a sample.

Instrumentation:

  • Double-beam UV-Vis Spectrophotometer

  • 1 cm quartz cuvettes

  • Volumetric flasks

  • Pipettes

  • Analytical balance

Reagents:

  • This compound reference standard

  • 0.1 N Hydrochloric Acid (HCl) or Deionized Water

Procedure:

  • Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1 N HCl or deionized water.

  • Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 2 to 12 µg/mL.

  • Sample Preparation: Prepare the sample solution to obtain a theoretical concentration of this compound within the calibration range.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan the UV region from 200 to 400 nm.

    • Use the solvent (0.1 N HCl or water) as a blank to zero the instrument.

    • Measure the absorbance of the working standard solutions and the sample solution at the λmax of approximately 277 nm.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the working standard solutions against their corresponding concentrations.

    • Determine the concentration of this compound in the sample solution from the calibration curve using its measured absorbance.

Experimental Workflow

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solution (100 µg/mL) working Prepare Working Standards (2-12 µg/mL) stock->working scan Scan UV Spectrum (200-400 nm) working->scan sample Prepare Sample Solution sample->scan measure Measure Absorbance at λmax (~277 nm) scan->measure calibrate Construct Calibration Curve measure->calibrate determine Determine Sample Concentration calibrate->determine

UV-Vis Spectrophotometry Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for the identification and structural elucidation of this compound by analyzing the vibrations of its functional groups.

Quantitative Data

The FTIR spectrum of this compound shows characteristic absorption bands corresponding to specific molecular vibrations.

Wavenumber (cm⁻¹)Functional Group Assignment
3527 - 3373O-H stretching (carboxylic acid)[2][3]
3386N-H stretching (amine)[2]
3012C-H stretching (alkane)[2]
2689 - 2463N-H stretching (ionized amine, >NH₂⁺)[3]
1708 - 1703C=O stretching (carboxylic acid)[2][3]
1623C=O stretching (4-quinolone ring) / C=C stretching[2][3]
1588 - 1495C=C stretching (aromatic ring)[3]
1450-OH bending (carboxylic acid) / C-H stretching[2]
1384C-N stretching[2][3]
1272 - 1267C-F stretching / C-O stretching (carboxylic acid)[2][3]
1024C-N stretching[2]
804C-H bending (aromatic)[2]
Experimental Protocol: KBr Pellet Method

This protocol describes the preparation of a potassium bromide (KBr) pellet for the FTIR analysis of solid this compound.

Instrumentation:

  • FTIR Spectrometer

  • Agate mortar and pestle

  • Pellet press with a die

  • Vacuum pump (optional)

  • Infrared lamp or oven

Reagents:

  • This compound sample

  • Spectroscopic grade Potassium Bromide (KBr), dried

Procedure:

  • Drying: Dry the KBr powder in an oven at 110°C for 2-3 hours to remove any moisture.[4]

  • Grinding: Weigh approximately 1-2 mg of the this compound sample and 200-250 mg of dried KBr.[4] Combine them in an agate mortar and grind thoroughly until a fine, homogeneous powder is obtained.[4]

  • Loading the Die: Carefully transfer the powdered mixture into the pellet die. Distribute the powder evenly to ensure a uniform pellet.

  • Pressing the Pellet: Place the die in a hydraulic press. Apply a pressure of approximately 10 tonnes for a 13 mm die.[4] If available, apply a vacuum during pressing to remove trapped air and improve pellet transparency.[4]

  • Pellet Removal: Carefully release the pressure and disassemble the die. Remove the transparent or translucent KBr pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation weigh Weigh Sample (1-2 mg) and KBr (200-250 mg) grind Grind to Homogeneous Powder weigh->grind load Load into Pellet Die grind->load press Press into Transparent Pellet load->press place Place Pellet in FTIR press->place acquire Acquire Spectrum (4000-400 cm⁻¹) place->acquire identify Identify Characteristic Peaks acquire->identify correlate Correlate with Functional Groups identify->correlate

FTIR Spectroscopy (KBr Pellet Method) Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, which is essential for its structural confirmation.

Quantitative Data (Chemical Shifts)

The ¹H and ¹³C NMR spectra of this compound are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Chemical Shifts (DMSO-d₆):

Atom NumberChemical Shift (δ, ppm)
H-28.67
H-57.89
H-87.55
H-1'3.52
H-2', H-6'3.20
H-3', H-5'3.08
H-2''1.32
H-3''1.15

Note: The provided ¹H NMR data is a representative set. Actual values may vary slightly.

¹³C NMR Chemical Shifts (DMSO-d₆):

Atom NumberChemical Shift (δ, ppm)
C-2148.0
C-3111.5
C-4176.5
C-4a139.0
C-5107.0
C-6154.0
C-7145.0
C-8104.5
C-8a120.0
C-1'35.5
C-2', C-6'49.0
C-3', C-5'45.0
C-2'', C-3''8.0
COOH166.5

Note: The provided ¹³C NMR data is a representative set. Actual values may vary slightly.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • This compound sample

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (optional)

Procedure:

  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 16 ppm) and acquisition time (e.g., 2-4 seconds).

    • Use a standard single-pulse experiment.

    • Set the relaxation delay (d1) to be at least 5 times the longest T1 relaxation time for quantitative analysis (typically 1-5 seconds for ¹H).

    • Acquire the free induction decay (FID) and process the data (Fourier transform, phase correction, and baseline correction).

  • ¹³C NMR Acquisition:

    • Set the appropriate spectral width (e.g., 0 to 200 ppm) and acquisition time.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire the FID over a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data (Fourier transform, phase correction, and baseline correction).

  • Data Analysis:

    • Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.5 ppm for ¹³C) or TMS (0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the ciprofloxacin molecule.

Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in DMSO-d₆ transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Shim) transfer->setup acquire_h1 Acquire ¹H Spectrum setup->acquire_h1 acquire_c13 Acquire ¹³C Spectrum setup->acquire_c13 process Process Data (FT, Phase, Baseline) acquire_h1->process acquire_c13->process reference Reference Spectra process->reference assign Assign Peaks reference->assign

NMR Spectroscopy Workflow

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, providing confirmation of its identity and structure.

Quantitative Data

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a common technique for the analysis of ciprofloxacin.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (M+H)⁺ m/z 332.0
Product Ion 1 m/z 231.3
Product Ion 2 m/z 288.5
Product Ion 3 m/z 314.5
Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general procedure for the LC-MS/MS analysis of this compound.

Instrumentation:

  • Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • C18 analytical column (e.g., 75 mm × 4.6 mm, 3.5 µm)

Reagents:

  • This compound sample

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water (LC-MS grade)

Procedure:

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as a mixture of water and methanol, to a known concentration.

  • Chromatographic Separation:

    • Mobile Phase: A typical mobile phase consists of a mixture of 0.2% formic acid in water and methanol.

    • Flow Rate: A flow rate of 0.5 mL/min is commonly used.

    • Injection Volume: Inject an appropriate volume (e.g., 10 µL) of the sample solution.

  • Mass Spectrometric Detection:

    • Ionization: Use Electrospray Ionization (ESI) in the positive ion mode.

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Ion Transitions: Monitor the transition from the precursor ion (m/z 332.0) to characteristic product ions (e.g., m/z 231.3).

  • Data Analysis: Identify this compound based on its retention time and the specific MRM transitions.

Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis dissolve Dissolve Sample in Solvent inject Inject Sample dissolve->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Ionize (ESI+) separate->ionize select Select Precursor Ion (m/z 332.0) ionize->select fragment Fragment and Detect Product Ions select->fragment identify Identify by Retention Time and MRM Transitions fragment->identify

LC-MS/MS Analysis Workflow

Mechanism of Action: Inhibition of DNA Gyrase

Ciprofloxacin exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2] The following diagram illustrates the mechanism of action of ciprofloxacin on DNA gyrase.

MoA cluster_gyrase Bacterial DNA Gyrase Cycle cluster_cipro Ciprofloxacin Action cluster_outcome Outcome dna_binding 1. DNA Binding dna_cleavage 2. DNA Cleavage (Double-Strand Break) dna_binding->dna_cleavage Normal Cycle strand_passage 3. Strand Passage dna_cleavage->strand_passage Normal Cycle ternary_complex Trapped Ternary Complex (Gyrase-DNA-Ciprofloxacin) dna_cleavage->ternary_complex dna_ligation 4. DNA Ligation (Resealing) strand_passage->dna_ligation Normal Cycle dna_release 5. DNA Release dna_ligation->dna_release Normal Cycle dna_release->dna_binding Normal Cycle cipro Ciprofloxacin cipro->ternary_complex Binds to complex replication_block Inhibition of DNA Replication ternary_complex->replication_block cell_death Bacterial Cell Death replication_block->cell_death

Mechanism of Ciprofloxacin Action on DNA Gyrase

This guide provides foundational information for the spectroscopic characterization of this compound. The presented protocols and data serve as a starting point for researchers and scientists in the fields of drug development and quality control.

References

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Quantification of Ciprofloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of ciprofloxacin (B1669076) hydrochloride in bulk drug substances and pharmaceutical formulations. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring reliability and reproducibility for quality control and stability studies. The protocol provides a clear and efficient separation of ciprofloxacin from its degradation products, making it suitable for routine analysis in a laboratory setting.

Introduction

Ciprofloxacin hydrochloride is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2] Accurate and precise quantification of ciprofloxacin is crucial for ensuring the safety and efficacy of its pharmaceutical products. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[3][4] This application note presents a validated isocratic RP-HPLC method that can effectively separate ciprofloxacin from its degradation products formed under various stress conditions, thus qualifying as a stability-indicating method.

Chromatographic Conditions

A comprehensive review of existing literature has led to the optimization of the following chromatographic conditions for the analysis of this compound.

ParameterCondition
HPLC System Standard HPLC system with UV Detector
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) : 0.025M Orthophosphoric Acid (pH 3.0 adjusted with Triethylamine) (40:60 v/v)
Flow Rate 1.5 mL/min
Detection Wavelength 278 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time 10 minutes

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard

  • This compound Sample (Bulk drug or formulation)

  • Acetonitrile (HPLC Grade)

  • Orthophosphoric Acid (AR Grade)

  • Triethylamine (AR Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (0.1 N)

  • Sodium Hydroxide (0.1 N)

  • Hydrogen Peroxide (3%)

Preparation of Solutions
  • Mobile Phase Preparation: Prepare a 0.025M solution of orthophosphoric acid in water and adjust the pH to 3.0 ± 0.1 with triethylamine. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with acetonitrile in a ratio of 60:40 (v/v). Degas the mobile phase by sonication before use.[1][5]

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions in the concentration range of 10-50 µg/mL by diluting the standard stock solution with the mobile phase.[1]

  • Sample Solution Preparation (from tablets): Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 25 mg of ciprofloxacin to a 50 mL volumetric flask. Add about 30 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter. Further dilute 1 mL of the filtrate to 25 mL with the mobile phase to obtain a final concentration of approximately 20 µg/mL.[1]

System Suitability

To ensure the analytical system is working correctly, inject the 20 µg/mL working standard solution five times. The system suitability parameters should meet the following criteria.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) Not more than 2.0
Theoretical Plates Not less than 2000
Relative Standard Deviation (RSD) of Peak Area Not more than 2.0%
Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[6][7][8] A summary of the stress conditions is provided below.

Stress ConditionProcedureObserved Degradation
Acid Hydrolysis Reflux 1 mL of 1 mg/mL ciprofloxacin solution with 1 mL of 0.1 N HCl at 70°C for 4 hours.[6][7]~20%[6][7]
Alkaline Hydrolysis Reflux 1 mL of 1 mg/mL ciprofloxacin solution with 1 mL of 0.1 N NaOH at 70°C for 4 hours.[6][7]~24%[6][7]
Oxidative Degradation Reflux 1 mL of 1 mg/mL ciprofloxacin solution with 1 mL of 3% H₂O₂ at 70°C for 4 hours.[6][7]~40%[6][7]
Thermal Degradation Expose the solid drug to dry heat at 60°C for 24 hours.[4][6][7]~10%[6][7]
Photolytic Degradation Expose the solid drug to UV radiation (254 nm) for 5 days.[6][7]~30%[6][7]

The stressed samples were neutralized (if necessary) and diluted with the mobile phase to a suitable concentration before injection into the HPLC system.

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Validation ParameterResults
Specificity No interference from excipients or degradation products was observed at the retention time of ciprofloxacin.
Linearity (Range) 10 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%[9]
Precision (RSD) < 2.0%
Robustness The method was found to be robust with small, deliberate variations in flow rate and mobile phase composition.

Visualizations

HPLC_Method_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Data Processing MobilePhase Mobile Phase Preparation Chromatography HPLC Analysis MobilePhase->Chromatography StandardPrep Standard Solution Preparation SystemSuitability System Suitability Testing StandardPrep->SystemSuitability SamplePrep Sample Solution Preparation SamplePrep->Chromatography SystemSuitability->Chromatography If Passed DataAcquisition Data Acquisition Chromatography->DataAcquisition MethodValidation Method Validation (ICH) DataAcquisition->MethodValidation Quantification Quantification & Reporting DataAcquisition->Quantification Forced_Degradation_Pathway cluster_stress Stress Conditions Ciprofloxacin Ciprofloxacin HCl Acid Acid Hydrolysis Ciprofloxacin->Acid Base Alkaline Hydrolysis Ciprofloxacin->Base Oxidation Oxidation Ciprofloxacin->Oxidation Thermal Thermal Ciprofloxacin->Thermal Photo Photolytic Ciprofloxacin->Photo Analysis HPLC Analysis Ciprofloxacin->Analysis DegradationProducts Degradation Products Acid->DegradationProducts Base->DegradationProducts Oxidation->DegradationProducts Thermal->DegradationProducts Photo->DegradationProducts DegradationProducts->Analysis

References

Application Notes and Protocols for Mycoplasma Decontamination in Cell Culture Using Ciprofloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplasma contamination is a persistent and often covert threat in cell culture, capable of significantly altering cellular physiology, metabolism, and morphology, thereby invalidating experimental outcomes. Due to the absence of a cell wall, mycoplasmas are unaffected by common antibiotics like penicillin and streptomycin. Ciprofloxacin (B1669076) hydrochloride, a fluoroquinolone antibiotic, offers a reliable and effective solution for eradicating mycoplasma from contaminated cell cultures.[1]

This document provides comprehensive application notes and detailed protocols for the effective use of ciprofloxacin hydrochloride in mycoplasma decontamination, ensuring the integrity and reliability of your research.

Mechanism of Action

Ciprofloxacin's efficacy against mycoplasma stems from its ability to inhibit essential bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV.[2][3][4][5] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[4][5] By targeting these enzymes, ciprofloxacin induces breaks in the bacterial DNA, which ultimately leads to cell death.[2][4] Its ability to penetrate the cell membrane makes it particularly effective against these intracellular contaminants.[1]

Data Presentation

The following tables summarize key quantitative data for the application of this compound in mycoplasma decontamination.

Table 1: Recommended Treatment Parameters for this compound

ParameterRecommended ValueSource(s)
Working Concentration 10 µg/mL[1][2][6][7]
Alternative Concentration 20-25 µg/mL (for resistant strains)[2][8]
Treatment Duration 12-14 days[1][2][6]
Post-Treatment Recovery ≥ 2 weeks in antibiotic-free medium[2][7]

Table 2: Efficacy of this compound Treatment

Cell Line(s)Mycoplasma SpeciesEfficacy (Success Rate)Source(s)
Murine plasmocytoma (X63-Ag8 653)M. hyorhinis, M. gallisepticum, M. orale, M. salivarium, M. hominis, M. fermentans, M. argininiEradicated with 10 µg/mL[6]
Human promyelocytic leukemia (HL-60)Wild type laboratory infectionEliminated after 12 days[6]
Human monocytic leukemia (U-937)Wild type laboratory infectionEliminated after 12 days[6]
Various (26 naturally infected cell lines)Not specified~75-77% cure rate[1][9][10]
Vero cellsNot specified20 µg/mL was the dilution of choice for elimination[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)

Materials:

  • This compound monohydrate powder

  • Sterile, nuclease-free water[11]

  • Sterile conical tube

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • In a sterile environment, weigh 100 mg of this compound monohydrate powder and transfer it to a sterile conical tube.

  • Add 10 mL of sterile, nuclease-free water to the tube.[2]

  • Vortex thoroughly to dissolve the powder. Gentle warming may be necessary to aid dissolution.[2]

  • Once fully dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C to prevent repeated freeze-thaw cycles.

Protocol 2: Mycoplasma Decontamination of Adherent and Suspension Cell Cultures

Materials:

  • Mycoplasma-contaminated cell culture

  • Complete cell culture medium (antibiotic-free)

  • This compound stock solution (10 mg/mL)

  • Sterile phosphate-buffered saline (PBS)

  • Mycoplasma detection kit (PCR-based or other reliable method)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed the contaminated cells at a moderate density in a new culture flask. Allow them to attach and enter a logarithmic growth phase (approximately 24 hours).[2]

    • For suspension cells, dilute the culture to a moderate density in a new flask with fresh, antibiotic-free medium.

  • Initiation of Treatment:

    • Prepare the treatment medium by adding the ciprofloxacin stock solution to the complete cell culture medium to a final concentration of 10 µg/mL. For example, add 10 µL of a 10 mg/mL ciprofloxacin stock solution to 10 mL of culture medium.[2]

    • Aspirate the old medium from the cells and replace it with the ciprofloxacin-containing medium.[2]

  • Treatment Period:

    • Incubate the cells under their standard growth conditions (e.g., 37°C, 5% CO2).[2]

    • Replace the ciprofloxacin-containing medium every 2-3 days for a total of 14 days.[2] This ensures a consistent concentration of the antibiotic.

    • During the treatment, monitor the cells for any signs of cytotoxicity, such as changes in morphology, decreased proliferation, or increased cell death.[2] If significant cytotoxicity is observed, consider reducing the ciprofloxacin concentration.

  • Post-Treatment Recovery:

    • After the 14-day treatment period, aspirate the ciprofloxacin-containing medium.[2]

    • Wash the cells once with sterile PBS.[2]

    • Add fresh, antibiotic-free complete culture medium.[2]

    • Culture the cells for a minimum of two weeks in the absence of any antibiotics to allow any residual, non-eradicated mycoplasma to repopulate to detectable levels.[7]

  • Verification of Elimination:

    • After the recovery period, test the cell culture for the presence of mycoplasma using a reliable detection method, such as a PCR-based assay.[2]

    • It is highly recommended to re-test the culture at multiple time points post-treatment (e.g., 2 and 4 weeks) to confirm complete and permanent eradication.[2]

Visualizations

Mycoplasma_Decontamination_Workflow cluster_prep Preparation cluster_treatment Treatment Phase (14 Days) cluster_post_treatment Post-Treatment & Verification Start Start with Contaminated Cell Culture Seed_Cells Seed Cells at Moderate Density Start->Seed_Cells Prepare_Cipro_Medium Prepare Medium with 10 µg/mL Ciprofloxacin Seed_Cells->Prepare_Cipro_Medium Replace_Medium Replace with Ciprofloxacin Medium every 2-3 Days Prepare_Cipro_Medium->Replace_Medium Replace_Medium->Replace_Medium Repeat for 14 days Monitor_Cells Monitor for Cytotoxicity Replace_Medium->Monitor_Cells Wash_Cells Wash Cells with PBS Replace_Medium->Wash_Cells Culture_Antibiotic_Free Culture in Antibiotic-Free Medium for ≥ 2 Weeks Wash_Cells->Culture_Antibiotic_Free Test_Mycoplasma Test for Mycoplasma (e.g., PCR) Culture_Antibiotic_Free->Test_Mycoplasma Result Mycoplasma Eradicated? Test_Mycoplasma->Result Cured_Culture Clean Cell Culture Result->Cured_Culture Yes Repeat_Treatment Consider Retreatment or Alternative Antibiotic Result->Repeat_Treatment No

Caption: Workflow for mycoplasma elimination using ciprofloxacin.

Ciprofloxacin_Mechanism_of_Action cluster_mycoplasma Inside Mycoplasma Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Ciprofloxacin->Topoisomerase_IV Inhibits Mycoplasma_Cell Mycoplasma Cell DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication DNA_Breaks DNA Strand Breaks DNA_Gyrase->DNA_Breaks Topoisomerase_IV->DNA_Replication Topoisomerase_IV->DNA_Breaks Cell_Death Mycoplasma Cell Death DNA_Breaks->Cell_Death

Caption: Mechanism of action of ciprofloxacin on mycoplasma.

Important Considerations

  • Cytotoxicity: While generally safe at the recommended concentration, ciprofloxacin can exhibit cytotoxic effects in some cell lines, potentially causing slower proliferation or changes in morphology.[7][12][13][14] It is crucial to monitor cell health throughout the treatment period.

  • Resistance: Although effective against a broad range of mycoplasma species, resistant strains can emerge.[9][10][15] If treatment fails, consider using an alternative antibiotic with a different mechanism of action.

  • Verification: Always confirm the successful eradication of mycoplasma using a sensitive and reliable detection method. A negative result immediately after treatment does not guarantee complete elimination, hence the importance of the recovery period.

  • Prevention: The most effective strategy for managing mycoplasma is prevention through strict aseptic techniques and routine testing of cell cultures.

By adhering to these detailed protocols and considerations, researchers can effectively eliminate mycoplasma contamination, thereby safeguarding the validity and reproducibility of their experimental data.

References

Preparation of Ciprofloxacin Hydrochloride Stock Solution for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ciprofloxacin (B1669076) is a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[1][2][3] Accurate and consistent preparation of ciprofloxacin stock solutions is essential for obtaining reliable and reproducible results in various in vitro experiments, including Minimum Inhibitory Concentration (MIC) assays, time-kill studies, and cell culture applications.[4] This document provides detailed protocols for the preparation, storage, and handling of ciprofloxacin hydrochloride stock solutions for research purposes.

Physicochemical Properties

The solubility of ciprofloxacin is highly dependent on its chemical form (free base vs. hydrochloride salt) and the pH of the solvent. This compound is significantly more soluble in aqueous solutions than its free base form.[5]

Data Presentation

Table 1: Solubility of Ciprofloxacin

FormSolventSolubilityReference
Ciprofloxacin (Free Base)WaterInsoluble[4]
0.1N Hydrochloric Acid (HCl)~25 mg/mL[4]
Dimethyl Sulfoxide (DMSO)<1 - 7 mg/mL at 25°C[4]
Ethanol<1 mg/mL at 25°C[4]
This compoundWater~30 - 36 mg/mL at 25°C[4][6]
0.1N Hydrochloric Acid (HCl)Soluble[4][6]

Table 2: Stability of Ciprofloxacin Stock Solutions

ConcentrationSolventStorage TemperatureStabilityReference
1 mg/mL1% HCl (~0.1N)-20°CAt least 12 months[7][8]
4 - 200 mg/LWater-20°CAt least 60 days[7][8]
Not specifiedAqueous Solution (HCl salt)Room TemperatureAt least 14 days[6]

Table 3: Typical Working Concentrations for In Vitro Assays

Assay TypeTypical Concentration RangeNotesReference
Bacterial MIC Assays0.06 - 16 µg/mLMost susceptible strains have MICs ≤ 1 µg/mL. A typical range for testing is 0.06 to 4 µg/mL.[4][9][10]
Cell Culture (Contamination Control)~10 µg/mL[4]

Experimental Protocols

This protocol is suitable for the water-soluble this compound salt.

Materials and Equipment
  • This compound powder (purity ≥98%)

  • Sterile, deionized, or distilled water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Analytical balance

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile microcentrifuge tubes for aliquoting

  • Pipettes and sterile tips

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Water
  • Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh 100 mg of this compound powder and transfer it to a sterile 15 mL conical tube.

  • Dissolution: Add 8 mL of sterile, deionized water to the tube.[4] Vortex thoroughly until the powder is completely dissolved. Gentle warming may aid dissolution but should be performed with caution.[4]

  • Volume Adjustment: Adjust the final volume to 10 mL with sterile, deionized water to achieve a final concentration of 10 mg/mL.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.[4][11]

  • Aliquoting: Dispense the sterilized stock solution into sterile, single-use microcentrifuge tubes.[4]

  • Storage: Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent. Store at -20°C for long-term use.[4][12]

Protocol 2: Preparation of Working Solutions

For most in vitro experiments, the stock solution must be diluted to a final working concentration in the appropriate sterile medium or buffer (e.g., Cation-Adjusted Mueller-Hinton Broth for MIC assays).[9]

Important Consideration: Ciprofloxacin's solubility is lowest at a neutral pH (between 6 and 8).[11] When diluting a stock solution into a neutral pH buffer or medium, precipitation can occur. To minimize this:

  • Add the stock solution drop-wise to the pre-warmed medium while actively vortexing or swirling.[11] This ensures rapid dispersion and prevents localized high concentrations.[11]

Mandatory Visualization

Experimental Workflow

G cluster_prep Stock Solution Preparation (10 mg/mL) cluster_working Working Solution Preparation weigh 1. Weigh 100 mg Ciprofloxacin HCl Powder dissolve 2. Add 8 mL Sterile Water & Vortex to Dissolve weigh->dissolve adjust 3. Adjust Volume to 10 mL with Sterile Water dissolve->adjust sterilize 4. Sterile Filter (0.22 µm filter) adjust->sterilize aliquot 5. Aliquot into Single-Use Tubes sterilize->aliquot store 6. Label and Store at -20°C aliquot->store dilute Dilute Stock Solution in Assay Medium store->dilute For Use assay Use in In Vitro Assay (e.g., MIC) dilute->assay

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathway

G cluster_bacterium Bacterial Cell cluster_dna DNA Processes cipro_in Ciprofloxacin gyrase DNA Gyrase (Topoisomerase II) cipro_in->gyrase Inhibits topoIV Topoisomerase IV cipro_in->topoIV Inhibits replication Replication gyrase->replication repair Repair gyrase->repair recombination Recombination gyrase->recombination topoIV->replication (Chromosome Segregation) death Bacterial Cell Death replication->death repair->death recombination->death

Caption: Mechanism of Action of Ciprofloxacin in Bacteria.

References

Ciprofloxacin Hydrochloride: A Powerful Selection Agent in Bacterial Genetics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ciprofloxacin (B1669076) hydrochloride is a potent, broad-spectrum fluoroquinolone antibiotic that serves as a critical tool in bacterial genetics. Its specific mechanism of action—the inhibition of essential DNA replication enzymes—makes it an effective agent for selecting genetically modified bacteria and for studying the emergence of antibiotic resistance. These application notes provide an in-depth overview of the principles and protocols for using ciprofloxacin hydrochloride as a selection agent.

Mechanism of Action

Ciprofloxacin targets and inhibits two essential bacterial type II topoisomerases: DNA gyrase (gyrase) and topoisomerase IV.[1][2][3][4][5] In Gram-negative bacteria, DNA gyrase is the primary target, responsible for introducing negative supercoils into DNA, a process crucial for the initiation of DNA replication.[3] Ciprofloxacin binds to the gyrase-DNA complex, trapping the enzyme after it has cleaved the DNA and preventing the re-ligation of the strands.[1][2][3] This leads to an accumulation of double-strand DNA breaks, which are lethal to the bacterium.[2][3]

In many Gram-positive bacteria, topoisomerase IV is the primary target.[1] This enzyme is essential for the decatenation of daughter chromosomes after replication, allowing for their proper segregation into daughter cells.[1][3] Inhibition of topoisomerase IV by ciprofloxacin results in interlinked daughter chromosomes, preventing cell division.[3] The dual-targeting nature of ciprofloxacin is a key attribute, as simultaneous mutations in both enzymes are required for high-level resistance to develop.[1]

Signaling Pathway Diagram

G cluster_cell Bacterial Cell cluster_replication DNA Replication & Segregation Cipro Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Cipro->DNA_Gyrase inhibits Topo_IV Topoisomerase IV Cipro->Topo_IV inhibits Supercoiling Negative Supercoiling DNA_Gyrase->Supercoiling introduces DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks leads to Decatenation Chromosome Segregation Topo_IV->Decatenation mediates Replication_Fork Replication Fork Progression Supercoiling->Replication_Fork DNA_Replication DNA Replication Replication_Fork->DNA_Replication Cell_Division Cell Division Decatenation->Cell_Division DNA_Replication->Decatenation requires Cell_Death Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action of ciprofloxacin in a bacterial cell.

Bacterial Resistance to Ciprofloxacin

The emergence of ciprofloxacin resistance is a significant concern and a key area of study. The primary mechanisms of resistance include:

  • Target Site Mutations: Spontaneous mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes reduce the binding affinity of ciprofloxacin to its target enzymes.[6][7][8][9]

  • Increased Efflux: Overexpression of efflux pumps, which actively transport ciprofloxacin out of the cell, reduces the intracellular drug concentration.[4][6][7]

  • Plasmid-Mediated Resistance: The acquisition of resistance genes on plasmids can confer a low level of resistance.[6]

Quantitative Data for Ciprofloxacin as a Selection Agent

The effective concentration of ciprofloxacin for bacterial selection is dependent on the bacterial species, the specific strain, and the experimental goal (e.g., selection of transformants vs. selection of resistant mutants).

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₇H₁₈FN₃O₃ · HCl · H₂O[10]
Molecular Weight385.82 g/mol [10]
Solubility in Water~36 mg/mL at 25°C[5]
Solubility in 0.1 N HClSoluble[5]
Storage of Stock Solution-20°C, protected from light[11]
Table 2: Typical Working Concentrations for Ciprofloxacin in Bacterial Genetics
ApplicationBacterial SpeciesConcentration RangeNotesReference
MIC Assays E. coli0.016 - >1 µg/mLSusceptible strains typically have MICs ≤ 1 µg/mL.[11][12]
P. aeruginosa0.5 - 8 µg/mLMutant Prevention Concentration (MPC) can be significantly higher.[13]
Selection of Transformants General1x - 10x MIC of the recipient strainConcentration should be high enough to kill non-transformed cells.[14]
Selection of Resistant Mutants P. aeruginosa0.06 - 5.0 µg/mLSub-inhibitory concentrations can select for efflux pump overproduction.[13]
N. gonorrhoeaeAs low as 0.004 µg/L (1/1000 of MIC)Demonstrates selection at very low concentrations.[15]
E. coli4x MICUsed to measure the spontaneous rate of mutation.[16]

Experimental Protocols

Preparation of this compound Stock Solution (10 mg/mL)

This protocol is suitable for the water-soluble this compound salt.

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile conical tubes (15 mL or 50 mL)

  • Analytical balance and weighing paper

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Aseptically weigh 100 mg of this compound powder and transfer it to a sterile conical tube.[11]

  • Add sterile, nuclease-free water to a final volume of 10 mL.[5]

  • Vortex the solution until the powder is completely dissolved.[5] Gentle warming may be applied if necessary.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[11]

  • Dispense into single-use aliquots to avoid repeated freeze-thaw cycles.

  • Label the aliquots with the name, concentration, and date of preparation.

  • Store the aliquots at -20°C, protected from light.[11]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

  • This compound stock solution (e.g., 1 mg/mL)

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plate

  • Spectrophotometer or plate reader

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum: Inoculate a single colony into broth and grow overnight at 37°C. Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL). Further dilute to a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17][18]

  • Prepare Ciprofloxacin Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate.[18] b. Add a calculated volume of ciprofloxacin stock solution to the first column to achieve the highest desired concentration (e.g., 64 µg/mL). c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate.[18] d. Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).[18]

  • Inoculate the Plate: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).[14]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of ciprofloxacin that completely inhibits visible bacterial growth.[19] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).[18]

Workflow for MIC Determination

G start Start prep_inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) start->prep_inoculum prep_plate Prepare 96-Well Plate with Serial Dilutions of Ciprofloxacin start->prep_plate inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate prep_plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visually or OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Selection of Bacterial Transformants

Materials:

  • Competent bacterial cells

  • Plasmid DNA with a selectable marker (e.g., a gene conferring ciprofloxacin resistance)

  • LB agar (B569324) plates containing ciprofloxacin

  • SOC medium (or similar recovery broth)

  • Incubator (37°C)

Procedure:

  • Transformation: a. Thaw competent cells on ice.[20] b. Add 1-5 µL of plasmid DNA to 20-50 µL of competent cells.[20] c. Incubate the cell/DNA mixture on ice for 20-30 minutes.[20] d. Heat-shock the mixture at 42°C for 30-60 seconds.[20] e. Immediately return the tube to the ice for 2 minutes.[20]

  • Recovery: a. Add 250-1000 µL of SOC medium (without antibiotic) to the cells.[20] b. Incubate at 37°C with shaking for 45-60 minutes to allow for the expression of the resistance gene.[20]

  • Plating: a. Spread 50-200 µL of the recovered culture onto pre-warmed LB agar plates containing ciprofloxacin at a selective concentration (typically 1x-10x the MIC of the untransformed host strain). b. Include a negative control (competent cells without plasmid DNA) plated on a ciprofloxacin plate to confirm the effectiveness of the selection.

  • Incubation: Incubate the plates overnight at 37°C.

  • Analysis: Only transformed cells containing the plasmid with the ciprofloxacin resistance marker will form colonies.

Selection of Spontaneous Ciprofloxacin-Resistant Mutants

Materials:

  • Susceptible bacterial strain

  • LB agar plates containing various concentrations of ciprofloxacin

  • LB broth

  • Incubator (37°C)

Procedure:

  • Prepare Inoculum: Grow a large culture of the susceptible bacterial strain in LB broth overnight to reach a high cell density (e.g., >10⁹ CFU/mL). This increases the probability of containing spontaneous mutants.

  • Plating for Selection: a. Concentrate the overnight culture by centrifugation and resuspend the pellet in a small volume of fresh broth. b. Plate a large number of cells (e.g., 10⁹ to 10¹⁰ CFU) onto LB agar plates containing ciprofloxacin at a concentration that inhibits the growth of the parent strain (e.g., 2x-4x the MIC).[21] c. To determine the mutation frequency, also plate serial dilutions of the culture on non-selective LB agar plates to determine the total viable cell count.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Analysis: a. Count the number of colonies on both the selective and non-selective plates. b. Calculate the mutation frequency by dividing the number of resistant colonies by the total number of viable cells plated. c. Isolate colonies from the selective plates and confirm their resistance by re-streaking on ciprofloxacin-containing agar and determining their MIC.

Logical Workflow for Mutant Selection

G start Start grow_culture Grow large, high-density bacterial culture start->grow_culture plate_non_selective Plate serial dilutions on non-selective agar grow_culture->plate_non_selective plate_selective Plate high-density culture on ciprofloxacin-containing agar grow_culture->plate_selective incubate Incubate plates at 37°C plate_non_selective->incubate plate_selective->incubate count_total_cfu Count colonies to determine total viable cells incubate->count_total_cfu count_resistant_cfu Count resistant colonies incubate->count_resistant_cfu calculate_frequency Calculate Mutation Frequency count_total_cfu->calculate_frequency count_resistant_cfu->calculate_frequency end End calculate_frequency->end

Caption: Logical workflow for selecting spontaneous resistant mutants.

References

Application of UV-Vis Spectrophotometry for the Quantitative Analysis of Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprofloxacin (B1669076) is a broad-spectrum fluoroquinolone antibiotic widely used in the treatment of various bacterial infections. Accurate and reliable quantification of ciprofloxacin in raw materials, pharmaceutical formulations, and biological fluids is crucial for ensuring its safety, efficacy, and quality.[1] Among the various analytical techniques available, UV-Vis spectrophotometry stands out as a simple, cost-effective, rapid, and accessible method for the routine analysis of ciprofloxacin.[1][2][3] This application note provides a detailed overview and protocols for the quantitative analysis of ciprofloxacin using UV-Vis spectrophotometry.

Principle

The fundamental principle behind the UV-Vis spectrophotometric analysis of ciprofloxacin lies in its ability to absorb ultraviolet radiation at specific wavelengths. The chromophoric structure of the ciprofloxacin molecule allows it to absorb light in the UV region of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. This linear relationship forms the basis for the quantitative determination of ciprofloxacin. Ciprofloxacin typically exhibits a maximum absorbance (λmax) in the range of 272 nm to 278 nm, which is utilized for its quantification.[4][3][5]

Key Advantages of UV-Vis Spectrophotometry for Ciprofloxacin Analysis:

  • Simplicity and Speed: The method is straightforward and allows for rapid sample analysis.[4][6]

  • Cost-Effectiveness: It requires relatively inexpensive instrumentation and reagents compared to other analytical techniques like HPLC.[7][2]

  • Accuracy and Precision: When properly validated, the method provides accurate and precise results for routine quality control.[2][6]

  • Wide Applicability: It can be used to analyze ciprofloxacin in various forms, including bulk drug, tablets, and ophthalmic solutions.[8]

Quantitative Data Summary

The following table summarizes the key quantitative parameters from various validated UV-Vis spectrophotometric methods for ciprofloxacin analysis.

ParameterReported ValuesSolvent/MediumWavelength (λmax)Reference
Linearity Range 2.5 - 15 µg/mL0.1M Hydrochloric Acid277 nm[2][9]
2 - 12 µg/mLDistilled Water272 nm[3]
5 - 50 µg/mLDistilled Water273 nm[6]
2 - 10 µg/mLNot Specified278 nm[10]
2.0 - 7.0 µg/mLNot Specified275 nm[8]
Correlation Coefficient (R²) > 0.9990.1M Hydrochloric Acid277 nm[2][9]
> 0.99Distilled Water272 nm[3]
0.999Not Specified278 nm[10]
Limit of Detection (LOD) 0.4385 µg/mL0.1M Hydrochloric Acid277 nm[2][9]
0.786 µg/mLNot Specified278 nm[10]
Limit of Quantitation (LOQ) 1.4617 µg/mL0.1M Hydrochloric Acid277 nm[2][9]
2.383 µg/mLNot Specified278 nm[10]
Accuracy (Recovery) 100.10% - 100.83%0.1M Hydrochloric Acid277 nm[2][9]
> 99.0%Not Specified278 nm[10]

Experimental Protocols

This section outlines a generalized protocol for the UV-Vis spectrophotometric analysis of ciprofloxacin in a tablet dosage form. This protocol should be adapted and validated for specific laboratory conditions and sample matrices.

Materials and Reagents
  • Ciprofloxacin Hydrochloride reference standard

  • Ciprofloxacin tablets

  • 0.1 N Hydrochloric Acid (HCl) or Distilled Water

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Mortar and pestle

  • Analytical balance

  • UV-Vis Spectrophotometer with 1 cm quartz cuvettes

Protocol 1: Analysis of Ciprofloxacin in Tablet Formulation

1. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve and make up the volume to 100 mL with 0.1 N HCl or distilled water. This is the standard stock solution.

2. Preparation of Working Standard Solutions:

  • From the standard stock solution, prepare a series of working standard solutions by appropriate dilutions with the same solvent to obtain concentrations within the linear range (e.g., 2, 4, 6, 8, 10 µg/mL).

3. Preparation of Sample Solution:

  • Weigh and finely powder at least 20 ciprofloxacin tablets.

  • Accurately weigh a quantity of the powdered tablets equivalent to 10 mg of ciprofloxacin.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add about 70 mL of the solvent (0.1 N HCl or distilled water) and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Make up the volume to 100 mL with the solvent.

  • Filter the solution through a suitable filter paper (e.g., Whatman No. 41) to remove any insoluble excipients.

  • From the filtered solution, take an appropriate aliquot and dilute it with the solvent to obtain a final concentration within the calibrated range.

4. Spectrophotometric Measurement:

  • Set the UV-Vis spectrophotometer to scan the wavelength range from 400 nm to 200 nm.

  • Use the solvent as a blank.

  • Record the absorption spectrum of one of the working standard solutions to determine the wavelength of maximum absorbance (λmax).

  • Set the instrument to measure the absorbance at the determined λmax.

  • Measure the absorbance of all the working standard solutions and the sample solution.

5. Data Analysis:

  • Plot a calibration curve of absorbance versus concentration for the working standard solutions.

  • Determine the concentration of ciprofloxacin in the sample solution from the calibration curve using the measured absorbance.

  • Calculate the amount of ciprofloxacin per tablet.

Experimental Workflow Diagram

Ciprofloxacin_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation UV_Scan UV-Vis Scan (Determine λmax) Standard_Prep->UV_Scan Sample_Prep Sample Preparation Abs_Measure Absorbance Measurement at λmax Sample_Prep->Abs_Measure UV_Scan->Abs_Measure Cal_Curve Calibration Curve Construction Abs_Measure->Cal_Curve Concentration_Calc Concentration Calculation Cal_Curve->Concentration_Calc Result_Report Result Reporting Concentration_Calc->Result_Report

Caption: Workflow for UV-Vis Spectrophotometric Analysis of Ciprofloxacin.

Logical Relationship for Quantitative Analysis

Beer_Lambert_Law A Absorbance (A) c Concentration (c) A->c is directly proportional to epsilon Molar Absorptivity (ε) l Path Length (l)

Caption: Beer-Lambert Law Relationship.

References

Ciprofloxacin Hydrochloride: Application Notes and Protocols for Antibiotic Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ciprofloxacin (B1669076) hydrochloride and its application in standardized antibiotic susceptibility testing (AST). Detailed protocols for established methodologies are presented to ensure accurate and reproducible results in research and drug development settings.

Introduction

Ciprofloxacin hydrochloride is a synthetic, broad-spectrum fluoroquinolone antibiotic. Its potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria makes it a critical agent in both clinical practice and microbiological research. Accurate determination of bacterial susceptibility to ciprofloxacin is essential for monitoring resistance trends, informing therapeutic strategies, and evaluating new antimicrobial agents.

Mechanism of Action

Ciprofloxacin exerts its antibacterial effect by inhibiting two key bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[1][2] In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is the main target. By binding to these enzymes, ciprofloxacin stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately, cell death.[3][4][5]

G cluster_cell Bacterial Cell Ciprofloxacin Ciprofloxacin Hydrochloride DNA_Gyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Ciprofloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Leads to (inhibition) Chromosome_Segregation Daughter Chromosome Segregation Topoisomerase_IV->Chromosome_Segregation Essential for Topoisomerase_IV->Cell_Death Leads to (inhibition) DNA_Replication->Cell_Death Chromosome_Segregation->Cell_Death

Caption: Mechanism of action of this compound.

Chemical Structure

Ciprofloxacin is chemically described as 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid.[4][6] The hydrochloride salt is commonly used in pharmaceutical formulations.

Molecular Formula: C₁₇H₁₈FN₃O₃ · HCl · H₂O[4]

Molecular Weight: 385.8 g/mol [4]

Data Presentation: Ciprofloxacin Susceptibility Breakpoints

The following tables summarize the clinical breakpoints for ciprofloxacin as established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These breakpoints are used to categorize microorganisms as Susceptible (S), Intermediate (I), or Resistant (R). Researchers should always consult the latest versions of the respective guidelines for the most current information.

Table 1: Ciprofloxacin MIC Breakpoints (mg/L)

Organism/GroupCLSI (M100)EUCAST
S I
Enterobacterales≤ 0.250.5
Pseudomonas aeruginosa≤ 0.51
Acinetobacter spp.--
Staphylococcus aureus≤ 12
Salmonella spp.≤ 0.060.12-0.5

Note: Breakpoints can vary for specific species within a group and are subject to change. The "Intermediate" category implies that the antimicrobial agent may be effective in body sites where the drug is physiologically concentrated or when a higher dosage of the drug can be used.

Table 2: Ciprofloxacin Disk Diffusion Zone Diameter Breakpoints (mm) for a 5 µg disk

Organism/GroupCLSI (M100)EUCAST
S I
Enterobacterales≥ 2116-20
Pseudomonas aeruginosa≥ 2116-20
Staphylococcus aureus≥ 2116-20
Salmonella spp.≥ 3121-30

Experimental Protocols

Standardized protocols are critical for obtaining reliable and comparable AST results. The following are detailed methodologies for three widely accepted methods.

Kirby-Bauer Disk Diffusion Method

This qualitative method assesses the susceptibility of a bacterial isolate to ciprofloxacin by measuring the diameter of the zone of growth inhibition around a disk impregnated with a specific concentration of the antibiotic.

G cluster_workflow Kirby-Bauer Disk Diffusion Workflow A Prepare 0.5 McFarland Bacterial Inoculum B Inoculate Mueller-Hinton Agar (B569324) Plate A->B C Apply 5 µg Ciprofloxacin Disk B->C D Incubate at 35°C for 16-20 hours C->D E Measure Zone of Inhibition (mm) D->E F Interpret Results (S, I, R) E->F

Caption: Kirby-Bauer Disk Diffusion Workflow.

Materials:

  • Ciprofloxacin disks (5 µg)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline or broth

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler

Protocol:

  • Inoculum Preparation: From a pure 18-24 hour culture, select 3-4 isolated colonies and suspend them in sterile saline or broth.[7] Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

  • Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum.[8] Remove excess liquid by pressing the swab against the inner wall of the tube.[9] Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[8]

  • Disk Application: Aseptically apply a 5 µg ciprofloxacin disk to the surface of the inoculated agar plate.[7] Ensure the disk is in firm contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[7]

  • Reading and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters, including the diameter of the disk.[7] Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameter to the breakpoints provided in Table 2.

Broth Microdilution Method

This quantitative method determines the Minimum Inhibitory Concentration (MIC) of ciprofloxacin, which is the lowest concentration that inhibits visible bacterial growth.

G cluster_workflow Broth Microdilution Workflow A Prepare Serial Dilutions of Ciprofloxacin in Broth C Inoculate Microtiter Plate Wells A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 35°C for 16-20 hours C->D E Determine MIC (Lowest Concentration with No Visible Growth) D->E F Interpret Results (S, I, R) E->F

Caption: Broth Microdilution Workflow.

Materials:

  • This compound powder of known potency

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland)

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of Ciprofloxacin Dilutions: Prepare a stock solution of ciprofloxacin. Perform serial twofold dilutions of the stock solution in CAMHB within the wells of a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.06 to 64 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This suspension must be further diluted in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]

  • Inoculation: Inoculate each well of the microtiter plate containing the ciprofloxacin dilutions with the standardized bacterial inoculum.[10] The final volume in each well is typically 100 or 200 µL. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.[10]

  • Reading and Interpretation: Following incubation, the MIC is determined as the lowest concentration of ciprofloxacin at which there is no visible growth (turbidity) in the well.[7] The result can be read visually or with a microplate reader. Interpret the MIC value according to the breakpoints in Table 1.

Gradient Diffusion Method (E-test)

This method utilizes a plastic strip impregnated with a continuous gradient of ciprofloxacin to determine the MIC.

Materials:

  • Ciprofloxacin gradient strips (e.g., E-test®)

  • Mueller-Hinton Agar (MHA) plates

  • Standardized bacterial inoculum (0.5 McFarland)

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

Protocol:

  • Inoculum and Plate Preparation: Prepare a standardized bacterial inoculum and inoculate an MHA plate as described for the Kirby-Bauer method.[11]

  • Strip Application: Aseptically apply the ciprofloxacin gradient strip to the center of the inoculated agar surface, ensuring the entire length of the strip is in contact with the agar.[1][7]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[7]

  • Reading and Interpretation: After incubation, an elliptical zone of inhibition will form along the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[11] If the intersection occurs between two markings, the higher value should be recorded. Interpret the MIC value based on the breakpoints in Table 1.

Quality Control

Regular quality control (QC) testing is imperative to ensure the accuracy and precision of AST results. Standard QC strains with known ciprofloxacin MICs and zone diameters should be tested concurrently with clinical or research isolates. Results should fall within the acceptable ranges specified by CLSI or EUCAST.

Table 3: Example CLSI Quality Control Ranges for Ciprofloxacin

QC StrainMIC (mg/L)Disk Diffusion Zone Diameter (mm)
Escherichia coli ATCC® 259220.004 - 0.01630 - 40
Staphylococcus aureus ATCC® 292130.12 - 0.5-
Pseudomonas aeruginosa ATCC® 278530.25 - 125 - 33

Note: These are example ranges and the most current QC tables from the relevant standards organization should always be consulted.

Logical Interpretation of Results

The final step in AST is the categorization of the bacterial isolate based on the obtained quantitative (MIC) or qualitative (zone diameter) data and the established clinical breakpoints.

G cluster_interpretation Interpretation of Susceptibility Testing Results Result AST Result (MIC or Zone Diameter) Interpretation Interpretation Result->Interpretation Breakpoints CLSI/EUCAST Breakpoints Breakpoints->Interpretation Susceptible Susceptible Interpretation->Susceptible Result ≤ S breakpoint Intermediate Intermediate Interpretation->Intermediate S breakpoint < Result ≤ R breakpoint Resistant Resistant Interpretation->Resistant Result > R breakpoint

References

Application Notes and Protocols for Studying Ciprofloxacin Resistance in Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the characterization of ciprofloxacin (B1669076) resistance in clinical bacterial isolates. The following sections detail methodologies for phenotypic susceptibility testing and genotypic analysis of common resistance mechanisms.

Phenotypic Susceptibility Testing

Phenotypic testing is the foundational method for determining the level of resistance of a clinical isolate to ciprofloxacin. The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure, defined as the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[1][2]

Determination of Minimum Inhibitory Concentration (MIC)

Accurate MIC determination is critical for guiding therapeutic choices and for resistance surveillance.[2] Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensure reproducibility.[1]

Table 1: CLSI Breakpoints for Ciprofloxacin against Enterobacteriaceae

CategoryMIC (µg/mL)Disk Diffusion (5-µg disk) Zone Diameter (mm)
Susceptible (S)≤ 0.25≥ 21
Intermediate (I)0.516 - 20
Resistant (R)≥ 1≤ 15

Data based on 2019 CLSI revisions. Note that breakpoints can vary by bacterial species.[3][4]

Protocol 1: Broth Microdilution MIC Assay

This method involves testing a microorganism's ability to grow in serially diluted antibiotic concentrations in a liquid medium.[2]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[2]

  • Ciprofloxacin powder of known potency[2]

  • Sterile 96-well microtiter plates[2]

  • Bacterial inoculum suspension equivalent to a 0.5 McFarland standard

  • Incubator (35 ± 2°C)[1]

  • Pipettes and sterile tips

Procedure:

  • Prepare Ciprofloxacin Stock Solution: Prepare a stock solution of ciprofloxacin (e.g., 1000 µg/mL) and filter-sterilize.[1]

  • Prepare Ciprofloxacin Dilutions: Perform serial twofold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of concentrations (e.g., 0.008 to 16 µg/mL).[1]

  • Prepare Bacterial Inoculum: From a fresh culture (18-24 hours old), prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[5]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the ciprofloxacin dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[1]

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[1]

  • Reading Results: The MIC is the lowest ciprofloxacin concentration that completely inhibits visible bacterial growth.[1][2]

Protocol 2: Agar (B569324) Dilution MIC Assay

In this method, varying concentrations of ciprofloxacin are incorporated into molten agar before it solidifies.

Materials:

  • Mueller-Hinton Agar (MHA)[2]

  • Ciprofloxacin powder

  • Sterile petri dishes

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Multipoint replicator (optional)

  • Incubator (35 ± 1°C)[2]

Procedure:

  • Prepare Ciprofloxacin-Agar Plates: Prepare serial twofold dilutions of ciprofloxacin and add each dilution to molten MHA (cooled to 45-50°C). Pour the agar into sterile petri dishes and allow them to solidify. A control plate without antibiotic should also be prepared.[2]

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Spot-inoculate the prepared agar plates with the bacterial suspension (approximately 1 x 10⁴ CFU/spot).[5]

  • Incubation: Incubate the plates at 35 ± 1°C for 16-20 hours.[2]

  • Reading Results: The MIC is the lowest concentration of ciprofloxacin on the agar plate that inhibits visible growth.[2]

Protocol 3: Gradient Diffusion (E-test®) MIC Assay

This method uses a plastic strip impregnated with a predefined gradient of antibiotic concentrations.

Materials:

  • Ciprofloxacin gradient strips (e.g., Etest®)[1]

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Sterile swabs

  • Incubator (35 ± 2°C)[1]

Procedure:

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Plate: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.

  • Apply Gradient Strip: Aseptically apply the ciprofloxacin gradient strip to the center of the inoculated agar surface.[1]

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[1]

  • Reading Results: An elliptical zone of inhibition will form. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[2]

Genotypic and Mechanistic Analysis

Understanding the genetic basis of resistance is crucial for tracking its spread and for the development of new therapeutics. The primary mechanisms of ciprofloxacin resistance include target site mutations, increased efflux pump expression, and plasmid-mediated resistance.[6][7][8]

Mechanisms of Ciprofloxacin Resistance

Ciprofloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2] Resistance typically arises from:

  • Target Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes prevent ciprofloxacin from binding to its target enzymes.[8][9]

  • Efflux Pump Overexpression: Increased production of efflux pumps, such as AcrAB-TolC in E. coli, actively transports ciprofloxacin out of the bacterial cell.[8][10]

  • Plasmid-Mediated Resistance: Acquisition of genes, such as qnr genes, on mobile genetic elements. Qnr proteins protect DNA gyrase from ciprofloxacin.[6]

Ciprofloxacin_Resistance_Mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Cipro_in Ciprofloxacin DNA_Gyrase DNA Gyrase (gyrA) Cipro_in->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (parC) Cipro_in->Topo_IV Inhibits Cipro_out Ciprofloxacin DNA Bacterial DNA DNA_Gyrase->DNA Acts on Replication DNA Replication Blocked DNA_Gyrase->Replication Topo_IV->DNA Acts on Topo_IV->Replication Cell_Death Cell Death Replication->Cell_Death Target_Mutation Target Site Mutation (gyrA, parC) Target_Mutation->DNA_Gyrase Prevents binding Target_Mutation->Topo_IV Prevents binding Efflux_Pump Efflux Pump (e.g., AcrAB-TolC) Efflux_Pump->Cipro_in Exports Qnr_Protein Plasmid-Mediated (qnr proteins) Qnr_Protein->DNA_Gyrase Protects Ciprofloxacin_Resistance_Workflow cluster_molecular Molecular & Mechanistic Analysis Isolate Clinical Isolate MIC_Test Determine Ciprofloxacin MIC (Broth Microdilution/E-test) Isolate->MIC_Test Interpret Interpret as S, I, or R (using CLSI breakpoints) MIC_Test->Interpret Resistant Resistant Isolate Interpret->Resistant Susceptible Susceptible Isolate Interpret->Susceptible DNA_Extraction DNA Extraction Resistant->DNA_Extraction Efflux_Assay Efflux Pump Assay (MIC with EPI) Resistant->Efflux_Assay End Report as Susceptible Susceptible->End PCR_Seq PCR and Sequencing (gyrA, parC) DNA_Extraction->PCR_Seq Plasmid_Screen PCR for qnr genes DNA_Extraction->Plasmid_Screen Analysis Correlate Genotype with Phenotype PCR_Seq->Analysis Efflux_Assay->Analysis Plasmid_Screen->Analysis

References

Application Notes and Protocols for the Use of Ciprofloxacin in Animal Models of Bacterial Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ciprofloxacin (B1669076), a broad-spectrum fluoroquinolone antibiotic, in various preclinical animal models of bacterial infection. The following sections detail the efficacy, pharmacokinetics, and experimental protocols for utilizing ciprofloxacin in research settings, with a focus on providing actionable data and methodologies for scientists in the field of infectious disease and drug development.

Introduction to Ciprofloxacin in Preclinical Research

Ciprofloxacin has been extensively evaluated in numerous animal models of infection, demonstrating in vivo activity that generally correlates well with its in vitro potency.[1] Animal models are indispensable tools for assessing the efficacy of antimicrobial agents, helping to establish correct dosages and predicting clinical outcomes in humans.[2] Studies in animal models have shown ciprofloxacin to be as effective or even superior to other standard antibiotics in treating infections caused by a wide range of Gram-negative and some Gram-positive bacteria.[1] Its efficacy has been demonstrated in models for numerous conditions, including pneumonia, endocarditis, meningitis, sepsis, and various soft tissue infections.[3]

Efficacy of Ciprofloxacin in Various Animal Models

Ciprofloxacin has demonstrated significant efficacy across a variety of infection models, showcasing its broad-spectrum activity.

  • Endocarditis: In a rabbit model of staphylococcal endocarditis, ciprofloxacin was as effective as nafcillin (B1677895) and a combination of nafcillin and gentamicin (B1671437) in treating methicillin-susceptible Staphylococcus aureus infections. It also showed efficacy equal to vancomycin (B549263) against methicillin-resistant S. aureus (MRSA).[2]

  • Meningitis: In a rabbit model of Pseudomonas aeruginosa meningitis, ciprofloxacin was as effective as the combination of ceftazidime (B193861) and tobramycin (B1681333) in reducing bacterial loads in the cerebrospinal fluid.[2]

  • Pneumonia: A study in neutropenic guinea pigs with Pseudomonas aeruginosa pneumonia found ciprofloxacin to be as effective as the combination of ceftazidime and tobramycin, and superior to either drug used alone.[2]

  • Sepsis: Ciprofloxacin shows potential in treating sepsis, not only due to its bactericidal properties but also because of its immunomodulatory effects.[4] The Cecal Ligation and Puncture (CLP) model is a common and clinically relevant model for inducing polymicrobial sepsis to test such interventions.[4]

  • Systemic, Respiratory, and Urinary Tract Infections in Mice: Intravenous administration of ciprofloxacin in mice with systemic infections caused by S. aureus, E. coli, K. pneumoniae, S. marcescens, and P. aeruginosa was found to be 6- to 17-fold more potent than oral administration.[5] It was also superior to oral administration in murine models of respiratory and urinary tract infections.[5]

  • Stationary-Phase Bacteria: In a granuloma pouch model in mice, ciprofloxacin was effective at killing stationary-phase Escherichia coli and Pseudomonas aeruginosa, which is significant for treating abscesses where bacteria may not be actively dividing.[6]

Quantitative Data Summary

The following tables summarize key quantitative data on the pharmacokinetics and efficacy of ciprofloxacin from various animal model studies.

Table 1: Pharmacokinetic Parameters of Ciprofloxacin in Different Animal Models
Animal ModelRoute of AdministrationDose (mg/kg)Cmax (µg/mL)Tmax (h)Half-life (t½) (h)Bioavailability (F%)Reference
Canine Intravenous (IV)10--3.7100[7]
Oral (Tablet)~234.42.62.658.4[7]
Oral (Solution)250 mg (total)4.67-3.171[8]
Feline Intravenous (IV)5--4.5100
Oral11-162.01.14.879.5
Rat Oral50----[9]
Mouse Intravenous (IV)20>10<0.1~1-[10]
Intraperitoneal (IP)20~40.25~1.5-[10]
Rabbit Intravenous (IV)20--1.8-
Goat (Pregnant) Intravenous (IV)7.5----[11]
Intramuscular (IM)7.5----[11]

Note: '-' indicates data not specified in the provided search results.

Table 2: Efficacy of Ciprofloxacin (ED50) in Murine Systemic Infection Models
Bacterial StrainIntravenous ED50 (mg/kg)Oral ED50 (mg/kg)Reference
Staphylococcus aureus Smith0.538-[5]
Escherichia coli 4440.0625-[5]
Klebsiella pneumoniae KC-10.0941-[5]
Serratia marcescens T-550.294-[5]
Pseudomonas aeruginosa 158467.76-[5]
Klebsiella pneumoniae DT-S (Respiratory)20.126.2[5]

Note: ED50 is the 50% effective dose.

Detailed Experimental Protocols

General In Vivo Efficacy Testing Workflow

A typical workflow for assessing the in vivo efficacy of ciprofloxacin against a bacterial pathogen in a mouse model is outlined below.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_eval Evaluation Phase BacterialCulture Bacterial Strain Culture & Inoculum Preparation Infection Induction of Infection (e.g., IP, IV, Intratracheal) BacterialCulture->Infection AnimalAcclimatization Animal Acclimatization (e.g., Mice) AnimalAcclimatization->Infection Treatment Ciprofloxacin Administration (Route, Dose, Frequency) Infection->Treatment Monitoring Monitoring of Clinical Signs & Survival Treatment->Monitoring BacterialBurden Assessment of Bacterial Burden (CFU counts in organs) Treatment->BacterialBurden DataAnalysis Data Analysis & Statistical Evaluation Monitoring->DataAnalysis BacterialBurden->DataAnalysis G cluster_surgery Surgical Procedure cluster_postop Post-Operative Care & Treatment cluster_outcome Outcome Assessment Anesthesia Anesthetize Animal (e.g., Mouse or Rat) Laparotomy Midline Laparotomy Anesthesia->Laparotomy CecumLigation Ligate Cecum (distal to ileocecal valve) Laparotomy->CecumLigation Puncture Puncture Cecum (e.g., with 21-gauge needle) CecumLigation->Puncture Closure Return Cecum to Peritoneum & Close Incision Puncture->Closure FluidResuscitation Fluid Resuscitation (e.g., Subcutaneous Saline) Closure->FluidResuscitation CiproAdmin Administer Ciprofloxacin (e.g., IP at 0 and 24h post-CLP) FluidResuscitation->CiproAdmin SurvivalMonitoring Monitor Survival Rate (e.g., over 7 days) CiproAdmin->SurvivalMonitoring CytokineAnalysis Measure Plasma Cytokine Levels (e.g., TNF-α, IL-6 at 24h) CiproAdmin->CytokineAnalysis G cluster_action Ciprofloxacin Mechanism of Action cluster_resistance Mechanisms of Resistance Cipro Ciprofloxacin DNA_Gyrase DNA Gyrase (gyrA, gyrB) Cipro->DNA_Gyrase inhibits Topo_IV Topoisomerase IV (parC, parE) Cipro->Topo_IV inhibits DNA_Rep DNA Replication DNA_Gyrase->DNA_Rep Topo_IV->DNA_Rep Cell_Death Bacterial Cell Death DNA_Rep->Cell_Death inhibition leads to Target_Mutation Target Site Mutation (gyrA, parC) Reduced_Binding Reduced Drug Binding Target_Mutation->Reduced_Binding Efflux_Pump Efflux Pump Overexpression Drug_Expulsion Increased Drug Expulsion Efflux_Pump->Drug_Expulsion Reduced_Binding->Cipro prevents action of Drug_Expulsion->Cipro removes

References

Ciprofloxacin Hydrochloride for Preventing Contamination in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Contamination of primary cell cultures with microorganisms is a pervasive issue that can alter cellular functions, compromise experimental integrity, and lead to significant data loss. Mycoplasma, bacteria lacking a cell wall, are particularly insidious contaminants as they are resistant to common antibiotics like penicillin and streptomycin (B1217042) and often do not cause visible turbidity in the culture medium.[1][2] Ciprofloxacin (B1669076) hydrochloride, a broad-spectrum fluoroquinolone antibiotic, offers a reliable and effective method for both preventing and eradicating microbial contamination, especially from mycoplasma species.[1][3][4] This document provides detailed data, protocols, and visualizations for the effective use of ciprofloxacin in primary cell culture.

Mechanism of Action

Ciprofloxacin's bactericidal effect stems from its inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][5][6][7] These enzymes are critical for bacterial DNA replication, transcription, and repair.[1][7] By targeting these enzymes, ciprofloxacin induces double-strand DNA breaks, halting bacterial replication and leading to cell death.[6][8] Its ability to penetrate cellular membranes makes it particularly effective against intracellular contaminants like mycoplasma.[1] While highly effective against prokaryotes, at concentrations significantly higher than those used for decontamination, ciprofloxacin can affect mammalian topoisomerase II, potentially leading to cytotoxicity.[3]

Data Presentation

The following tables summarize key quantitative data for the application of ciprofloxacin hydrochloride in primary cell culture.

Table 1: Recommended Concentrations for Mycoplasma and Bacteria Control

ApplicationContaminant TypeRecommended Concentration (µg/mL)Treatment DurationEfficacy / Cure RateReferences
Prophylaxis/Prevention General Bacteria & Mycoplasma1 - 10ContinuousN/A[9]
Eradication Mycoplasma1012 - 14 days~75-77%[1][4][10]
Eradication Gram-positive & Gram-negative Bacteria10 - 257 - 14 daysStrain Dependent[5][11]

Table 2: Efficacy Data - Minimum Inhibitory Concentration (MIC) against Common Contaminants

MicroorganismTypeReported MIC (µg/mL)References
Mycoplasma hyorhinisMycoplasma< 1.0[1][4]
Mycoplasma gallisepticumMycoplasma< 1.0[1][4]
Mycoplasma oraleMycoplasma< 1.0[1][4]
Mycoplasma fermentansMycoplasma< 1.0[1][4]
Bacillus sp.Gram-positive BacteriaVaries[11]
Escherichia coliGram-negative Bacteria0.015 - 1.0[12]
Pseudomonas aeruginosaGram-negative Bacteria0.25 - 4.0[12]

Table 3: Cytotoxicity Data in Mammalian Cells

Cell TypeAssayConcentration (µg/mL)Exposure TimeObserved EffectReferences
Human FibroblastsNeutral Red5 - 12.524 - 72 hrsIncreased cell growth[13][14]
Human FibroblastsNeutral Red50 - 7548 - 72 hrsDecreased viability[13][14]
Equine TenocytesCell Viability Assay1, 25, 50, 100, 30096 hrs25-33% viability reduction (except at 10 µg/mL)[15]
ARPE-19Cell Viability Assay30 - 12048 - 72 hrsNegative association with viability[16]
HeLa CellsTrypan Blue20 - 10024 - 48 hrsDose-dependent decrease in proliferation[17]

Note: Cytotoxicity is cell-type dependent and varies with concentration and exposure duration. It is crucial to validate the optimal non-toxic concentration for your specific primary cell line.

Experimental Protocols

Protocol 1: Preparation of Ciprofloxacin Stock and Working Solutions

  • Materials:

    • This compound powder (e.g., Corning 61-277-RG)

    • Sterile, deionized water or 0.1 M HCl

    • Sterile conical tubes (15 mL and 50 mL)

    • Sterile 0.22 µm syringe filter

    • Sterile microcentrifuge tubes for aliquots

  • Procedure for 10 mg/mL Stock Solution: a. Weigh out 100 mg of this compound powder in a sterile conical tube. b. Add 10 mL of sterile deionized water. Ciprofloxacin is slightly soluble in water; solubility can be increased by using a dilute acid.[5] c. Vortex thoroughly until the powder is completely dissolved. Gentle warming may be required. d. Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile 15 mL conical tube. e. Aliquot the stock solution into sterile, single-use microcentrifuge tubes (e.g., 100 µL per tube). f. Store aliquots at -20°C. Stock solutions are stable for at least 12 months when frozen.[8]

  • Procedure for Working Solution (10 µg/mL): a. Thaw one aliquot of the 10 mg/mL stock solution. b. To prepare 100 mL of culture medium with ciprofloxacin, add 100 µL of the 10 mg/mL stock solution to 100 mL of your complete cell culture medium. This is a 1:1000 dilution. c. Mix the medium thoroughly before adding it to the cells. Always prepare fresh medium containing ciprofloxacin.[3][8]

Protocol 2: Routine Prophylactic Use to Prevent Contamination

This protocol is intended for the continuous prevention of contamination in established primary cell cultures.

  • Culture Initiation: When isolating or thawing primary cells, use a complete culture medium supplemented with ciprofloxacin at a final concentration of 5-10 µg/mL.

  • Medium Changes: For every subsequent medium change, use freshly prepared medium containing ciprofloxacin at the same concentration.

  • Monitoring: Regularly monitor cell morphology, growth rate, and viability. While ciprofloxacin has low cytotoxicity at the recommended concentrations, some primary cell lines may be more sensitive.[4]

  • Long-Term Use: Continuous long-term use is a common practice, but it is advisable to periodically culture a batch of cells in antibiotic-free medium to check for cryptic contamination and ensure the antibiotic is not masking a low-level infection.

Protocol 3: Eradication of Mycoplasma Contamination

This protocol outlines the steps for treating a culture confirmed to be positive for mycoplasma.

  • Initiate Treatment: Aspirate the old medium from the contaminated culture flask. Add complete culture medium supplemented with 10 µg/mL of ciprofloxacin.[1][3]

  • Treatment Period: Incubate the cells under their normal growth conditions for a total of 14 days.[1][3][6]

  • Medium Replacement: Replace the medium with fresh ciprofloxacin-containing medium (10 µg/mL) every 2-3 days to ensure a constant antibiotic concentration.[1][3]

  • Monitor Cytotoxicity: Observe the cells daily for any signs of toxicity, such as changes in morphology, detachment, or reduced proliferation.[3] If significant toxicity is observed, consider reducing the ciprofloxacin concentration.

  • Post-Treatment Recovery: After the 14-day treatment, aspirate the ciprofloxacin-containing medium, wash the cells once with sterile PBS, and add fresh, antibiotic-free complete culture medium.[1][3]

  • Verification: Culture the cells in antibiotic-free medium for at least two weeks.[6][10] Then, re-test for mycoplasma contamination using a reliable method (e.g., PCR, DAPI staining) to confirm successful eradication.[1]

Visualizations

G cluster_prep Preparation cluster_culture Cell Culture Workflow cluster_qc Quality Control stock Prepare 10 mg/mL Ciprofloxacin Stock Solution working Prepare Fresh Medium with 10 µg/mL Ciprofloxacin stock->working 1:1000 Dilution start Isolate or Thaw Primary Cells add_cipro Add Ciprofloxacin-Containing Medium to Cells start->add_cipro incubate Incubate Under Standard Conditions add_cipro->incubate passage Subculture Cells as Needed incubate->passage Cells reach confluency monitor Monitor Morphology & Viability incubate->monitor passage->add_cipro Replenish medium

Caption: Workflow for prophylactic use of ciprofloxacin in primary cell culture.

G cluster_bacteria Bacterial Cell cluster_eukaryote Eukaryotic Cell (Potential Off-Target) b_dna Bacterial DNA gyrase DNA Gyrase & Topoisomerase IV b_dna->gyrase b_rep DNA Replication & Transcription gyrase->b_rep Enables b_death Cell Death gyrase->b_death Leads to mito_dna Mitochondrial DNA topo2 Mitochondrial Topoisomerase II mito_dna->topo2 m_rep mtDNA Replication topo2->m_rep Enables m_dys Mitochondrial Dysfunction (at high conc.) topo2->m_dys Leads to cipro Ciprofloxacin cipro->gyrase Inhibits cipro->topo2 Inhibits (at high conc.)

Caption: Simplified mechanism of action of Ciprofloxacin in bacteria and eukaryotes.

G start Contamination Suspected? (e.g., pH change, turbidity, failed QC test) test Confirm & Identify Contaminant (e.g., PCR, Gram Stain) start->test Yes verify Verify Elimination (Culture for 2 weeks antibiotic-free, then re-test) start->verify No, but perform routine QC myco Mycoplasma Positive test->myco Mycoplasma bact Bacteria Positive test->bact Bacteria discard Consider Discarding Irreplaceable Culture test->discard Heavy/Mixed Contamination treat_myco Treat with 10 µg/mL Ciprofloxacin for 14 days myco->treat_myco treat_bact Treat with 10-25 µg/mL Ciprofloxacin for 7-14 days bact->treat_bact treat_myco->verify treat_bact->verify

References

Application Notes and Protocols for the Analytical Detection of Ciprofloxacin in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of validated analytical techniques for the quantification of ciprofloxacin (B1669076) in various biological matrices, including plasma, serum, and urine. The described methodologies are crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and clinical research.

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used to treat bacterial infections.[1] Monitoring its concentration in biological fluids is essential for ensuring therapeutic efficacy and minimizing toxicity.[2] This document details several robust analytical methods, including High-Performance Liquid Chromatography (HPLC) with different detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and Immunoassays.

Mechanism of Action of Ciprofloxacin

Ciprofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][3] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[4] By stabilizing the enzyme-DNA complex, ciprofloxacin introduces double-strand breaks in the bacterial DNA, leading to cell death.[3][4] This mechanism is highly specific to bacterial enzymes, ensuring selective toxicity.[4]

G Mechanism of Action of Ciprofloxacin cluster_bacterium Bacterial Cell Bacterial_DNA Bacterial DNA Replication_Fork DNA Replication & Transcription Bacterial_DNA->Replication_Fork Undergoes DNA_Gyrase DNA Gyrase (Gram-negative target) DNA_Gyrase->Replication_Fork Facilitates Topoisomerase_IV Topoisomerase IV (Gram-positive target) Topoisomerase_IV->Replication_Fork Facilitates Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death Leads to (when inhibited) Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase Inhibits Ciprofloxacin->Topoisomerase_IV Inhibits

Caption: Ciprofloxacin's mechanism of action targeting bacterial DNA gyrase and topoisomerase IV.

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for ciprofloxacin detection in biological fluids.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Biological MatrixDetectorLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Reference(s)
Human PlasmaFluorescence0.02–40.010.0272.8 - 83.5[5]
Human PlasmaUV0.05–8-0.05-[6]
Human PlasmaUV0.05 - 50.020.0594.27[7]
Human SerumFluorescence0.08 - 10---
Human SerumUV & Fluorescence-0.1 (UV), 0.02 (FD)--
Human UrineUV1 - 20-1-
Pig PlasmaUV-0.07--

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

Biological MatrixLinearity Range (ng/mL)LOQ (ng/mL)Recovery (%)Reference(s)
Mouse Plasma & Urine100–5000100-
Human Urine-0.1-

Table 3: Capillary Electrophoresis (CE) Methods

Biological MatrixLinearity Range (nmol/mL)LOQ (nmol/mL)Recovery (%)Reference(s)
Human Urine1–60.285–115
Animal Tissues2-100.885-115

Table 4: Immunoassay Methods

MethodBiological MatrixIC50 (ng/mL)LOD (µg/mL)Reference(s)
Lateral Flow ImmunoassayPork & Chicken Samples73600.2[3]
IC-ELISAMilk & Animal Tissues26.23-
Dual-Mode ImmunoassayFish Products-0.0001

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This protocol is adapted from a method for determining ciprofloxacin in human plasma.

a. Sample Preparation (Protein Precipitation)

  • Pipette 200 µL of plasma into a microcentrifuge tube.

  • Add 20 µL of an internal standard (IS) solution (e.g., 10 ng/µL sarafloxacin (B1681457) in methanol).

  • Add 2 mL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.[2]

  • Inject 20 µL into the HPLC system.[2]

G HPLC Sample Preparation Workflow Start 200 µL Plasma Add_IS Add Internal Standard Start->Add_IS Add_Acetonitrile Add 2 mL Acetonitrile Add_IS->Add_Acetonitrile Vortex_1 Vortex (2 min) Add_Acetonitrile->Vortex_1 Centrifuge Centrifuge (4000 rpm, 10 min) Vortex_1->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Evaporate Evaporate to Dryness Collect_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject

Caption: Workflow for plasma sample preparation for HPLC analysis.

b. Chromatographic Conditions

  • Column: Synergi Max-RP C18 (150 mm × 4.6 mm, 5 µm)

  • Mobile Phase: 0.025 M aqueous ortho-phosphoric acid / methanol (B129727) / acetonitrile (75:13:12, v/v/v), pH adjusted to 3.0 with triethylamine

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Fluorescence Detector Wavelengths: Excitation at 278 nm, Emission at 450 nm

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on a method for the determination of ciprofloxacin in mouse plasma and urine.

a. Sample Preparation

  • For plasma, use 20 µL; for urine, use 30 µL.

  • Add an internal standard (e.g., d8-ciprofloxacin).

  • Precipitate proteins with an appropriate volume of acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Inject the supernatant into the LC-MS/MS system.

b. LC-MS/MS Conditions

  • Column: C18 analytical column

  • Mobile Phase: A gradient of 5 mM ammonium (B1175870) formate (B1220265) (0.1% formic acid) and acetonitrile

  • Flow Rate: 0.6 mL/min

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Ciprofloxacin: m/z 332.1 → 230.8

    • d8-Ciprofloxacin (IS): m/z 340.1 → 296.1

G LC-MS/MS Analysis Workflow Sample_Prep Sample Preparation (Protein Precipitation) LC_Separation Liquid Chromatography (C18 Column) Sample_Prep->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization Mass_Analysis_1 Quadrupole 1 (Q1) (Precursor Ion Selection) Ionization->Mass_Analysis_1 Collision_Cell Quadrupole 2 (Q2) (Collision-Induced Dissociation) Mass_Analysis_1->Collision_Cell Mass_Analysis_2 Quadrupole 3 (Q3) (Product Ion Selection) Collision_Cell->Mass_Analysis_2 Detection Detector Mass_Analysis_2->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: General workflow for LC-MS/MS analysis of ciprofloxacin.

Capillary Electrophoresis (CE)

This protocol is for the determination of ciprofloxacin in human urine.

a. Sample Preparation (Liquid-Liquid Extraction)

  • Take a known volume of urine.

  • Perform liquid-liquid extraction using a mixture of dichloromethane (B109758) and chloroform (B151607) (3:1, v/v).

  • Vortex for 15 minutes.

  • Centrifuge and collect the organic layer.

  • Evaporate the solvent and reconstitute in the background electrolyte.

b. CE Conditions

  • Capillary: Fused silica

  • Background Electrolyte (BGE): 0.1 mol/L phosphate-borate buffer (pH 8.40)

  • Separation Voltage: 16 kV

  • Temperature: 25°C

  • Injection: Hydrodynamic

  • Detection: UV at 288 nm

Immunoassay (Lateral Flow)

This is a general protocol for a competitive lateral flow immunoassay for ciprofloxacin detection.[3]

a. Principle Ciprofloxacin in the sample competes with a ciprofloxacin-conjugate immobilized on the test line for binding to gold nanoparticle-labeled antibodies. A higher concentration of ciprofloxacin in the sample results in a weaker signal at the test line.

b. Procedure

  • Prepare the sample extract.

  • Apply a few drops of the sample extract to the sample pad of the lateral flow strip.

  • Allow the liquid to migrate along the strip.

  • Read the results visually or with a strip reader after a specified time. The presence of a visible test line indicates a negative result (ciprofloxacin concentration below the cutoff), while the absence or a fainter test line indicates a positive result.

G Lateral Flow Immunoassay Principle cluster_negative Negative Sample (Low Ciprofloxacin) cluster_positive Positive Sample (High Ciprofloxacin) AuNP_Ab_Neg AuNP-Antibody Complex Test_Line_Neg Test Line (Ciprofloxacin-conjugate) AuNP_Ab_Neg->Test_Line_Neg Result_Neg Visible Line (Binding Occurs) Test_Line_Neg->Result_Neg AuNP_Ab_Pos AuNP-Antibody-Ciprofloxacin Complex Test_Line_Pos Test Line (Ciprofloxacin-conjugate) AuNP_Ab_Pos->Test_Line_Pos Result_Pos No/Faint Line (Binding Inhibited) Test_Line_Pos->Result_Pos

Caption: Competitive principle of a lateral flow immunoassay for ciprofloxacin.

Conclusion

The choice of analytical method for ciprofloxacin detection depends on the required sensitivity, selectivity, sample matrix, and available instrumentation. HPLC methods offer a good balance of performance and cost-effectiveness. LC-MS/MS is the gold standard for high sensitivity and specificity, particularly for low-concentration samples. Capillary electrophoresis provides an alternative with high separation efficiency and low sample consumption. Immunoassays are suitable for rapid screening and on-site testing. The protocols and data presented here provide a solid foundation for researchers to select and implement the most appropriate method for their specific needs.

References

Troubleshooting & Optimization

How to prevent ciprofloxacin hydrochloride precipitation in cell media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers prevent the precipitation of ciprofloxacin (B1669076) hydrochloride in cell culture media, ensuring experimental reliability and success.

Frequently Asked Questions (FAQs)

Q1: Why did my ciprofloxacin hydrochloride precipitate after being added to the cell culture medium?

A1: Ciprofloxacin precipitation in cell culture media is a common issue driven primarily by its pH-dependent solubility. Ciprofloxacin is a zwitterionic molecule, meaning it has both acidic and basic groups. Its solubility is lowest in the neutral pH range of 6.0 to 8.0, which unfortunately includes the typical physiological pH of cell culture media (~7.2-7.4).[1][2] When an acidic stock solution of this compound is added to the buffered, neutral media, the pH shift causes the drug to convert to its less soluble zwitterionic form, leading to precipitation.[1] Additionally, ciprofloxacin can sometimes form insoluble complexes by chelating with divalent cations like magnesium and calcium present in the media.[2][3]

Q2: What is the difference between ciprofloxacin base and this compound (HCl) for cell culture use?

A2: this compound is the salt form of the drug and is significantly more soluble in water and aqueous solutions compared to the ciprofloxacin free base.[1][4] For all cell culture applications, using the hydrochloride salt is strongly recommended to achieve better dissolution and minimize precipitation problems.[3]

Q3: How does pH affect the solubility of this compound?

A3: The solubility of ciprofloxacin is highly dependent on pH, exhibiting a "U"-shaped profile.[5] It is highly soluble in acidic conditions (pH < 5) and also shows increased solubility in alkaline conditions (pH > 10). Its minimum solubility is in the near-neutral pH range.[4][5]

Data Presentation: Ciprofloxacin Solubility at Various pH Levels
pH ValueSolubility (approximate)Solubility Class
< 5.0HighFreely Soluble
6.8 - 7.40.088 mg/mL (minimum)Very Low / Sparingly Soluble[4][6]
> 8.0IncreasedSoluble

This table summarizes data from multiple sources and should be used as a guideline. Actual solubility can vary with temperature and buffer composition.

Q4: What is the recommended stock solution concentration and final working concentration?

A4: Preparing a concentrated, stable stock solution is critical. The most common and effective method is to create a 10 mg/mL stock solution .[3] For most cell culture applications, such as mycoplasma elimination, a final working concentration of 10 µg/mL is effective and generally does not cause precipitation if the stock solution is prepared and diluted correctly.[3][7][8]

Troubleshooting Guide

Problem: A precipitate formed immediately after I added my ciprofloxacin stock to the media.
  • Primary Cause: This is a classic case of pH-dependent precipitation. Adding a concentrated, acidic stock solution too quickly into the neutral, buffered medium causes a rapid, localized pH shift that exceeds the solubility limit of ciprofloxacin at that neutral pH.[1]

  • Solution: Follow the detailed protocol below for preparing the stock solution and adding it to the medium. The key is to dissolve the powder in an acidic solvent to create the stock and then add it to the final volume of media slowly and with agitation to ensure rapid, even dispersion.[1]

Problem: The media was clear at first, but a precipitate appeared after incubation.
  • Potential Causes:

    • Temperature Change: Changes in temperature can affect solubility. If the medium was prepared at room temperature and then moved to a 37°C incubator, this could slightly alter solubility parameters.

    • Supersaturation: The final concentration may be too high for the specific medium formulation and temperature, leading to delayed precipitation as the solution equilibrates over time.[4]

    • Interaction with Media Components: Over time, ciprofloxacin may interact with components secreted by cells or with serum proteins, potentially leading to the formation of insoluble complexes.[3]

  • Solutions:

    • Ensure your final working concentration is not unnecessarily high. A concentration of 10 µg/mL is effective for most applications.[3]

    • Always pre-warm the cell culture medium to the experimental temperature (e.g., 37°C) before adding the ciprofloxacin stock solution.[1]

    • When preparing the final medium, add the stock solution as the last component before use.

Experimental Protocols

Protocol: Preparation of Ciprofloxacin-Supplemented Cell Media

This protocol details the recommended two-stage process to reliably prepare sterile, precipitate-free cell culture medium containing ciprofloxacin.

Part 1: Preparation of a 10 mg/mL this compound Stock Solution

Materials:

  • This compound powder

  • Sterile 0.1 N Hydrochloric Acid (HCl)[3]

  • Sterile, purified water (e.g., cell culture grade, Milli-Q)

  • Sterile conical tubes and single-use aliquot tubes

  • Sterile 0.22 µm syringe filter

Methodology:

  • Weighing: In a sterile environment (e.g., laminar flow hood), accurately weigh 100 mg of this compound powder and transfer it to a sterile 15 mL conical tube.

  • Initial Dissolution: Add a small volume (e.g., 1-2 mL) of sterile 0.1 N HCl to the powder.[3]

  • Vortexing: Vortex or swirl the tube gently until all the powder is completely dissolved. The solution must be perfectly clear.

  • Final Volume Adjustment: Add sterile, purified water to bring the total volume to 10 mL. This creates the final 10 mg/mL stock solution.

  • Sterilization: Pass the stock solution through a sterile 0.22 µm syringe filter into a new sterile conical tube.[3]

  • Aliquoting & Storage: Dispense the solution into smaller, sterile, single-use tubes. Label them clearly and store them at -20°C for long-term use.[9]

Part 2: Supplementing Cell Culture Medium

Methodology:

  • Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C.

  • Thaw Stock: Thaw a single aliquot of the 10 mg/mL ciprofloxacin stock solution at room temperature.

  • Calculate Volume: Determine the volume of stock solution needed for your desired final concentration. For a 10 µg/mL final concentration in 500 mL of medium, you will need 500 µL of the stock solution (a 1:1000 dilution).[3][7]

  • Add Dropwise with Agitation: While gently swirling or stirring the pre-warmed medium, add the calculated volume of the stock solution drop-by-drop. This ensures rapid dispersion and prevents localized high concentrations.[1]

  • Final Mix: Gently swirl the flask one final time to ensure the medium is homogeneous. The medium is now ready for use.

Visual Guides

Ciprofloxacin Chemical Equilibrium

The following diagram illustrates how the pH of the environment affects the charge and solubility of the ciprofloxacin molecule. The zwitterionic form, which predominates at neutral pH, is the least soluble.

G cluster_acidic Acidic pH (<6.0) High Solubility cluster_neutral Neutral pH (~7.4) Low Solubility cluster_alkaline Alkaline pH (>8.6) Increased Solubility Cation Cationic Form (Soluble) Zwitterion Zwitterionic Form (Poorly Soluble) Cation->Zwitterion pH Increases (Loses H+) Anion Anionic Form (Soluble) Zwitterion->Anion pH Increases (Loses H+)

Caption: pH-dependent forms and solubility of ciprofloxacin.

Experimental Workflow for Preventing Precipitation

This workflow provides a step-by-step visual guide for the successful preparation of ciprofloxacin-supplemented cell culture media.

start Start: Prepare Media weigh 1. Weigh Ciprofloxacin HCl Powder start->weigh dissolve 2. Dissolve in 0.1N HCl (Ensure solution is clear) weigh->dissolve add_water 3. Add Sterile Water to Final Stock Volume (10 mg/mL) dissolve->add_water filter 4. Sterile Filter (0.22 µm) and Aliquot add_water->filter store 5. Store Stock at -20°C filter->store prewarm 6. Pre-warm Cell Media to 37°C store->prewarm add_stock 7. Add Stock Solution DROPWISE to WARM Media while SWIRLING prewarm->add_stock check Observe for Clarity add_stock->check precipitate Precipitate Forms check->precipitate Not Clear success Media is Clear & Ready for Use check->success Clear troubleshoot Troubleshoot: - Check stock prep - Add slower - Lower concentration precipitate->troubleshoot

Caption: Workflow for preparing ciprofloxacin media.

References

Troubleshooting ciprofloxacin solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting ciprofloxacin (B1669076) solubility in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with dissolving and maintaining the solubility of ciprofloxacin during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my ciprofloxacin powder not dissolving in neutral pH buffers like PBS (pH 7.4)?

A1: Ciprofloxacin's solubility is highly dependent on pH. It is a zwitterionic molecule, which means it has both acidic and basic functional groups. At a neutral pH of approximately 7.4, ciprofloxacin is at its isoelectric point, where it has the lowest solubility, often leading to precipitation in buffers like PBS.[1][2] Its solubility significantly increases in acidic conditions (pH below 6.0).[3][4]

Q2: What is the difference in solubility between ciprofloxacin free base and ciprofloxacin hydrochloride?

A2: Ciprofloxacin is often available as a hydrochloride salt (ciprofloxacin HCl) to improve its aqueous solubility compared to the free base form.[1][5] The hydrochloride salt is more freely soluble in water, forming a slightly acidic solution which aids in its dissolution.[6][7] Always check the certificate of analysis for your specific product to understand its form and solubility characteristics.

Q3: What is the recommended solvent for preparing a ciprofloxacin stock solution?

A3: The choice of solvent depends on the form of ciprofloxacin you are using:

  • For Ciprofloxacin (Free Base): The recommended solvent is 0.1 N hydrochloric acid (HCl).[5][8]

  • For this compound: Sterile water is typically sufficient to dissolve the hydrochloride salt.[6][8] Sonication can also aid in the dissolution process.[8]

Q4: I prepared an acidic stock solution of ciprofloxacin, but it precipitated when I diluted it in my cell culture medium. Why did this happen?

A4: This is a common issue caused by a pH shift. When you add the acidic stock solution to a neutral, buffered medium (typically pH ~7.4), the pH of the solution increases.[8] This brings the ciprofloxacin to its isoelectric point, causing a significant drop in solubility and leading to precipitation.[1][8]

Q5: How can I prevent precipitation when diluting my acidic ciprofloxacin stock solution into a neutral buffer or medium?

A5: To minimize precipitation, you can try the following techniques:

  • Rapid Dispersion: Add the stock solution drop-by-drop into your medium while actively vortexing or swirling. This helps to avoid localized high concentrations of ciprofloxacin.[8]

  • Use the Lowest Effective Concentration: Ciprofloxacin is potent, with Minimum Inhibitory Concentrations (MICs) often below 1 µg/mL for many bacteria. Avoid using a higher final concentration than necessary for your experiment.[8]

  • Pre-warm the Medium: Having your medium at the experimental temperature (e.g., 37°C) before adding the ciprofloxacin stock can sometimes help prevent precipitation.[8]

Q6: Can I use organic solvents like DMSO to dissolve ciprofloxacin?

A6: While ciprofloxacin has some solubility in DMSO, it is limited, and the achievable concentrations are generally low (e.g., <1 mg/mL for the free base).[5][8] For many biological experiments, preparing an acidic aqueous stock solution is the preferred method.[1]

Q7: Does temperature affect ciprofloxacin solubility?

A7: Yes, temperature can influence solubility. However, for preventing precipitation in stock solutions, controlling the pH is a more critical factor.[7] While gentle warming might help to initially dissolve the compound, it may precipitate out again as the solution cools to room temperature if the pH is not in the optimal acidic range.[7]

Q8: Could components of my buffer be interacting with ciprofloxacin to cause precipitation?

A8: Yes, interactions with buffer components can lead to insolubility. High ionic strength in buffers can lead to a "salting out" effect.[1] Additionally, ciprofloxacin can form less soluble complexes with metallic ions such as aluminum, calcium, zinc, and iron.[9][10] If you suspect this is an issue, consider using a buffer with a lower ionic strength or one that does not contain high concentrations of these ions.

Data Presentation

Table 1: Solubility of Ciprofloxacin Forms in Various Solvents

Ciprofloxacin FormSolventApproximate Solubility
Ciprofloxacin (Free Base)WaterInsoluble[5]
0.1N Hydrochloric Acid (HCl)~25 mg/mL[5]
Dimethyl Sulfoxide (DMSO)<1 - 7 mg/mL at 25°C[5]
Ethanol<1 mg/mL at 25°C[5]
This compoundWater~30 - 36 mg/mL at 25°C[5][11]

Table 2: pH-Dependent Solubility of Ciprofloxacin Lactate

pHSolubility (mg/mL)
3.0243.08 ± 1.12[3]
4.0240.72 ± 0.92[3]
5.0236.91 ± 0.69[3]
6.0129.75 ± 1.16[3]
7.00.182 ± 0.00[3]
8.00.23 ± 0.00[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Ciprofloxacin Stock Solution from Free Base

Objective: To prepare a sterile, concentrated stock solution of ciprofloxacin free base for use in aqueous experimental settings.

Materials:

  • Ciprofloxacin free base powder

  • 0.1 N Hydrochloric Acid (HCl)

  • Sterile 15 mL conical tube

  • Vortex mixer

  • 0.22 µm syringe filter

  • Sterile microcentrifuge tubes for aliquots

Methodology:

  • Weighing: Accurately weigh 100 mg of ciprofloxacin free base powder and transfer it to a sterile 15 mL conical tube.[5]

  • Dissolution: Add approximately 8 mL of 0.1 N HCl to the tube. Vortex thoroughly until the powder is completely dissolved. You should obtain a clear, yellowish solution.[5][12]

  • Volume Adjustment: Adjust the final volume to 10 mL with 0.1 N HCl to achieve a final concentration of 10 mg/mL.[5]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.[5]

  • Aliquoting and Storage: Dispense the stock solution into sterile, single-use aliquots. Label them clearly with the compound name, concentration, and date of preparation. Store at -20°C for long-term use.[5]

Protocol 2: Preparation of a 10 mg/mL Ciprofloxacin Stock Solution from Hydrochloride Salt

Objective: To prepare a sterile, concentrated stock solution of this compound for use in aqueous experimental settings.

Materials:

  • This compound powder

  • Sterile, deionized water

  • Sterile 15 mL conical tube

  • Vortex mixer

  • 0.22 µm syringe filter

  • Sterile microcentrifuge tubes for aliquots

Methodology:

  • Weighing: Accurately weigh 100 mg of this compound powder and transfer it to a sterile 15 mL conical tube.[7]

  • Dissolution: Add approximately 8 mL of sterile, deionized water to the tube. Vortex until the powder is fully dissolved. This compound should dissolve readily in water.[7]

  • Volume Adjustment: Once dissolved, add sterile, deionized water to bring the final volume to 10 mL.[7]

  • Sterilization: Pass the solution through a 0.22 µm syringe filter into a new sterile tube.[5]

  • Aliquoting and Storage: Dispense into sterile, single-use aliquots. Label and store at -20°C.[5]

Mandatory Visualizations

Ciprofloxacin_Solubility_Troubleshooting start Start: Ciprofloxacin Solubility Issue check_form Identify Ciprofloxacin Form start->check_form free_base Free Base check_form->free_base Free Base hcl_salt Hydrochloride Salt check_form->hcl_salt HCl Salt solvent_fb Use 0.1 N HCl as solvent free_base->solvent_fb solvent_hcl Use sterile water as solvent hcl_salt->solvent_hcl dissolved_q Does it dissolve? solvent_fb->dissolved_q solvent_hcl->dissolved_q precipitation_dilution Precipitation upon dilution in neutral buffer? dissolved_q->precipitation_dilution Yes success Success: Soluble Solution dissolved_q->success No, still not dissolved (Re-evaluate procedure) troubleshoot_dilution Troubleshoot Dilution: - Add dropwise to vortexing buffer - Use lowest effective concentration - Pre-warm buffer precipitation_dilution->troubleshoot_dilution Yes precipitation_dilution->success No check_pH Check final pH of solution. Is it near 7.4? troubleshoot_dilution->check_pH check_pH->success No adjust_pH Consider if a slightly more acidic pH is acceptable for experiment check_pH->adjust_pH Yes adjust_pH->success Signaling_Pathway_of_Solubility cluster_conditions Environmental Conditions cluster_ciprofloxacin Ciprofloxacin State pH_acidic Acidic pH (<6.0) Cipro_Protonated Cationic (Protonated) - High Solubility pH_acidic->Cipro_Protonated leads to pH_neutral Neutral pH (~7.4) (Isoelectric Point) Cipro_Zwitterion Zwitterionic (Neutral) - Low Solubility pH_neutral->Cipro_Zwitterion leads to Metal_Ions Presence of Metal Ions (Ca²⁺, Fe²⁺, Zn²⁺, Al³⁺) Cipro_Complex Insoluble Complex Metal_Ions->Cipro_Complex forms

References

Optimizing HPLC parameters for ciprofloxacin hydrochloride separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ciprofloxacin (B1669076) Hydrochloride Analysis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their High-Performance Liquid Chromatography (HPLC) parameters for the accurate separation and quantification of ciprofloxacin.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point for HPLC method development for ciprofloxacin hydrochloride?

A good starting point is a reversed-phase method using a C18 column. The mobile phase is the most critical component to optimize. A common and effective mobile phase consists of a mixture of an acidic buffer (like 0.025M phosphoric acid adjusted to pH 3.0 with triethylamine) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).[1][2]

Q2: What is the optimal UV detection wavelength for ciprofloxacin?

This compound has a maximum UV absorbance (λ-max) at approximately 278 nm.[1][3] This wavelength is widely used for detection as it provides excellent sensitivity.[2][4]

Q3: Which organic solvent is better for ciprofloxacin analysis: acetonitrile or methanol?

Both acetonitrile and methanol are effective. Acetonitrile is often preferred as it typically provides better peak efficiency (sharper peaks) and lower column backpressure.[5] However, the choice can depend on the specific impurities you need to separate. A common starting ratio is an aqueous buffer to organic solvent of around 87:13 (v/v) for acetonitrile or 60:40 (v/v) for methanol.[1][6]

Q4: Why is the mobile phase pH so important for ciprofloxacin analysis?

The pH of the mobile phase is arguably the most critical parameter for achieving good peak shape. Ciprofloxacin is a basic compound, and at a low pH (around 3.0), it carries a positive charge. This low pH also suppresses the ionization of residual silanol (B1196071) groups on the silica-based column packing.[1][5] Ionized silanols can cause strong, undesirable secondary interactions with the analyte, leading to significant peak tailing.[5][7]

Q5: How should I prepare samples from tablets?

A general procedure involves weighing and powdering several tablets to ensure homogeneity. A portion of the powder equivalent to a specific amount of ciprofloxacin is then weighed, dissolved in the mobile phase (or a suitable diluent), sonicated to ensure complete dissolution, and diluted to a known volume.[1][5] The final step is to filter the solution through a 0.45 µm syringe filter before injection to protect the HPLC column.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem: My ciprofloxacin peak is showing significant tailing.

  • Possible Cause 1: Secondary Silanol Interactions. The most common cause of tailing for basic compounds like ciprofloxacin is the interaction between the analyte and acidic, ionized silanol groups on the surface of the HPLC column packing material.[8][9]

    • Solution:

      • Adjust Mobile Phase pH: Ensure the pH of your aqueous buffer is low, ideally between 2.5 and 3.5. A pH of 3.0 is widely recommended to keep the silanol groups protonated and non-ionic.[2][5]

      • Add a Competing Base: Introduce a small amount of a basic additive, like triethylamine (B128534) (TEA), to the mobile phase (e.g., when adjusting the pH of the phosphoric acid buffer).[1][3] TEA acts as a competing agent that preferentially interacts with the active silanol sites, preventing the ciprofloxacin from binding to them.

      • Use an End-Capped Column: Modern, high-purity silica (B1680970) columns are often "end-capped," meaning the residual silanol groups have been chemically deactivated. Using such a column can significantly improve peak shape.[8]

  • Possible Cause 2: Column Overload. Injecting too concentrated a sample can saturate the stationary phase at the column inlet, leading to a distorted, tailing peak.[8]

    • Solution: Dilute your sample and inject it again. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.

  • Possible Cause 3: Column Void or Contamination. A void at the head of the column or accumulation of particulate matter on the inlet frit can disrupt the sample band, causing peak distortion.[8][10]

    • Solution: First, try back-flushing the column with a strong solvent. If this doesn't work, replacing the column may be necessary. Using a guard column is a cost-effective way to protect your analytical column from contamination.[9]

Problem: The retention time for my ciprofloxacin peak is shifting between injections.

  • Possible Cause 1: Insufficient Column Equilibration. The column needs to be fully equilibrated with the mobile phase before analysis. If you start your run before a stable baseline is achieved, you will see retention times drift, usually to shorter times.[5]

    • Solution: Always allow the HPLC system to pump the mobile phase through the column until the detector baseline is flat and stable before injecting your first sample. This can take 10-20 column volumes.

  • Possible Cause 2: Temperature Fluctuations. Changes in ambient temperature can affect solvent viscosity and chromatographic selectivity, leading to shifts in retention time.[10]

    • Solution: Use a column oven or thermostat to maintain a constant, controlled temperature (e.g., 30°C or 40°C) for the analytical column.[11][12]

  • Possible Cause 3: Mobile Phase Inconsistency. If the mobile phase is not prepared accurately or if it changes composition over time (e.g., through evaporation of the more volatile organic component), retention times will not be stable.[5]

    • Solution: Prepare the mobile phase fresh daily using precise volumetric measurements. Keep the solvent reservoirs capped to minimize evaporation. Premixing the aqueous and organic components in a single reservoir is generally more reliable than online mixing for isocratic methods.

Problem: I am observing poor resolution between ciprofloxacin and an impurity peak.

  • Possible Cause: Insufficient Chromatographic Selectivity. The chosen mobile phase composition may not be optimal for separating your compounds of interest.

    • Solution:

      • Adjust Organic Solvent Percentage: Systematically change the ratio of the aqueous buffer to the organic solvent. Decreasing the percentage of the organic solvent (e.g., acetonitrile) will generally increase the retention time of all components and may improve the resolution between closely eluting peaks.

      • Change the Organic Solvent: If adjusting the ratio is not enough, try switching the organic solvent (e.g., from acetonitrile to methanol or vice-versa). The different solvent properties can alter the selectivity of the separation.

      • Implement a Gradient: For samples with multiple impurities that are difficult to separate isocratically, developing a gradient elution method (where the mobile phase composition changes over the course of the run) can provide the necessary resolving power.[3]

Data Presentation: HPLC Parameters

The following tables summarize typical starting parameters for this compound analysis based on validated methods.

Table 1: Example Isocratic HPLC Method Parameters

ParameterCondition 1Condition 2Condition 3 (USP-like)
Stationary Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3]C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)[2]L1 packing (C18), 4.6-mm × 25-cm; 5-µm[12]
Mobile Phase (Aqueous) 0.025 M Orthophosphoric Acid + TEA[1]0.025 M Phosphoric Acid + Triethanolamine[2]0.025 M Phosphoric Acid + TEA[6]
Mobile Phase (Organic) Methanol[1]Acetonitrile[2]Acetonitrile[6]
pH (Aqueous Phase) 3.0 ± 0.1[1]3.0 ± 0.1[2]3.0 ± 0.1[6]
Composition (v/v) 60% Aqueous : 40% Methanol[1]60% Aqueous : 40% Acetonitrile[2]87% Aqueous : 13% Acetonitrile[6]
Flow Rate 2.0 mL/min[1]1.0 mL/min[2]1.5 mL/min[12]
Detection UV at 278 nm[1]UV at 278 nm[2]UV at 278 nm[12]
Column Temperature 40°C[1]Ambient30°C[12]
Injection Volume 20 µL[1]20 µL[2]10 µL[12]
Experimental Protocols
Detailed Protocol: Isocratic RP-HPLC Method

This protocol provides a step-by-step guide for the analysis of ciprofloxacin in a pharmaceutical formulation.

1. Materials and Reagents

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Triethylamine (TEA, HPLC Grade)

  • Water (HPLC Grade or Ultrapure)

  • Ciprofloxacin Tablets (Sample)

2. Instrument and Conditions

  • HPLC System: Equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.025 M Phosphoric Acid buffer (pH 3.0) in a ratio of 13:87 (v/v).

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 278 nm.

  • Injection Volume: 10 µL.

3. Solution Preparation

  • Buffer Preparation (0.025 M Phosphoric Acid, pH 3.0):

    • Add approximately 1.7 mL of concentrated orthophosphoric acid (85%) to 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.1 by adding triethylamine dropwise while monitoring with a calibrated pH meter.[1][3]

  • Mobile Phase Preparation:

    • Mix 865 mL of the prepared buffer with 135 mL of acetonitrile.[12]

    • Degas the solution for 15 minutes using an ultrasonic bath or vacuum filtration.[1]

  • Standard Solution Preparation (e.g., 50 µg/mL):

    • Accurately weigh approximately 25 mg of Ciprofloxacin HCl reference standard into a 50 mL volumetric flask.

    • Add about 30 mL of mobile phase and sonicate for 10-15 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

    • Further dilute 5.0 mL of this stock solution to 50.0 mL with the mobile phase to obtain a final concentration of approximately 50 µg/mL.

  • Sample Solution Preparation (from 500 mg tablets):

    • Weigh and finely powder 20 tablets to determine the average tablet weight.

    • Accurately weigh a portion of the powder equivalent to 25 mg of ciprofloxacin and transfer it to a 50 mL volumetric flask.

    • Add approximately 30 mL of mobile phase, sonicate for 15 minutes to dissolve, and then dilute to volume with the mobile phase.[5]

    • Filter the solution through a 0.45 µm syringe filter.

    • Further dilute 5.0 mL of the filtered solution to 50.0 mL with the mobile phase.

4. System Suitability and Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%. The tailing factor for the ciprofloxacin peak should be less than 2.0.[13]

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard and sample solutions in sequence.

  • Calculate the amount of ciprofloxacin in the sample by comparing the peak area of the sample to the peak area of the standard.

Visualizations

The following diagrams illustrate key workflows and concepts in the HPLC analysis of ciprofloxacin.

Troubleshooting_Workflow problem Problem: Peak Tailing Observed cause1 Cause: Secondary Silanol Interactions? problem->cause1 cause2 Cause: Column Overload? problem->cause2 cause3 Cause: Column Void / Frit Blockage? problem->cause3 solution1a Solution: Lower Mobile Phase pH to ~3.0 cause1->solution1a solution1b Solution: Add Competing Base (TEA) cause1->solution1b solution1c Solution: Use End-Capped Column cause1->solution1c solution2 Solution: Dilute Sample and Re-inject cause2->solution2 solution3 Solution: Back-flush or Replace Column (Use Guard Column) cause3->solution3 result Result: Symmetrical Peak (Tf < 2.0) solution1a->result solution1b->result solution1c->result solution2->result solution3->result

Caption: Troubleshooting workflow for ciprofloxacin peak tailing.

Method_Development_Workflow start Define Analytical Goal (Assay, Impurities, etc.) select_column Select Column (e.g., C18, 250x4.6mm, 5µm) start->select_column select_detector Select Detection (UV at 278 nm) select_column->select_detector optimize_mp Optimize Mobile Phase (pH, Organic Type & Ratio) select_detector->optimize_mp optimize_flow Optimize Flow Rate & Temp (e.g., 1.5 mL/min, 30°C) optimize_mp->optimize_flow system_suitability Perform System Suitability (Check RSD, Tailing Factor) optimize_flow->system_suitability validate Validate Method (ICH) (Linearity, Accuracy, Precision) system_suitability->validate finish Routine Analysis validate->finish

Caption: General workflow for HPLC method development.

pH_Effect_Diagram conditions Mobile Phase Condition: pH ≈ 3.0 silica Silica Surface Si-OH (Protonated / Neutral) conditions->silica Suppresses Deprotonation cipro Ciprofloxacin R-NH2+ (Protonated / Cationic) conditions->cipro Promotes Pronotation interaction Interaction: Minimal Ionic Repulsion Good Peak Shape silica->interaction cipro->interaction

Caption: Effect of low pH on analyte and stationary phase.

References

Ciprofloxacin Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of ciprofloxacin (B1669076) in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions used for forced degradation studies of ciprofloxacin?

Forced degradation studies for ciprofloxacin, as outlined by the International Conference on Harmonisation (ICH) guidelines, typically involve exposure to acidic, alkaline, oxidative, thermal, and photolytic stress conditions. These studies are essential to establish the inherent stability characteristics of the drug and to develop stability-indicating analytical methods.

Q2: How does ciprofloxacin degrade under different stress conditions?

Ciprofloxacin exhibits varying degrees of degradation under different stress conditions. Generally, it is most susceptible to oxidative and photolytic degradation.[1][2] Degradation in alkaline conditions is typically greater than in acidic conditions.[1] Thermal degradation is comparatively less significant under typical experimental timelines.[1][2]

Q3: What are the major degradation pathways of ciprofloxacin?

The degradation of ciprofloxacin primarily involves modifications to its core structure. Key degradation pathways include:

  • Reactions at the piperazinyl substituent: This is a common site of degradation.[3]

  • Modification of the quinolone moiety. [3]

  • Alterations to the cyclopropyl (B3062369) group. [3]

These reactions can lead to a variety of degradation products.

Q4: What analytical methods are commonly used to assess ciprofloxacin stability?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and reliable method for stability-indicating assays of ciprofloxacin.[4][5] These methods are capable of separating the parent drug from its degradation products, allowing for accurate quantification.[6] UV detection is frequently employed, typically at a wavelength of 278 nm.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent Degradation Percentages - Fluctuation in temperature or light exposure. - Inconsistent preparation of stressor solutions (e.g., acid, base, oxidizing agent). - Variability in sample withdrawal times.- Use calibrated and temperature-controlled equipment (e.g., water baths, ovens, photostability chambers). - Prepare fresh stressor solutions for each experiment and verify their concentrations. - Adhere strictly to the predetermined time points for sample analysis.
Peak Tailing or Splitting in HPLC Chromatogram - Inappropriate mobile phase pH. - Column degradation. - Sample overload.- Adjust the mobile phase pH. A common mobile phase consists of a phosphate (B84403) buffer and acetonitrile (B52724). - Use a guard column and ensure the column is properly equilibrated before injection. - Prepare samples within the validated concentration range of the analytical method.
Precipitation of Ciprofloxacin in Solution - pH of the solution is close to the isoelectric point of ciprofloxacin.- Adjust the pH of the solution. Ciprofloxacin hydrochloride is more soluble in acidic conditions.
Loss of Antibacterial Activity - Significant degradation of the ciprofloxacin molecule.- Ensure proper storage conditions, protecting the drug from light and extreme temperatures.[7] - Use a validated stability-indicating HPLC method to correlate chemical degradation with the loss of biological activity.

Quantitative Data Summary

The following tables summarize quantitative data from forced degradation studies on this compound.

Table 1: Summary of Forced Degradation Studies

Stress ConditionExperimental ParametersDegradation (%)Reference
Alkaline Hydrolysis0.1N NaOH at 70°C for 4 hours~24%[1][2]
Acidic Hydrolysis0.1N HCl at 70°C for 4 hours~20%[1][2]
Oxidation3% H₂O₂ at 70°C for 4 hours~40%[1][2]
Photolytic DegradationUV radiation for 5 days~30%[1][2]
Thermal Degradation60°C for 24 hours~10%[1][2]

Table 2: Long-Term Stability of Ciprofloxacin in PVC Minibags

Solutions of 1 mg/mL and 2 mg/mL ciprofloxacin in 5% Dextrose in Water (D5W) or 0.9% Normal Saline (NS) remained above 93.9% and 95.9% of the initial concentration, respectively, over a 30-day period under the following conditions.[7][8]

Storage ConditionTemperatureLight ExposureDuration
Refrigerated2°C to 8°CProtected from light30 days
Room Temperature21°C to 24°CExposed to light30 days
Elevated Temperature29°C to 31°CProtected from light30 days

Experimental Protocols

1. Forced Degradation Study Protocol

This protocol outlines the general steps for conducting a forced degradation study of this compound as described in the literature.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of ciprofloxacin HCl in a suitable solvent (e.g., 0.1N methanolic hydrochloric acid) to achieve a concentration of 1 mg/mL.

  • Application of Stress Conditions:

    • Acidic Degradation: Mix the stock solution with 0.1N HCl and reflux at 70°C. Withdraw samples at specified time intervals (e.g., 2, 4, 6, and 8 hours).

    • Alkaline Degradation: Mix the stock solution with 0.1N NaOH and reflux at 70°C. Withdraw samples at specified time intervals.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and reflux at 70°C. Withdraw samples at specified time intervals.

    • Thermal Degradation: Store the stock solution at 60°C and withdraw samples after a specified period (e.g., 24 hours).[1]

    • Photolytic Degradation: Expose the stock solution to UV radiation and withdraw samples after a specified period (e.g., 5 days).[1]

  • Sample Analysis:

    • Dilute the withdrawn samples with the mobile phase.

    • Analyze the samples using a validated stability-indicating RP-HPLC method.

2. RP-HPLC Analytical Method

The following is an example of a typical RP-HPLC method used for ciprofloxacin stability studies.

  • Column: C18 (25 cm × 4.6 mm, 5 µm)

  • Mobile Phase: Potassium dihydrogen orthophosphate buffer (pH 3) and acetonitrile (80:20 v/v)

  • Flow Rate: 1 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 278 nm

  • Temperature: Ambient

  • Run Time: 15 minutes

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Ciprofloxacin Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (0.1N HCl, 70°C) Stock->Acid Expose to Stress Alkali Alkaline Hydrolysis (0.1N NaOH, 70°C) Stock->Alkali Expose to Stress Oxidative Oxidative Degradation (3% H2O2, 70°C) Stock->Oxidative Expose to Stress Thermal Thermal Degradation (60°C) Stock->Thermal Expose to Stress Photo Photolytic Degradation (UV Light) Stock->Photo Expose to Stress Dilute Dilute Samples with Mobile Phase Acid->Dilute Withdraw Samples at Timepoints Alkali->Dilute Withdraw Samples at Timepoints Oxidative->Dilute Withdraw Samples at Timepoints Thermal->Dilute Withdraw Samples at Timepoints Photo->Dilute Withdraw Samples at Timepoints HPLC RP-HPLC Analysis Dilute->HPLC Data Quantify Degradation HPLC->Data

Caption: Forced degradation experimental workflow for ciprofloxacin.

Degradation_Pathways cluster_pathways Primary Degradation Sites Cipro Ciprofloxacin Piperazine Piperazinyl Substituent Cipro->Piperazine Reaction Quinolone Quinolone Moiety Cipro->Quinolone Reaction Cyclopropyl Cyclopropyl Group Cipro->Cyclopropyl Reaction Deg_Products Degradation Products Piperazine->Deg_Products Quinolone->Deg_Products Cyclopropyl->Deg_Products

Caption: Major degradation pathways of ciprofloxacin.

References

Technical Support Center: Minimizing Ciprofloxacin Cytotoxicity in Eukaryotic Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using ciprofloxacin (B1669076) in eukaryotic cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of ciprofloxacin-induced cytotoxicity in eukaryotic cells?

A1: Ciprofloxacin, a fluoroquinolone antibiotic, primarily induces cytotoxicity in eukaryotic cells through two main mechanisms:

  • Mitochondrial Dysfunction: Ciprofloxacin can inhibit mammalian topoisomerase II, an enzyme crucial for mitochondrial DNA (mtDNA) replication and maintenance.[1][2][3][4][5] This interference leads to the depletion of mtDNA, impaired mitochondrial energy production, and a blockage of cellular growth and differentiation.[1][2][3][5]

  • Oxidative Stress: The antibiotic can trigger the overproduction of reactive oxygen species (ROS) in mammalian cells.[4][6][7] This increase in ROS leads to oxidative damage to cellular components such as DNA, proteins, and lipids, which can ultimately induce apoptosis (programmed cell death).[4][6][7]

Q2: I'm using ciprofloxacin to prevent mycoplasma contamination. What is a generally safe concentration to use?

A2: While a universally "safe" concentration is cell-line dependent, concentrations at or below 10 µg/mL are frequently used for mycoplasma elimination without causing significant cytotoxicity in many cell lines.[4][8] However, it is crucial to determine the optimal non-toxic concentration for your specific cell line and experimental conditions empirically through a dose-response experiment.[4][9][10]

Q3: Can antioxidants be used to mitigate ciprofloxacin's cytotoxic effects?

A3: Yes, co-incubation with antioxidants has been shown to alleviate the deleterious effects of ciprofloxacin.[6] N-acetyl-L-cysteine (NAC) and Vitamin E are effective in reducing oxidative damage induced by ciprofloxacin.[6][7] For instance, NAC has been shown to rescue bactericidal antibiotic-induced oxidative damage in vitro.[6] Similarly, Vitamin E pretreatment can provide significant protection against ciprofloxacin-induced cytotoxicity by lowering lipid peroxidation.[7][11] It is important to note that some antioxidants might interfere with the antibacterial activity of ciprofloxacin.[12][13]

Q4: How long does it take for ciprofloxacin-induced cytotoxicity to become apparent?

A4: The cytotoxic effects of ciprofloxacin are often delayed.[2][14] Significant cytotoxicity may require continuous exposure for 2 to 4 days, which corresponds to approximately three or four cell doublings.[2] Shorter exposure times may not result in significant cell death.[2] The effect is also time-dependent, with longer incubation periods generally leading to increased cytotoxicity.[7][14]

Q5: Does ciprofloxacin affect all eukaryotic cell lines equally?

A5: No, the sensitivity to ciprofloxacin can vary significantly among different cell lines.[2][15][16] For example, IC50 values for ciprofloxacin have been reported to range from 40 to 80 µg/ml depending on the cell line.[2] Some cancer cell lines have shown sensitivity to ciprofloxacin, while others are relatively insensitive.[15][17] Therefore, it is essential to perform cell-line specific validation.

Troubleshooting Guides

ProblemPotential Cause(s)Recommended Solution(s)
Unexpected decrease in cell viability or increased apoptosis. The ciprofloxacin concentration is too high for your specific cell line.[10]Perform a dose-response curve to determine the IC50 of ciprofloxacin for your cell line. Include appropriate controls such as a "vehicle only" control.[9]
Ciprofloxacin is inducing significant oxidative stress.[4][10]Co-incubate your cells with an antioxidant like N-acetyl-L-cysteine (NAC). A starting concentration of 5-10 mM NAC can be tested.[6][9]
Inconsistent results between experiments. Variability in the preparation of ciprofloxacin stock solutions.[10]Prepare a large batch of a high-concentration stock solution, aliquot, and store at -20°C. Use a fresh aliquot for each experiment.[10]
Degradation of ciprofloxacin in the culture medium.[10]Prepare fresh ciprofloxacin-containing medium every 2-3 days and protect it from light.[10]
Precipitate forms in the culture medium after adding ciprofloxacin. The concentration of ciprofloxacin exceeds its solubility at the pH of the medium.[18]Ensure the final concentration is within its solubility limits. Using the hydrochloride salt form of ciprofloxacin is recommended due to its higher solubility.[18]
Interaction with divalent cations (e.g., Ca²⁺, Mg²⁺) in the medium.[10][18]Prepare the ciprofloxacin stock solution in a suitable solvent to ensure complete dissolution before adding it to the medium. Warm the medium to 37°C before adding the stock solution and mix thoroughly.[10][18]

Quantitative Data Summary

Table 1: Reported Cytotoxic Concentrations of Ciprofloxacin in Various Eukaryotic Cell Lines

Cell LineConcentrationExposure TimeObserved Effect
Human Fibroblast0.129 and 0.194 mM48 and 72 hoursSignificant cytotoxicity observed.[7]
Human Fibroblast50 and 75 mg/L48 hoursMarked decrease in viability.[11][14]
Human Fibroblast>75 mg/L48 hoursNo cytotoxicity observed (biphasic effect).[11][14]
Various Mammalian Cell Lines40 to 80 µg/ml2-4 daysIC50 values.[2]
Jurkat Cells25 µg/ml4-11 daysInhibition of cell proliferation without apoptosis.[19][20]
Jurkat Cells>80 µg/mlNot specifiedInduction of apoptosis.[19][20][21]
A549 (Human Lung Cancer)Concentration-dependentTime-dependentDecreased viability.[15][17]
HepG2 (Human Liver Cancer)Concentration-independentTime-independentSensitive to ciprofloxacin.[15][17]
C6 (Rat Glioblastoma)Not specifiedNot specifiedInsensitive to ciprofloxacin.[15][17]
Human Chondrocytes0.5 and 50 mg/lNot specifiedInhibition of cell proliferation.[22]

Key Experimental Protocols

Protocol 1: Determining the IC50 of Ciprofloxacin using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to reach 70-80% confluency at the end of the experiment.

  • Treatment: After allowing cells to adhere overnight, treat them with a range of ciprofloxacin concentrations (e.g., 0, 10, 25, 50, 100, 200 µg/mL) for the desired exposure time (e.g., 24, 48, 72 hours). Include a vehicle control.

  • MTT Addition: Following treatment, add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Measurement of Mitochondrial Superoxide with MitoSOX Red
  • Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 96-well plate or glass-bottom dish) and allow them to adhere. Treat the cells with the desired concentrations of ciprofloxacin for the specified duration. Include appropriate controls: untreated cells, vehicle control, and ciprofloxacin only.[9]

  • MitoSOX Red Loading: Prepare a 5 µM working solution of MitoSOX Red in warm HBSS from a 5 mM DMSO stock.[9]

  • Staining: Remove the culture medium, wash cells once with warm HBSS, and then add the MitoSOX Red working solution. Incubate for 10-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells gently with warm HBSS.

  • Imaging and Quantification: Image the cells using fluorescence microscopy with an appropriate filter set (e.g., excitation/emission ~510/580 nm). Quantify the fluorescence intensity per cell or field of view using image analysis software or a fluorescence plate reader.[9]

Visualizations

Ciprofloxacin_Cytotoxicity_Pathway cluster_mitochondria Mitochondrial Dysfunction cluster_oxidative_stress Oxidative Stress Ciprofloxacin Ciprofloxacin TopoisomeraseII Mitochondrial Topoisomerase II Ciprofloxacin->TopoisomeraseII inhibits ROS Reactive Oxygen Species (ROS) Ciprofloxacin->ROS induces mtDNA_Replication mtDNA Replication and Maintenance TopoisomeraseII->mtDNA_Replication regulates mtDNA_Depletion mtDNA Depletion mtDNA_Replication->mtDNA_Depletion Energy_Production Impaired Energy Production mtDNA_Depletion->Energy_Production leads to Cell_Growth Blocked Cell Growth and Differentiation Energy_Production->Cell_Growth causes Cytotoxicity Cytotoxicity Cell_Growth->Cytotoxicity Oxidative_Damage Oxidative Damage (DNA, Proteins, Lipids) ROS->Oxidative_Damage causes Apoptosis Apoptosis Oxidative_Damage->Apoptosis triggers Apoptosis->Cytotoxicity

Caption: Ciprofloxacin-induced cytotoxicity pathways in eukaryotic cells.

Experimental_Workflow_IC50 Start Start Seed_Cells 1. Seed Cells in 96-well plate Start->Seed_Cells Treat_Cells 2. Treat with Ciprofloxacin (Dose-Response) Seed_Cells->Treat_Cells Add_MTT 3. Add MTT Reagent and Incubate Treat_Cells->Add_MTT Solubilize 4. Solubilize Formazan Crystals Add_MTT->Solubilize Measure_Absorbance 5. Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data 6. Analyze Data & Determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for determining the IC50 of ciprofloxacin.

Mitigation_Strategy_Logic cluster_investigation Initial Investigation cluster_solutions Mitigation Strategies Problem Unexpected Cytotoxicity Observed Check_Concentration Is Concentration Too High? Problem->Check_Concentration Check_Oxidative_Stress Is Oxidative Stress a Factor? Problem->Check_Oxidative_Stress Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response Yes Add_Antioxidant Co-administer Antioxidant (e.g., NAC) Check_Oxidative_Stress->Add_Antioxidant Yes Minimized_Cytotoxicity Minimized_Cytotoxicity Dose_Response->Minimized_Cytotoxicity Minimized Cytotoxicity Add_Antioxidant->Minimized_Cytotoxicity

Caption: Logical workflow for mitigating ciprofloxacin cytotoxicity.

References

Technical Support Center: Ciprofloxacin Hydrochloride - pH-Dependent Activity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the activity and stability of ciprofloxacin (B1669076) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the antibacterial activity of ciprofloxacin hydrochloride?

A1: The antibacterial activity of this compound is significantly influenced by pH. Generally, it demonstrates lower activity in acidic conditions (lower pH) and higher activity at neutral to slightly alkaline pH.[1] This is observable through an increase in the Minimum Inhibitory Concentration (MIC) values for various bacteria, such as E. coli and P. aeruginosa, as the pH of the culture medium decreases.[1][2][3] For example, reducing the pH of Mueller-Hinton Broth (MHB) to 5.8 can lead to an 8- to 31-fold increase in the ciprofloxacin MIC for E. coli.[1][3]

Q2: What is the relationship between pH and the solubility of this compound?

A2: Ciprofloxacin is an amphoteric molecule, possessing both acidic and basic functional groups, which makes its solubility in aqueous solutions highly dependent on pH.[1] It exhibits a "U" shaped pH-solubility profile, with its lowest solubility occurring in the pH range of 6 to 8.[1][4] The solubility sees a significant increase in both acidic conditions (below pH 6) and alkaline conditions (above pH 8).[1] For instance, ciprofloxacin lactate's solubility is considerably higher at pH 3.0, 4.0, and 5.0 compared to pH 7.0 and 8.0.[1]

Q3: How stable is this compound at different pH values?

A3: this compound can undergo degradation under specific pH and temperature conditions. Forced degradation studies indicate that it degrades in both acidic (0.1 N HCl) and alkaline (0.1 N NaOH) environments, especially at elevated temperatures like 70°C.[1][5] Degradation tends to be slightly faster in alkaline conditions compared to acidic ones.[1][5] However, under typical storage conditions in PVC minibags, ciprofloxacin has been shown to be stable for extended periods when diluted in 5% dextrose in water (D5W) or 0.9% sodium chloride (normal saline), which generally have pH values below 6.[6] The optimal pH for stability is often cited as being between 3.5 and 4.6.[7]

Q4: What is the mechanism of action for ciprofloxacin, and is it pH-dependent?

A4: Ciprofloxacin's primary mechanism of action is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[8][9][10] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[8] By interfering with these enzymes, ciprofloxacin disrupts DNA synthesis, leading to bacterial cell death.[8][11] While the direct inhibition of these enzymes is not described as pH-dependent, the overall activity of the drug is influenced by pH due to its effects on the drug's ionization state and ability to permeate bacterial cells.

Troubleshooting Guides

Issue 1: Inconsistent or higher-than-expected MIC values for ciprofloxacin.

  • Possible Cause: The pH of the culture medium is not within the optimal range for ciprofloxacin activity. Standard susceptibility testing media should have a pH between 7.2 and 7.4.[1]

  • Troubleshooting Steps:

    • Verify Medium pH: After preparing and sterilizing the culture medium (e.g., Mueller-Hinton Broth), allow it to cool to room temperature and accurately measure the pH with a calibrated meter.[1]

    • Adjust pH if Necessary: If the pH is outside the 7.2-7.4 range, aseptically adjust it using sterile solutions of NaOH or HCl. Be mindful of the volume of acid or base added to prevent significant dilution of the medium.[1]

    • Control for pH in Experimental Design: When experimental conditions require varying pH levels, always include a pH control to accurately interpret the ciprofloxacin activity data.[1]

Issue 2: Precipitation of ciprofloxacin in stock solutions or culture medium.

  • Possible Cause: The pH of the solution is near the isoelectric point of ciprofloxacin, where its solubility is at a minimum (typically between pH 6 and 8).[1]

  • Troubleshooting Steps:

    • Check Diluent pH: Ensure the pH of the solvent used for the stock solution is appropriate. For initial solubilization, a slightly acidic environment (e.g., 0.1 N HCl) can be used, followed by dilution in sterile water.[1]

    • Adjust pH of Final Medium: If precipitation occurs upon addition to the culture medium, verify and adjust the medium's pH to be outside the 6-8 range to maintain solubility.[1]

    • Sonication: Gentle sonication may help in redissolving precipitated drug, but it should be applied cautiously to avoid potential degradation.[1]

Data Presentation

Table 1: Effect of pH on Ciprofloxacin Activity (MIC)

pH of MediumFold Increase in MIC for E. coliReference
5.88 to 31-fold[1][3]
7.2 - 7.4Baseline[1]

Table 2: pH-Dependent Solubility of Ciprofloxacin

pH RangeSolubilityReference
< 6High[1]
6 - 8Low (minimum)[1]
> 8High[1]

Table 3: Stability of this compound under Forced Degradation

ConditionTemperature (°C)Duration (hours)Degradation (%)Reference
0.1 N NaOH (Alkaline)704~24[1][5]
0.1 N HCl (Acidic)704~20[1][5]

Experimental Protocols

Protocol 1: Determination of Ciprofloxacin MIC at Different pH Values

This protocol is based on the broth microdilution method.[1]

  • Medium Preparation: Prepare Mueller-Hinton Broth (MHB) or another suitable broth medium. Divide the medium into aliquots and adjust the pH of each to the desired levels (e.g., 5.5, 6.5, 7.4) using sterile HCl or NaOH. Verify the final pH of each batch after sterilization and cooling.[1]

  • Ciprofloxacin Stock Solution: Prepare a stock solution of ciprofloxacin in a suitable solvent (e.g., 0.1 N HCl, followed by dilution in sterile water).[1]

  • Serial Dilutions: Perform serial twofold dilutions of the ciprofloxacin stock solution in the pH-adjusted MHB in 96-well microtiter plates.[1]

  • Bacterial Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute the inoculum in the corresponding pH-adjusted MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[1]

  • Incubation: Inoculate the microtiter plates with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria) for each pH condition. Incubate the plates at 35-37°C for 18-24 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of ciprofloxacin that completely inhibits visible bacterial growth.[1]

Protocol 2: Assessment of Ciprofloxacin Solubility at Various pH Buffers

  • Buffer Preparation: Prepare a series of buffer solutions with different pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, 8.0).[1]

  • Sample Preparation: Add an excess amount of this compound powder to each buffer solution in separate vials.[1]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium.

  • Sample Collection and Filtration: After equilibration, filter the samples to remove undissolved solids.

  • Quantification: Analyze the concentration of ciprofloxacin in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[5][11][12]

Protocol 3: Stability Analysis of Ciprofloxacin by HPLC

This protocol outlines a general approach for assessing the stability of ciprofloxacin under different pH conditions.

  • Sample Preparation: Prepare solutions of this compound in buffers of different pH values (e.g., acidic, neutral, and alkaline).

  • Stress Conditions: Subject the prepared solutions to various stress conditions, such as elevated temperature (e.g., 70°C) for a defined period.[5]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[5][11]

    • Mobile Phase: A common mobile phase consists of a mixture of a phosphate (B84403) buffer (e.g., 0.025 M phosphoric acid, pH adjusted to 3.0 with triethylamine) and acetonitrile.[6][13][14][15]

    • Flow Rate: Typically around 1.0 to 1.5 mL/min.[6][11][13][15]

    • Detection: UV detection at approximately 278 nm.[5][11][14]

  • Analysis: Inject the stressed samples into the HPLC system and quantify the remaining ciprofloxacin by comparing the peak area to that of a non-degraded control solution. Degradation products may appear as additional peaks in the chromatogram.

Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_medium Prepare MHB at different pH values serial_dilution Perform serial dilutions in 96-well plates prep_medium->serial_dilution prep_cipro Prepare Ciprofloxacin stock solution prep_cipro->serial_dilution prep_inoculum Prepare bacterial inoculum inoculate Inoculate plates with bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate plates at 35-37°C for 18-24h inoculate->incubate determine_mic Determine MIC (no visible growth) incubate->determine_mic

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC) of Ciprofloxacin at Various pH Levels.

ph_properties_relationship cluster_ph pH Environment cluster_properties Ciprofloxacin Properties acidic_ph Acidic pH (< 6) solubility Solubility acidic_ph->solubility High activity Antibacterial Activity acidic_ph->activity Lower stability Stability acidic_ph->stability Relatively Stable (Optimal: 3.5-4.6) neutral_ph Neutral pH (6 - 8) neutral_ph->solubility Low neutral_ph->activity Higher neutral_ph->stability Less Stable alkaline_ph Alkaline pH (> 8) alkaline_ph->solubility High alkaline_ph->activity Higher alkaline_ph->stability Less Stable (Degrades)

Caption: Relationship Between pH and Key Properties of this compound.

troubleshooting_workflow start Experiment Start issue Issue Encountered: - Inconsistent MIC - Precipitation start->issue check_ph Check pH of all solutions issue->check_ph sonicate Consider gentle sonication for precipitation issue->sonicate If precipitation is_ph_optimal Is pH in optimal range? check_ph->is_ph_optimal adjust_ph Adjust pH using sterile HCl or NaOH is_ph_optimal->adjust_ph No proceed Proceed with Experiment is_ph_optimal->proceed Yes adjust_ph->check_ph Re-check sonicate->check_ph

Caption: Troubleshooting Workflow for pH-Related Issues in Ciprofloxacin Experiments.

References

Technical Support Center: Identifying Mutations in gyrA Gene Conferring Ciprofloxacin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of gyrA gene mutations that confer resistance to ciprofloxacin (B1669076).

Frequently Asked Questions (FAQs)

Q1: What is the role of the gyrA gene in ciprofloxacin resistance?

The gyrA gene encodes the A subunit of DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication. Ciprofloxacin, a fluoroquinolone antibiotic, targets and inhibits DNA gyrase, leading to bacterial cell death.[1] Mutations within the gyrA gene, particularly in a region known as the quinolone resistance-determining region (QRDR), can alter the structure of the DNA gyrase, reducing the binding affinity of ciprofloxacin. This reduced binding prevents the inhibitory action of the antibiotic, resulting in resistance. In many gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[2][3]

Q2: Which are the most common ciprofloxacin resistance-conferring mutations in the gyrA gene?

Mutations in the QRDR of gyrA are most frequently associated with ciprofloxacin resistance.[4] The specific codons affected can vary between bacterial species, but some of the most commonly reported mutations occur at:

  • Serine-83 (e.g., to Leucine, Tyrosine, or Isoleucine) in Escherichia coli and Pseudomonas aeruginosa.[3][5][6]

  • Aspartate-87 (e.g., to Asparagine, Glycine, or Tyrosine) in E. coli.[5][6]

  • Threonine-83 (e.g., to Isoleucine) in Pseudomonas aeruginosa.[3]

  • Serine-91 (e.g., to Phenylalanine) and Aspartate-95 (e.g., to Glycine or Alanine) in Neisseria gonorrhoeae.[7][8]

Double mutations, such as changes at both Ser-83 and Asp-87 in E. coli, often lead to higher levels of resistance.[5]

Q3: How do gyrA mutations affect the Minimum Inhibitory Concentration (MIC) of ciprofloxacin?

The presence and type of gyrA mutation directly impact the Minimum Inhibitory Concentration (MIC) of ciprofloxacin, which is the lowest concentration of the antibiotic that prevents visible bacterial growth. Generally, a single mutation in gyrA leads to a noticeable increase in the ciprofloxacin MIC. The addition of a second mutation in gyrA or a mutation in another gene involved in resistance, such as parC (encoding topoisomerase IV), can further elevate the MIC, leading to high-level resistance.[4][5][9]

Data Presentation: gyrA Mutations and Ciprofloxacin MIC

The following table summarizes the impact of common gyrA mutations on ciprofloxacin MIC values in various bacterial species.

Bacterial SpeciesWild-Type Ciprofloxacin MIC (µg/mL)gyrA Mutation(s)Ciprofloxacin MIC with Mutation(s) (µg/mL)Reference
Escherichia coli0.007 - 0.06Ser-83 → Leu>1[5]
Escherichia coli0.007 - 0.06Ser-83 → Leu, Asp-87 → Asn>8[5][6]
Pseudomonas aeruginosa≤0.5Thr-83 → Ile≥2[3][10]
Neisseria gonorrhoeaeWild-typeSer-91 → PheIncreased resistance[7][8]
Neisseria gonorrhoeaeWild-typeAsp-95 → Gly/AlaIncreased resistance[7][8]
Staphylococcus aureusSusceptibleSer-84 → LeuResistant[11]
Staphylococcus aureusSusceptibleSer-85 → ProResistant[11]

Troubleshooting Guide

Problem 1: PCR amplification of the gyrA QRDR is unsuccessful (no band on the gel).

  • Possible Cause: Incorrect primer design or annealing temperature.

    • Solution: Verify that your primers are specific to the target region of the gyrA gene in your bacterial species. Optimize the annealing temperature in the PCR protocol by performing a gradient PCR.

  • Possible Cause: Poor DNA quality or low concentration.

    • Solution: Ensure the extracted genomic DNA is of high purity and concentration. Use a spectrophotometer to quantify the DNA and assess its purity.

  • Possible Cause: PCR inhibitors in the DNA sample.

    • Solution: Re-purify the DNA sample to remove any potential inhibitors.

Problem 2: Sequencing results of the gyrA amplicon are of poor quality.

  • Possible Cause: Insufficiently purified PCR product.

    • Solution: Ensure the PCR product is thoroughly purified to remove excess primers and dNTPs before sequencing.[12]

  • Possible Cause: Low concentration of the PCR product.

    • Solution: Quantify the purified PCR product and ensure it meets the concentration requirements for the sequencing service.

  • Possible Cause: Issues with the sequencing primer.

    • Solution: Use the same primers for sequencing as for the initial PCR amplification, or design specific internal sequencing primers. Ensure the sequencing primer is at the correct concentration.

Problem 3: No mutations are found in the gyrA gene of a ciprofloxacin-resistant isolate.

  • Possible Cause: Resistance is mediated by other mechanisms.

    • Solution: Ciprofloxacin resistance can also be caused by mutations in other genes like parC (encoding topoisomerase IV), or by mechanisms such as increased expression of efflux pumps that actively remove the antibiotic from the cell.[2][3] Investigate these alternative resistance mechanisms.

  • Possible Cause: The mutation lies outside the sequenced region.

    • Solution: While most resistance-conferring mutations are in the QRDR, mutations in other regions of gyrA or even in gyrB can contribute to resistance.[1] Consider sequencing the entire gyrA gene.

Experimental Protocols

1. DNA Extraction

  • Culture the bacterial isolate overnight in an appropriate liquid medium.

  • Pellet the bacterial cells by centrifugation.

  • Extract genomic DNA using a commercial DNA extraction kit, following the manufacturer's instructions.

  • Assess the quality and quantity of the extracted DNA using a spectrophotometer.

2. PCR Amplification of the gyrA Quinolone Resistance-Determining Region (QRDR)

  • Primer Design: Design primers flanking the QRDR of the gyrA gene for your specific bacterial species.

  • PCR Reaction Mixture (25 µL):

    • 12.5 µL of 2x PCR Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 1 µL of Template DNA (10-50 ng)

    • 9.5 µL of Nuclease-free water

  • PCR Cycling Conditions:

    • Initial Denaturation: 94°C for 5-7 minutes

    • 35 Cycles:

      • Denaturation: 94°C for 1 minute

      • Annealing: 46-60°C for 1 minute (optimize for specific primers)

      • Extension: 72°C for 30-60 seconds

    • Final Extension: 72°C for 10 minutes[6]

  • Verification: Analyze the PCR product by electrophoresis on a 1.5% agarose (B213101) gel to confirm the presence of a band of the expected size.[12]

3. PCR Product Purification and Sequencing

  • Purify the PCR product using a commercial PCR purification kit to remove unincorporated primers and dNTPs.[12]

  • Send the purified PCR product for Sanger sequencing using the same forward and/or reverse primers used for amplification.[12]

  • Sequence Analysis: Align the obtained sequence with a wild-type gyrA reference sequence from a susceptible strain of the same bacterial species to identify any nucleotide changes and corresponding amino acid substitutions.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_pcr PCR Amplification cluster_sequencing Sequencing and Analysis Bacterial_Isolate Bacterial Isolate DNA_Extraction Genomic DNA Extraction Bacterial_Isolate->DNA_Extraction PCR PCR Amplification of gyrA QRDR DNA_Extraction->PCR Gel_Electrophoresis Agarose Gel Electrophoresis PCR->Gel_Electrophoresis PCR_Purification PCR Product Purification PCR->PCR_Purification Sanger_Sequencing Sanger Sequencing PCR_Purification->Sanger_Sequencing Sequence_Analysis Sequence Alignment and Mutation Identification Sanger_Sequencing->Sequence_Analysis

Caption: Experimental workflow for identifying gyrA mutations.

Ciprofloxacin_Resistance_Mechanism cluster_susceptible Susceptible Bacterium cluster_resistant Resistant Bacterium Ciprofloxacin_S Ciprofloxacin DNA_Gyrase_WT Wild-Type DNA Gyrase (gyrA) Ciprofloxacin_S->DNA_Gyrase_WT Inhibits DNA_Replication_S DNA Replication DNA_Gyrase_WT->DNA_Replication_S Enables Cell_Death Cell Death DNA_Gyrase_WT->Cell_Death Leads to Ciprofloxacin_R Ciprofloxacin DNA_Gyrase_Mutant Mutant DNA Gyrase Ciprofloxacin_R->DNA_Gyrase_Mutant Ineffective Inhibition gyrA_Mutation gyrA Mutation gyrA_Mutation->DNA_Gyrase_Mutant Results in DNA_Replication_R Successful DNA Replication DNA_Gyrase_Mutant->DNA_Replication_R Enables Survival Bacterial Survival DNA_Replication_R->Survival

Caption: Mechanism of ciprofloxacin action and resistance via gyrA mutation.

Troubleshooting_Tree Start Start: Ciprofloxacin-Resistant Isolate Amplify_gyrA Amplify gyrA QRDR via PCR Start->Amplify_gyrA Check_Band Band of correct size on agarose gel? Amplify_gyrA->Check_Band Troubleshoot_PCR Troubleshoot PCR: - Check DNA quality - Optimize annealing temp. - Redesign primers Check_Band->Troubleshoot_PCR No Sequence_Amplicon Sequence PCR Product Check_Band->Sequence_Amplicon Yes Check_Sequence High-quality sequence? Sequence_Amplicon->Check_Sequence Troubleshoot_Sequencing Troubleshoot Sequencing: - Purify PCR product - Check DNA concentration Check_Sequence->Troubleshoot_Sequencing No Analyze_Sequence Align sequence to wild-type Check_Sequence->Analyze_Sequence Yes Mutation_Found Mutation in gyrA QRDR? Analyze_Sequence->Mutation_Found Report_Mutation Report gyrA-mediated resistance Mutation_Found->Report_Mutation Yes Investigate_Other Investigate other mechanisms: - parC mutations - Efflux pumps Mutation_Found->Investigate_Other No

Caption: Troubleshooting decision tree for gyrA mutation analysis.

References

Technical Support Center: Addressing Efflux Pump-Mediated Ciprofloxacin Resistance in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to efflux pump-mediated ciprofloxacin (B1669076) resistance in Escherichia coli.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of efflux pump-mediated ciprofloxacin resistance in E. coli?

A1: The primary mechanism involves the overexpression of the AcrAB-TolC efflux pump system. This is a tripartite protein complex that spans the inner and outer membranes of E. coli.[1][2][3] It actively transports a wide range of toxic compounds, including ciprofloxacin, out of the bacterial cell, preventing the antibiotic from reaching its intracellular target, DNA gyrase.[2][4]

Q2: Which efflux pumps are most relevant for ciprofloxacin resistance in E. coli?

A2: The AcrAB-TolC system is the most significant and well-studied efflux pump contributing to multidrug resistance, including to ciprofloxacin, in E. coli.[2][5] While other efflux pumps like MdfA and YhiUV exist, the AcrAB-TolC pump is considered the major player in clinically relevant resistance.[6][7]

Q3: How is the expression of the AcrAB-TolC efflux pump regulated?

A3: The expression of the acrAB genes is a complex process influenced by both global and local regulatory networks. Global regulators like MarA and SoxS can upregulate the expression of acrAB in response to environmental stress, including exposure to antibiotics.[5][8] The local repressor AcrR also plays a role in modulating the expression of these genes.[8] Overexpression of these regulatory elements can lead to constitutive high-level expression of the AcrAB-TolC pump.

Q4: My E. coli strain shows high ciprofloxacin resistance. How can I determine if efflux pumps are involved?

A4: A common method is to determine the Minimum Inhibitory Concentration (MIC) of ciprofloxacin in the presence and absence of a known efflux pump inhibitor (EPI).[9] A significant reduction (typically four-fold or greater) in the MIC when the EPI is present suggests that efflux pumps are contributing to the resistance.[10] Another method is a real-time ethidium (B1194527) bromide (EtBr) uptake or efflux assay, which measures the pump's activity directly.[11][12][13]

Q5: What are efflux pump inhibitors (EPIs) and how do they work?

A5: EPIs are molecules that block the function of efflux pumps.[11] They can act competitively by binding to the same site as the antibiotic or non-competitively by disrupting the pump's assembly or energy source.[14] By inhibiting the pump, EPIs increase the intracellular concentration of the antibiotic, restoring its efficacy.[11][14] A well-known broad-spectrum EPI is phenylalanine-arginine β-naphthylamide (PAβN).[14]

Q6: What are some alternative strategies to EPIs for overcoming efflux pump-mediated resistance?

A6: Besides EPIs, other promising strategies include:

  • Nanoparticle-based drug delivery: Encapsulating ciprofloxacin in nanoparticles can facilitate its entry into the bacterial cell, bypassing the efflux pumps.[15][16][17] Materials like chitosan (B1678972) and PLGA have been used for this purpose.[15][17]

  • Combination therapy: Using ciprofloxacin in combination with other antibiotics can create synergistic effects that overcome resistance.[18][19][20] For example, combinations with fosfomycin (B1673569) or gentamicin (B1671437) have shown promise.[20]

  • Bacteriophage therapy: Using bacteriophages in conjunction with antibiotics can enhance the killing of resistant bacteria.[18]

Section 2: Troubleshooting Guides

Issue 1: Inconsistent MIC results for ciprofloxacin.

Potential Cause Troubleshooting Step Expected Outcome
Inoculum size variation Standardize the inoculum preparation using a 0.5 McFarland standard and verify the colony-forming units (CFU)/mL.[21][22]More reproducible MIC values across experiments.
Media pH fluctuations Ensure the pH of the Mueller-Hinton broth is within the recommended range (7.2-7.4).[23]Consistent antibiotic activity and reliable MICs.
Contamination of culture Perform a purity check by streaking the inoculum on an agar (B569324) plate.[23]Elimination of confounding results from contaminating organisms.

Issue 2: No significant reduction in ciprofloxacin MIC with an efflux pump inhibitor.

Potential Cause Troubleshooting Step Expected Outcome
Inhibitor concentration is too low Perform a dose-response experiment with a range of EPI concentrations to find the optimal, non-toxic concentration.Identification of an effective EPI concentration for MIC reduction.
Resistance is not primarily due to efflux Sequence the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes to check for target-site mutations.[24]Determination if target-site mutations are the primary resistance mechanism.
The specific efflux pump is not inhibited by the chosen EPI Test a panel of different EPIs with different mechanisms of action.Identification of an effective EPI for the specific efflux pump.

Issue 3: High background fluorescence in the ethidium bromide (EtBr) efflux assay.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete washing of extracellular EtBr Increase the number and volume of washing steps after the EtBr loading phase.Lower baseline fluorescence and a clearer signal for efflux.
Cell membrane damage leading to EtBr leakage Ensure that the centrifugation steps are not too harsh and that the resuspension of the cell pellet is gentle.Intact cell membranes and reduced non-specific fluorescence.
EtBr concentration is too high Optimize the EtBr concentration to a level that provides a good signal without causing toxicity or excessive background.[12][25]Improved signal-to-noise ratio in the assay.

Section 3: Data Presentation

Table 1: Effect of Efflux Pump Inhibitors on Ciprofloxacin MIC in Resistant E. coli

Efflux Pump InhibitorConcentrationFold Reduction in Ciprofloxacin MICReference
Phe-Arg-β-naphthylamide (PAβN)20 µg/mL2 to 4-fold[9]
Verapamil20 µg/mL2-fold in some isolates[9]
Omeprazole20 µg/mLNo significant effect[9]
Lansoprazole20 µg/mL2-fold in some isolates[9]
ChlorpromazineNot specified2 to 6-fold[14]
Carbonyl cyanide m-chlorophenylhydrazone (CCCP)Not specified≥ 4-fold[10]

Section 4: Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Ciprofloxacin stock solution

  • E. coli isolate

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Prepare Ciprofloxacin Dilutions:

    • Prepare a series of two-fold dilutions of ciprofloxacin in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum:

    • From a fresh culture plate, pick several colonies and suspend them in saline to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[22]

  • Inoculate the Plate:

    • Add 50 µL of the standardized bacterial suspension to each well containing the ciprofloxacin dilutions. This will result in a final volume of 100 µL per well.

    • Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours.[26]

  • Determine MIC:

    • The MIC is the lowest concentration of ciprofloxacin that completely inhibits visible bacterial growth.[22][27]

Protocol 2: Ethidium Bromide (EtBr) Efflux Assay

This fluorometric assay measures the activity of efflux pumps.

Materials:

  • Fluorometer with plate reading capability

  • Black, clear-bottom 96-well plates

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr) solution

  • Glucose solution

  • Efflux pump inhibitor (EPI) of choice

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP) as a positive control for efflux inhibition

Procedure:

  • Prepare Bacterial Cells:

    • Grow E. coli to the mid-logarithmic phase, harvest by centrifugation, and wash twice with PBS.

    • Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ of 0.5).

  • Loading Phase:

    • Add CCCP to the cell suspension to de-energize the cells and inhibit efflux.

    • Add EtBr to the cell suspension and incubate to allow for its accumulation inside the cells.

  • Washing:

    • Centrifuge the cells to remove the extracellular EtBr and CCCP. Wash the cell pellet with PBS.

  • Efflux Phase:

    • Resuspend the EtBr-loaded cells in PBS.

    • Dispense the cell suspension into the wells of the 96-well plate.

    • Add the EPI to the test wells and an equivalent volume of PBS to the control wells.

    • Initiate efflux by adding glucose to all wells.

  • Fluorescence Measurement:

    • Immediately place the plate in the fluorometer and measure the fluorescence (e.g., excitation at 530 nm and emission at 600 nm) at regular intervals for a set period.

    • A slower decrease in fluorescence in the presence of the EPI compared to the control indicates inhibition of efflux.[11]

Section 5: Visualizations

Efflux_Pump_Mechanism cluster_cell E. coli Cell Envelope Inner_Membrane Inner Membrane AcrB AcrB AcrA AcrA Outer_Membrane Outer Membrane TolC TolC AcrB->AcrA Efflux AcrA->TolC Efflux Ciprofloxacin_out Ciprofloxacin TolC->Ciprofloxacin_out Efflux Ciprofloxacin_in Ciprofloxacin Ciprofloxacin_in->AcrB Binds to pump EPI Efflux Pump Inhibitor (EPI) EPI->AcrB Inhibits

Caption: Mechanism of AcrAB-TolC efflux pump and its inhibition.

MIC_Workflow A Prepare 2-fold serial dilutions of Ciprofloxacin in a 96-well plate C Inoculate plate with bacterial suspension A->C B Prepare standardized E. coli inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Read plate for visible growth D->E F Determine MIC (lowest concentration with no growth) E->F

Caption: Experimental workflow for MIC determination.

Logical_Troubleshooting Start High Ciprofloxacin Resistance Observed Check_EPI Perform MIC with Efflux Pump Inhibitor (EPI) Start->Check_EPI MIC_Reduced ≥ 4-fold MIC reduction? Check_EPI->MIC_Reduced Efflux_Positive Efflux is a major contributor to resistance. MIC_Reduced->Efflux_Positive Yes Efflux_Negative Efflux is not the primary mechanism. MIC_Reduced->Efflux_Negative No Sequence_Genes Sequence QRDR of gyrA and parC Efflux_Negative->Sequence_Genes Target_Mutation Target-site mutations are likely the cause of resistance. Sequence_Genes->Target_Mutation

Caption: Troubleshooting logic for ciprofloxacin resistance.

References

Improving the yield of ciprofloxacin hydrochloride chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the chemical synthesis of ciprofloxacin (B1669076) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages in ciprofloxacin synthesis where yield loss commonly occurs?

A1: The most critical stages for yield loss are the quinolone ring formation and the nucleophilic substitution with piperazine (B1678402). During ring formation, improper control of reaction temperature and time can lead to the formation of unwanted byproducts and tar.[1] The subsequent reaction with piperazine can result in the formation of positional isomers and other impurities that are difficult to remove, leading to lower yields after purification.[2]

Q2: How does the choice of solvent impact the synthesis of the quinolone core?

A2: The solvent plays a crucial role in the synthesis of the quinolone core by influencing reaction pathways and rates. Aprotic polar solvents like DMF or DMSO are commonly used.[3] In some modern protocols, solvents like DMSO can also act as a reactant.[1] The optimal choice of solvent depends on the specific synthetic route and catalyst system being employed.[3]

Q3: What are the advantages of using continuous flow chemistry for ciprofloxacin synthesis?

A3: Continuous flow chemistry offers several advantages over traditional batch processes for ciprofloxacin synthesis. These include enhanced safety, speed, and cost-efficiency.[4] Flow reactors provide better control over reaction parameters like temperature and mixing, which can lead to higher yields and purity.[5] A notable advantage is the significant reduction in reaction time, from hours to minutes, and the ability to telescope multiple reaction steps without isolating intermediates, achieving an overall yield of around 60% in some optimized processes.[5]

Q4: What are common impurities that arise during ciprofloxacin synthesis and how can they be minimized?

A4: Common impurities include positional isomers, decarboxylated compounds, and ethylene (B1197577) diamine adducts.[2] The formation of these impurities can be minimized by carefully controlling reaction conditions. For instance, the choice of base and catalyst can influence the regioselectivity of the reactions.[3] One improved process suggests the use of Lewis acids like Ferric Chloride during the piperazine condensation step to reduce the formation of a key positional isomer impurity to less than 5%.

Troubleshooting Guides

Issue 1: Low Yield in Quinolone Ring Formation
Symptom Possible Cause Suggested Solution
Reaction is sluggish or incomplete.Inadequate reaction temperature or time.Optimize the reaction temperature, typically between 80-140°C, and monitor the reaction progress using TLC to determine the optimal reaction time, which can range from 4 to 24 hours in batch synthesis.[1][3]
Formation of tar-like substances.Excessively high reaction temperature.Maintain the reaction temperature within the optimal range. For highly exothermic reactions, consider using an ice bath to control the temperature, especially during the addition of reagents.[1]
Low conversion despite optimal conditions.Inactive catalyst or impurities in starting materials.Ensure the catalyst is active and used in the correct ratio.[3] Verify the purity of starting materials, as residual water or other impurities can inhibit the reaction.[3]
Issue 2: Formation of Isomeric Impurities during Piperazine Substitution
Symptom Possible Cause Suggested Solution
Presence of closely-eluting impurities on TLC or HPLC.Non-selective reaction conditions.The choice of base can dictate regioselectivity; a weaker base may favor the desired isomer.[3]
Difficulty in purifying the final product.Formation of positional isomers.Consider modifying the synthetic route or using a catalyst to improve selectivity. For example, using Ferric Chloride during piperazine condensation has been shown to reduce a major positional isomer impurity.
Issue 3: Poor Crystallization and Purification of Ciprofloxacin Hydrochloride

| Symptom | Possible Cause | Suggested Solution | | Oily product or failure to crystallize. | Presence of persistent impurities. | Attempt recrystallization from various solvent systems. A reported method involves dissolving the crude product in an ethanol/water mixture (68-72% ethanol), decolorizing with activated carbon, and adjusting the pH to 3.0-4.5 to induce crystallization.[6][7] | | Low purity of the final product. | Inefficient removal of byproducts. | The purification process may need to be optimized. Combining activated carbon treatment with pH adjustment during recrystallization can significantly improve the purity of the final this compound product.[7] |

Quantitative Data Summary

The following tables summarize optimized reaction conditions from various synthetic approaches for quinolone derivatives, which are key intermediates in ciprofloxacin synthesis.

Table 1: Optimized Conditions for Palladium-Catalyzed Quinolone Synthesis

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂PPh₃NaOAcDMF1002067-76[8]
Pd₂(dba)₃PPh₃K₂CO₃DioxaneNot SpecifiedNot Specified84[9]

Table 2: Conditions for Base-Promoted Intramolecular Cyclization

BaseSolventTemperature (°C)Time (h)
K₂CO₃DMF120-1254
Cs₂CO₃DMSO140Not Specified[9]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Ethyl 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol is based on a commercially viable, telescopic single-step process for a key ciprofloxacin intermediate.

Reagents:

Procedure:

  • To a solution of 3-dimethylamino-acrylic acid methyl ester (0.48 mol) in toluene (400 ml), add Triethylaluminum (0.65 mol) at 10-15°C over 15 minutes.

  • After the addition is complete, stir the mixture at 10-15°C for 15 minutes.

  • Add a solution of 2,4-dichloro 5-fluoro benzoylchloride (0.43 mol) in toluene (200 ml) at 10-15°C over 30 minutes.

  • Stir for 10 minutes at room temperature, then slowly raise the temperature to 80-85°C and maintain for 4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and add cyclopropylamine (0.48 mol) over 15 minutes. Stir at room temperature for 1 hour. Monitor by TLC.

  • To the reaction mixture, add potassium carbonate (0.48 mol) and DMF (400 ml) at room temperature and stir for 10 minutes.

  • Raise the temperature to 120-125°C (collecting toluene at 110-115°C) and stir for 4 hours. Monitor by TLC.

  • Cool the reaction mass to 35-40°C and quench into ice water (2.0 liters).

  • Stir at room temperature for 1.5 hours, then filter the solid.

  • Wash the solid with water (200 ml) and hexane (B92381) (500 ml) to obtain the crude product (approx. 65% yield).

Visualizations

Troubleshooting_Workflow Start Low Ciprofloxacin Yield Check_Ring_Formation Investigate Quinolone Ring Formation Start->Check_Ring_Formation Check_Piperazine_Step Investigate Piperazine Substitution Start->Check_Piperazine_Step Check_Purification Investigate Purification/Crystallization Start->Check_Purification Incomplete_Reaction Incomplete Reaction? Check_Ring_Formation->Incomplete_Reaction Side_Products Excess Side Products? Check_Ring_Formation->Side_Products Isomer_Formation Isomer Formation? Check_Piperazine_Step->Isomer_Formation Crystallization_Fail Crystallization Failure? Check_Purification->Crystallization_Fail Optimize_Temp_Time Optimize Temperature & Time Incomplete_Reaction->Optimize_Temp_Time Yes Check_Catalyst_Purity Check Catalyst & Reagent Purity Incomplete_Reaction->Check_Catalyst_Purity No Side_Products->Optimize_Temp_Time Yes Modify_Base_Catalyst Modify Base/Catalyst System Isomer_Formation->Modify_Base_Catalyst Yes Optimize_Solvent_pH Optimize Recrystallization Solvent & pH Crystallization_Fail->Optimize_Solvent_pH Yes

Caption: Troubleshooting workflow for low ciprofloxacin yield.

Synthesis_Logic cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield Side_Products Side Products Temperature->Side_Products Time Time Time->Yield Time->Side_Products Catalyst Catalyst Catalyst->Yield Purity Purity Catalyst->Purity Solvent Solvent Solvent->Yield Solvent->Purity

Caption: Key parameter relationships in ciprofloxacin synthesis.

References

Validation & Comparative

A Comparative Analysis of Ciprofloxacin and Levofloxacin Activity Against Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo activities of ciprofloxacin (B1669076) and levofloxacin (B1675101) against Streptococcus pneumoniae, a leading cause of community-acquired pneumonia. The following sections present a comprehensive overview of their comparative efficacy, supported by experimental data, detailed methodologies, and visual representations of key concepts.

In Vitro Susceptibility

The in vitro potency of fluoroquinolones against Streptococcus pneumoniae is a critical determinant of their clinical utility. Minimum Inhibitory Concentration (MIC) is a key metric, with lower values indicating greater activity. Surveillance studies consistently demonstrate that levofloxacin has superior in vitro activity against S. pneumoniae compared to ciprofloxacin.

Antimicrobial AgentMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)Surveillance Study (Year)
Levofloxacin 1.01.00.5-2SENTRY (1997)[1]
Ciprofloxacin 1.02.00.5-2SENTRY (1997)[1][2]
Levofloxacin 1.01.0-Canadian Respiratory Organism Susceptibility Study (1997-2002)[3][4]
Ciprofloxacin 1.02.0-Canadian Respiratory Organism Susceptibility Study (1997-2002)[3][4]
Levofloxacin --0.5Study of 105 clinical isolates (1995-96)[2]
Ciprofloxacin --0.5-2Study of 105 clinical isolates (1995-96)[2]

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

The Canadian Respiratory Organism Susceptibility Study, conducted between 1997 and 2002, ranked the activity of several fluoroquinolones based on their MIC50 and MIC90 values, with levofloxacin demonstrating greater potency than ciprofloxacin.[3][4] While both drugs can be effective, the consistently lower MIC values for levofloxacin suggest a greater intrinsic activity against pneumococcal isolates.

In Vitro Pharmacodynamics: Simulating Human Exposure

In vitro pharmacodynamic models that simulate the drug concentration-time profiles observed in humans provide valuable insights into the bactericidal activity of antibiotics. Multiple studies utilizing these models have demonstrated the superior and more sustained killing of S. pneumoniae by levofloxacin compared to ciprofloxacin.

In one such study, simulated intravenous regimens of levofloxacin (500 mg every 24 hours) and ciprofloxacin (400 mg every 12 hours) were compared against four S. pneumoniae isolates. While ciprofloxacin treatment resulted in the regrowth of all isolates and an increase in their MICs, levofloxacin exhibited excellent and sustained bactericidal activity with no change in MICs detected for any isolate.[5]

Another study using an in vitro dynamic model compared simulated oral doses of levofloxacin (500 mg every 24 hours) and ciprofloxacin (750 mg every 12 hours) against six pneumococcal isolates. For four of the six isolates, both drugs reduced the bacterial inocula by 4 log CFU/mL within 6 hours. However, for one strain, levofloxacin produced a greater than 4 log CFU/mL reduction compared to just over a 2 log CFU/mL reduction with ciprofloxacin.[6]

In Vitro Model OutcomeLevofloxacinCiprofloxacinReference
Bacterial Regrowth Limited to one isolate, no MIC changeObserved in all isolates with increased MICs[5]
Inoculum Reduction >4 log CFU/mL for 5/6 strains at 6h>4 log CFU/mL for 4/6 strains at 6h[6]
Bactericidal Activity Rapid and significant against all 8 strainsMore variable and slower killing rate[7]

These findings suggest that the pharmacokinetic and pharmacodynamic properties of levofloxacin are more favorable for the effective eradication of S. pneumoniae.[7]

In Vivo Efficacy: Animal Models of Infection

Animal models of pneumococcal pneumonia and septicemia provide a platform to assess the in vivo efficacy of antimicrobial agents. Studies in murine models have consistently shown levofloxacin to be more effective than ciprofloxacin in treating experimental S. pneumoniae infections.

In a mouse model of experimental septicemia, levofloxacin treatment resulted in higher survival rates compared to ciprofloxacin against three clinical isolates of S. pneumoniae. For instance, at day 4 post-infection with one strain, the survival rate was 41% for the levofloxacin-treated group versus 27% for the ciprofloxacin-treated group.[8]

Another study in immunocompetent mice with experimental pneumonia found that oral levofloxacin exhibited a dose-dependent therapeutic effect, achieving complete eradication of S. pneumoniae from the lungs at a dose of 120 mg/kg/day. In contrast, ciprofloxacin was found to be hardly effective at all.[9] This difference in efficacy was attributed to levofloxacin's potent bactericidal activity and its excellent pharmacokinetic profile, including good oral absorption and lung tissue penetration.[9]

In Vivo ModelOutcome MeasureLevofloxacinCiprofloxacinReference
Mouse Septicemia Survival Rate (Day 4, Strain SP 22)41%27%[8]
Mouse Septicemia Survival Rate (Day 4, Strain SP 28)90%75%[8]
Mouse Septicemia Survival Rate (Day 4, Strain SP 46)30%16%[8]
Mouse Pneumonia Bacterial Eradication from LungsComplete at 120 mg/kg/dayHardly effective[9]
Mouse Pneumonia Peak Lung Concentration5.95 µg/g1.10 µg/g[9]

Mechanisms of Action and Resistance

Both ciprofloxacin and levofloxacin are fluoroquinolones that inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. However, their primary targets in S. pneumoniae differ. Topoisomerase IV is the primary target for ciprofloxacin, while DNA gyrase is the primary target for levofloxacin.

Resistance to fluoroquinolones in S. pneumoniae primarily arises from mutations in the quinolone resistance-determining regions (QRDRs) of the parC (encoding topoisomerase IV) and gyrA (encoding DNA gyrase) genes. Isolates with mutations in parC alone are often resistant to ciprofloxacin but may remain susceptible to levofloxacin. Resistance to levofloxacin typically requires mutations in both parC and gyrA.

Mutant Prevention Concentration (MPC)

The Mutant Prevention Concentration (MPC) is the lowest concentration of an antimicrobial that prevents the growth of first-step resistant mutants. A lower MPC indicates a lower likelihood of resistance development. Comparative studies have shown that levofloxacin generally has a lower MPC than ciprofloxacin against S. pneumoniae, suggesting a lower propensity for selecting resistant mutants.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Broth Microdilution Method (as per CLSI guidelines):

  • Inoculum Preparation: A standardized inoculum of S. pneumoniae is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted.

  • Panel Preparation: Serial twofold dilutions of ciprofloxacin and levofloxacin are prepared in cation-adjusted Mueller-Hinton broth supplemented with lysed horse blood in microtiter plates.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35°C in an atmosphere of 5% CO2 for 20-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

MIC_Workflow Broth Microdilution MIC Determination Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum Standardized S. pneumoniae Inoculum Preparation Inoculation Inoculation of Microtiter Plates Inoculum->Inoculation Plates Serial Dilution of Antibiotics in Microtiter Plates Plates->Inoculation Incubation Incubation at 37°C in 5% CO2 Inoculation->Incubation Reading Visual Inspection for Growth Inhibition Incubation->Reading MIC_Determination Determine MIC (Lowest Concentration with No Growth) Reading->MIC_Determination

Broth Microdilution Workflow

In Vitro Pharmacodynamic Model
  • Model Setup: A one-compartment in vitro model consisting of a central reservoir containing the bacterial culture is utilized.

  • Inoculum: A logarithmic-phase culture of S. pneumoniae is introduced into the model.

  • Drug Simulation: Ciprofloxacin and levofloxacin are infused into and diluted from the central reservoir to simulate the human pharmacokinetic profiles (e.g., peak concentration, half-life) of specific oral or intravenous doses.

  • Sampling: Samples are collected from the central reservoir at various time points over 24-48 hours.

  • Analysis: Viable bacterial counts (CFU/mL) are determined by plating serial dilutions of the samples. MICs of the bacterial population can also be tested at different time points to assess for the emergence of resistance.

Murine Pneumonia Model
  • Animal Model: Immunocompetent or neutropenic mice (e.g., CBA/J strain) are used. Neutropenia can be induced by cyclophosphamide (B585) administration.[10]

  • Infection: Mice are anesthetized and intranasally or intratracheally inoculated with a specific clinical isolate of S. pneumoniae.

  • Treatment: At a predetermined time post-infection, mice are treated with oral or subcutaneous doses of ciprofloxacin or levofloxacin at various dosing regimens.

  • Outcome Assessment: Efficacy is assessed by monitoring survival rates over a period of several days. Alternatively, at specific time points, mice are euthanized, and their lungs are homogenized to determine the bacterial load (CFU/g of lung tissue).

Signaling Pathway of Fluoroquinolone Action and Resistance

Fluoroquinolones exert their bactericidal effect by trapping the enzyme-DNA cleavage complexes, leading to double-strand DNA breaks and ultimately cell death. Resistance arises from mutations in the target enzymes or through other mechanisms like efflux pumps.

Fluoroquinolone_Pathway Fluoroquinolone Mechanism of Action and Resistance in S. pneumoniae cluster_action Mechanism of Action cluster_resistance Resistance Mechanisms Cipro Ciprofloxacin TopoIV Topoisomerase IV Cipro->TopoIV Primary Target Levo Levofloxacin Gyrase DNA Gyrase Levo->Gyrase Primary Target Complex_C Ternary Complex (Cipro-TopoIV-DNA) TopoIV->Complex_C Complex_L Ternary Complex (Levo-Gyrase-DNA) Gyrase->Complex_L DSB Double-Strand DNA Breaks Complex_C->DSB Complex_L->DSB Death Bacterial Cell Death DSB->Death ParC parC Mutation Reduced_Binding_C Reduced Ciprofloxacin Binding ParC->Reduced_Binding_C leads to GyrA gyrA Mutation Reduced_Binding_L Reduced Levofloxacin Binding GyrA->Reduced_Binding_L leads to Efflux Efflux Pumps Drug_Expulsion Active Drug Expulsion Efflux->Drug_Expulsion causes Reduced_Binding_C->TopoIV affects Reduced_Binding_L->Gyrase affects Drug_Expulsion->Cipro removes Drug_Expulsion->Levo removes

Fluoroquinolone Action and Resistance

Conclusion

The experimental data from in vitro susceptibility testing, in vitro pharmacodynamic models, and in vivo animal studies consistently demonstrate that levofloxacin possesses superior activity against Streptococcus pneumoniae compared to ciprofloxacin. This enhanced efficacy is attributed to its greater intrinsic potency, more favorable pharmacokinetic and pharmacodynamic profiles, and a potentially lower propensity for the selection of resistant mutants. For researchers and drug development professionals, these findings underscore the importance of considering the specific fluoroquinolone and its activity spectrum when designing studies or developing new therapeutic strategies for pneumococcal infections.

References

A Comparative Guide to Validating a New HPLC Method for Ciprofloxacin Hydrochloride Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key performance parameters for a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantification of ciprofloxacin (B1669076) hydrochloride, validated according to the International Conference on Harmonisation (ICH) guidelines. The presented data, compiled from various studies, offers a benchmark for researchers developing and validating their own analytical methods for this widely used antibiotic.

Comparative Analysis of Validated HPLC Methods

A critical aspect of analytical method development is ensuring its performance against established standards. The following tables summarize the key validation parameters from different published HPLC methods for ciprofloxacin hydrochloride, providing a comparative overview of their performance characteristics.

Table 1: Chromatographic Conditions of a Validated HPLC Method

ParameterMethod 1Method 2
Column C18 (250 mm x 4.6 mm, 5 µm)C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.025 M Phosphate Buffer (pH 3.0) (15:85 v/v)Methanol : 0.1% Formic Acid in Water (30:70 v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Detection Wavelength 278 nm277 nm
Injection Volume 20 µL10 µL
Column Temperature Ambient30 °C
Retention Time ~ 4.5 min~ 3.8 min

Table 2: Comparison of Method Validation Parameters

Validation ParameterMethod 1Method 2ICH Acceptance Criteria
Linearity (Correlation Coefficient, r²) 0.99950.9998≥ 0.999
Range (µg/mL) 1 - 500.5 - 100Defined by linearity and accuracy
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
Precision (% RSD)
- Repeatability< 1.0%< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%< 1.5%≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.10.05-
Limit of Quantification (LOQ) (µg/mL) 0.30.15-
Specificity No interference from excipients or degradation productsNo interference from excipients or degradation productsThe method should be specific for the analyte
Robustness Unaffected by minor changes in flow rate, pH, and mobile phase compositionUnaffected by minor changes in flow rate, pH, and mobile phase compositionConsistent results with small, deliberate variations in method parameters

Experimental Protocols for Method Validation

The following are detailed methodologies for the key experiments performed to validate the new HPLC method for this compound, in accordance with ICH guidelines.

Specificity

The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Prepare a solution of the placebo (all formulation components except this compound).

  • Prepare a standard solution of this compound.

  • Prepare a sample solution of the this compound drug product.

  • Subject the drug product to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation.

  • Inject the placebo, standard, sample, and stressed sample solutions into the HPLC system.

  • Compare the chromatograms to ensure that there are no interfering peaks from the placebo or degradation products at the retention time of this compound.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

Protocol:

  • Prepare a stock solution of this compound of a known concentration.

  • From the stock solution, prepare a series of at least five dilutions covering the expected concentration range of the assay (e.g., 50% to 150% of the target concentration).

  • Inject each dilution in triplicate into the HPLC system.

  • Plot a graph of the mean peak area against the corresponding concentration.

  • Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

Protocol:

  • Prepare a placebo solution.

  • Spike the placebo solution with known concentrations of this compound at three different levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples using the developed HPLC method.

  • Calculate the percentage recovery for each sample.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay Precision):

  • Prepare six independent samples of the this compound drug product at 100% of the target concentration.

  • Analyze the samples on the same day, using the same instrument and analyst.

  • Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.

Intermediate Precision (Inter-assay Precision):

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from both studies to assess the variability.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples of variations include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase pH (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic phase)

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution).

Visualizing the Validation Workflow and Analyte Structure

To further clarify the process and the subject of analysis, the following diagrams have been generated.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Method Optimization Method Optimization Specificity Specificity Method Optimization->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System Suitability System Suitability Robustness->System Suitability Validated Method Validated Method System Suitability->Validated Method

Caption: Logical workflow for HPLC method validation according to ICH guidelines.

Ciprofloxacin_Structure cluster_info This compound Ciprofloxacin Formula Formula: C₁₇H₁₈FN₃O₃·HCl Molar Mass Molar Mass: 367.8 g/mol

Caption: Chemical structure of this compound.

Unveiling the Synergy: Ciprofloxacin and Amikacin Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The combination of ciprofloxacin (B1669076), a fluoroquinolone antibiotic, and amikacin (B45834), an aminoglycoside, presents a potent synergistic strategy in the fight against the opportunistic pathogen Pseudomonas aeruginosa. This guide provides an objective comparison of the efficacy of this combination therapy, supported by experimental data, detailed methodologies, and visualizations of the underlying molecular interactions.

Quantitative Analysis of Synergistic Efficacy

The synergistic effect of ciprofloxacin and amikacin is most commonly quantified using the Fractional Inhibitory Concentration (FIC) index, determined through checkerboard assays, and by observing enhanced bactericidal activity in time-kill assays.

Checkerboard Assay Data

The checkerboard method provides a quantitative measure of synergy. The FIC index is calculated as follows: FIC Index = FIC of Ciprofloxacin + FIC of Amikacin, where FIC = MIC of drug in combination / MIC of drug alone. Synergy is typically defined as an FIC index of ≤ 0.5, additivity/indifference as an FIC index of > 0.5 to ≤ 4, and antagonism as an FIC index of > 4.

StudyP. aeruginosa StrainsFIC Index RangeInterpretation
Anjum & Asif (2013)[1]30 Multidrug-Resistant (MDR) clinical isolatesNot specified40% (12/30) of isolates showed synergy with the ciprofloxacin and amikacin combination. No antagonism was observed.[1]
Bustamante et al. (1988)[2]Imipenem-susceptible and -resistant clinical isolatesNot specifiedFor imipenem-susceptible strains, synergy with imipenem (B608078) plus amikacin was seen in 45% of isolates. For resistant strains, synergy was 10%.[2]
Al-draghi & Saeed (2020)[3]Clinical and environmental isolatesNot specifiedThe study focused on the synergistic effect on biofilm-related genes, implying a positive interaction.[3]
Time-Kill Assay Data

Time-kill assays demonstrate the rate and extent of bacterial killing over time. A synergistic interaction is generally defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.

StudyP. aeruginosa Strain(s)Key Findings
Livremore (1987)[4]26 Multiresistant clinical isolatesAmikacin enhanced the killing activity of ciprofloxacin in 4 of the 26 strains tested.[4]
Gonzalez et al. (2019)[5]PAO1 and clinical isolates with efflux pumpsThe combination of ciprofloxacin and amikacin prevented the emergence of resistant mutants in planktonic cultures of low-level resistant strains. However, it did not eradicate persister cells within biofilms.[5]
Blazquez et al. (2017)[6]PAO1Subinhibitory concentrations of amikacin were found to suppress ciprofloxacin-mediated induction of the SOS response and subsequent mutagenesis, suggesting a mechanism to prevent the development of resistance.[6]

Experimental Protocols

Checkerboard Synergy Assay

This method determines the in vitro interaction of two antimicrobial agents.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis P0 Prepare stock solutions of Ciprofloxacin and Amikacin P1 Prepare serial two-fold dilutions of each antibiotic P0->P1 P2 Prepare standardized P. aeruginosa inoculum (e.g., 0.5 McFarland) A2 Inoculate all wells with P. aeruginosa suspension P2->A2 A0 Dispense antibiotics into a 96-well microtiter plate A1 Ciprofloxacin diluted horizontally, Amikacin diluted vertically A0->A1 A1->A2 A3 Include growth and sterility controls A2->A3 I0 Incubate plates at 37°C for 18-24 hours A3->I0 I1 Visually or spectrophotometrically determine the Minimum Inhibitory Concentration (MIC) for each well I0->I1 D0 Determine MIC of each drug alone and in combination I1->D0 D1 Calculate the Fractional Inhibitory Concentration (FIC) Index D0->D1 D2 Interpret results: Synergy, Additivity, or Antagonism D1->D2

Fig. 1: Experimental workflow for the checkerboard synergy assay.

Detailed Steps:

  • Preparation of Antibiotics: Stock solutions of ciprofloxacin and amikacin are prepared and then serially diluted.

  • Inoculum Preparation: A standardized suspension of the P. aeruginosa isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of ciprofloxacin are added to the columns and serial dilutions of amikacin are added to the rows. This creates a matrix of varying antibiotic concentrations.

  • Inoculation: All wells, except for sterility controls, are inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading and Calculation: The lowest concentration of each antibiotic, alone and in combination, that inhibits visible bacterial growth is determined as the Minimum Inhibitory Concentration (MIC). The FIC index is then calculated.

Time-Kill Curve Assay

This dynamic method assesses the bactericidal activity of antimicrobial agents over time.

Time_Kill_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_quantification Quantification cluster_analysis Data Analysis P0 Prepare P. aeruginosa culture in logarithmic growth phase I0 Inoculate tubes with P. aeruginosa culture P0->I0 P1 Prepare tubes with broth containing: 1. No antibiotic (Growth Control) 2. Ciprofloxacin alone 3. Amikacin alone 4. Ciprofloxacin + Amikacin P1->I0 I1 Incubate at 37°C with shaking I0->I1 I2 Collect samples at specified time points (e.g., 0, 2, 4, 8, 24h) I1->I2 Q0 Perform serial dilutions of collected samples I2->Q0 Q1 Plate dilutions on agar (B569324) plates Q0->Q1 Q2 Incubate plates until colonies are visible Q1->Q2 Q3 Count colonies to determine CFU/mL at each time point Q2->Q3 A0 Plot log10 CFU/mL versus time for each condition Q3->A0 A1 Compare the killing rate of the combination to single agents A0->A1 A2 Determine Synergy, Additivity, or Antagonism A1->A2 Signaling_Pathway cluster_antibiotics Antibiotic Action cluster_targets Primary Targets cluster_effects Cellular Effects cluster_responses Bacterial Responses & Synergy Cipro Ciprofloxacin DNAGyrase DNA Gyrase Cipro->DNAGyrase Inhibits QS_Modulation Quorum Sensing Modulation (las, rhl, pqs) Cipro->QS_Modulation Modulates Amikacin Amikacin Ribosome 30S Ribosomal Subunit Amikacin->Ribosome Binds to Membrane_Permeability Increased Membrane Permeability Amikacin->Membrane_Permeability Potentially Increases SOS_Response SOS Response (recA expression) Amikacin->SOS_Response Inhibits (at sub-MIC) Amikacin->QS_Modulation Modulates DNA_Damage DNA Damage DNAGyrase->DNA_Damage Leads to Protein_Synth_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synth_Inhibition Causes DNA_Damage->SOS_Response Induces Synergistic_Killing Synergistic Bacterial Killing DNA_Damage->Synergistic_Killing Protein_Synth_Inhibition->Synergistic_Killing Membrane_Permeability->Cipro Enhances uptake of SOS_Response->Synergistic_Killing Suppression contributes to preventing resistance Biofilm_Genes Biofilm Gene Expression (pelA, algD) QS_Modulation->Biofilm_Genes Regulates Virulence_Factors Virulence Factor Production QS_Modulation->Virulence_Factors Regulates Biofilm_Genes->Synergistic_Killing Downregulation contributes to

References

A Comparative Guide to the In Vitro Activity of Ciprofloxacin and Norfloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of two widely studied fluoroquinolone antibiotics: ciprofloxacin (B1669076) and norfloxacin (B1679917). By presenting experimental data, detailed methodologies, and mechanistic insights, this document aims to be a valuable resource for researchers and professionals in the field of drug development and microbiology.

Quantitative Comparison of In Vitro Efficacy

The in vitro potency of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC50 and MIC90 values for ciprofloxacin and norfloxacin against a range of clinically relevant bacterial pathogens. A lower MIC value indicates greater in vitro activity.

Table 1: Comparative In Vitro Activity of Ciprofloxacin and Norfloxacin (MIC in µg/mL)

Bacterial SpeciesCiprofloxacin (µg/mL)Norfloxacin (µg/mL)
Gram-Negative Bacteria
Enterobacteriaceae0.004 - 4[1]0.03 - 16[2]
Escherichia coli≤0.03 (MIC90)0.25 (MIC90)
Klebsiella pneumoniae0.06 (MIC90)0.5 (MIC90)
Proteus mirabilis0.06 (MIC90)0.5 (MIC90)
Enterobacter cloacae0.12 (MIC90)2 (MIC90)
Serratia marcescens0.25 (MIC90)4 (MIC90)
Pseudomonas aeruginosa0.016 - 2[1]0.5 - 4[3]
Haemophilus influenzae0.004 - 0.016[1]-
Neisseria gonorrhoeae0.001 - 0.004[1]-
Gram-Positive Bacteria
Staphylococcus aureus (Methicillin-susceptible)0.12 - 2[1]0.5 - 4[3]
Staphylococcus epidermidis0.008 - 2.0[2]-
Streptococcus spp.0.25 - 4[1]-
Streptococcus faecalis (Enterococcus faecalis)0.008 - 2.0[2]0.5 - 4[3]
Other Bacteria
Mycobacterium tuberculosis1.0 (MIC90)[4]8.0 (MIC90)[4]
Mycobacterium fortuitum0.25 (MIC90)[4]2.0 (MIC90)[4]

Note: MIC values can vary depending on the specific strains tested and the methodology used.

Overall, in vitro studies consistently demonstrate that ciprofloxacin exhibits greater potency against a broad spectrum of bacteria compared to norfloxacin.[5] Ciprofloxacin generally displays lower MIC values against many clinically relevant Gram-negative and Gram-positive organisms.[5] This enhanced activity is particularly evident against Pseudomonas aeruginosa and Staphylococcus aureus.[6]

Experimental Protocols

The following are detailed methodologies for determining the in vitro efficacy of antimicrobial agents, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This technique is performed in a liquid medium using microtiter plates to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of ciprofloxacin and norfloxacin are prepared in a liquid growth medium, such as Mueller-Hinton Broth (MHB), within the wells of a 96-well microtiter plate.[5]

  • Inoculum Preparation: A standardized bacterial inoculum is prepared by selecting 3-5 isolated colonies of the test bacterium from an 18-24 hour agar (B569324) plate. The colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

  • Inoculation: The standardized inoculum is diluted and added to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[7]

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[7]

  • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity or growth in the wells.[5]

Agar Dilution Method

This method involves incorporating the antibiotic into a solid agar medium.

  • Preparation of Antibiotic-Containing Agar Plates: A series of agar plates are prepared, each containing a different concentration of ciprofloxacin or norfloxacin. This is achieved by adding the appropriate volume of the antibiotic stock solution to molten Mueller-Hinton Agar (MHA) before it solidifies.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A small, standardized volume of the bacterial suspension (typically 1-2 µL) is spotted onto the surface of each agar plate, allowing for the testing of multiple isolates simultaneously. The final inoculum density on the agar surface should be approximately 10^4 CFU per spot.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.

Mandatory Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis start Start prep_colonies Select 3-5 isolated colonies start->prep_colonies prep_suspension Prepare bacterial suspension in saline/broth prep_colonies->prep_suspension standardize Adjust to 0.5 McFarland standard prep_suspension->standardize inoculate Inoculate microtiter plate or agar plate standardize->inoculate prep_antibiotic Prepare serial dilutions of antibiotic prep_antibiotic->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Observe for visible growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Mechanism of Action of Ciprofloxacin and Norfloxacin

Norfloxacin and ciprofloxacin share a common mechanism of action, which is the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5] This disruption of DNA synthesis ultimately leads to bacterial cell death. The process also induces the bacterial SOS response, a DNA damage repair system.

Fluoroquinolone_Mechanism cluster_drug Fluoroquinolone Action cluster_bacterial_cell Bacterial Cell cluster_replication DNA Replication cluster_consequences Consequences drug Ciprofloxacin / Norfloxacin dna_gyrase DNA Gyrase (Gram-negative) drug->dna_gyrase inhibits topo_iv Topoisomerase IV (Gram-positive) drug->topo_iv inhibits dna Bacterial DNA dna_gyrase->dna inhibition Inhibition of DNA replication and transcription dna_gyrase->inhibition topo_iv->dna topo_iv->inhibition dna_damage Double-strand DNA breaks inhibition->dna_damage sos Induction of SOS response dna_damage->sos cell_death Bacterial Cell Death dna_damage->cell_death

Caption: Mechanism of action of ciprofloxacin and norfloxacin.

References

A Comparative Guide to Analytical Methods for Ciprofloxacin Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated UV-Vis spectrophotometric method for the quantification of ciprofloxacin (B1669076) against established analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Spectrofluorimetry. The information presented is based on validated experimental data to assist researchers in selecting the most suitable method for their specific analytical needs.

Comparison of Method Performance

The performance characteristics of the different analytical methods are summarized below. The UV-Vis spectrophotometric method offers a simple and cost-effective approach, while HPLC provides high specificity and sensitivity, and spectrofluorimetry offers enhanced sensitivity for low-concentration samples.

ParameterUV-Vis SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)Spectrofluorimetry
Linearity Range 2.0–12.0 µg/mL[1][2][3][4]0.05–8 µg/mL[5]2-8 µg/mL[6]
Correlation Coefficient (r²) >0.999[1][2][3]>0.999[7]>0.999
Accuracy (% Recovery) 98.89 - 99.27%[3]97.4 - 104.3%[8]Satisfactory[6]
Precision (%RSD) < 2%[2]< 5.15%[8]< 1.0%[6]
Limit of Detection (LOD) 0.46 µg/mL[3]<0.01 µg/mL1.4 µg/mL[6]
Limit of Quantification (LOQ) 1.38 µg/mL[3]Not Reported2.0 µg/mL[6]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

UV-Vis Spectrophotometric Method

This method involves the direct measurement of the intrinsic absorbance of ciprofloxacin.

  • Instrumentation: A double beam UV-Vis Spectrophotometer with 1 cm quartz cuvettes.

  • Reagents and Solvents: Distilled water or 0.1 N Hydrochloric Acid (HCl).

  • Standard Solution Preparation:

    • Accurately weigh and dissolve 10 mg of ciprofloxacin reference standard in 100 mL of distilled water to obtain a stock solution of 100 µg/mL.[1]

    • From the stock solution, prepare working standards in the concentration range of 2-12 µg/mL by appropriate dilution with distilled water.[1]

  • Sample Preparation:

    • Weigh and powder 20 tablets of ciprofloxacin.

    • Transfer a quantity of powder equivalent to 10 mg of ciprofloxacin into a 100 mL volumetric flask.

    • Add about 70 mL of distilled water, sonicate for 15 minutes, and then dilute to the mark with distilled water.

    • Filter the solution through a Whatman filter paper.

    • Prepare an appropriate dilution to obtain a final concentration within the linear range.

  • Procedure:

    • Set the spectrophotometer to scan from 400 nm to 200 nm.

    • Use distilled water as a blank.

    • Measure the absorbance of the standard and sample solutions at the maximum wavelength (λmax), which is typically around 272 nm.[4]

    • Construct a calibration curve by plotting absorbance versus concentration of the standard solutions.

    • Determine the concentration of ciprofloxacin in the sample solution from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

A common and robust method for ciprofloxacin quantification.[9]

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 3.5 µm), and an injection valve.[8]

  • Mobile Phase: A mixture of 0.025 M phosphoric acid (pH adjusted to 3.0 with triethanolamine) and acetonitrile (B52724) (60:40 v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 278 nm.[8][10]

  • Standard Solution Preparation: Prepare a standard solution of ciprofloxacin in 0.2% acetic acid at a concentration of 500.0 µg/mL.[8] Prepare working standards by diluting the stock solution.

  • Sample Preparation:

    • Weigh and finely powder 10 tablets.

    • Weigh an amount of powder equivalent to the average weight and solubilize it in 0.2% acetic acid.

    • Sonicate for 30 minutes.

    • Transfer to a volumetric flask and dilute to the mark with the same solution.

    • Filter the solution through a 0.45 µm membrane filter before injection.[8]

  • Procedure:

    • Inject 20 µL of the standard and sample solutions into the chromatograph.[8]

    • Record the peak areas and calculate the concentration of ciprofloxacin in the sample by comparing with the standard.

Spectrofluorimetric Method

This method is based on measuring the native fluorescence of ciprofloxacin.

  • Instrumentation: A spectrofluorometer with 1 cm quartz cells.

  • Reagents and Solvents: Not specified in detail in the provided abstracts, but likely a suitable buffer solution.

  • Standard Solution Preparation: Prepare a series of standard solutions of ciprofloxacin hydrochloride in the range of 2-8 µg/mL.[6]

  • Sample Preparation: Prepare sample solutions in a similar manner to the UV-Vis spectrophotometric method, ensuring the final concentration is within the linear range of the assay.

  • Procedure:

    • Set the excitation wavelength to 290 nm and the emission wavelength to 450 nm.[6]

    • Measure the fluorescence intensity of the standard and sample solutions.

    • Construct a calibration curve by plotting fluorescence intensity versus concentration.

    • Determine the concentration of ciprofloxacin in the sample from the calibration curve.

Workflow Diagrams

The following diagrams illustrate the typical workflows for the validation of the spectrophotometric method and the general analytical process.

cluster_0 Method Validation Workflow Define Analytical Method Define Analytical Method Prepare Standard & Sample Solutions Prepare Standard & Sample Solutions Define Analytical Method->Prepare Standard & Sample Solutions Determine Linearity & Range Determine Linearity & Range Prepare Standard & Sample Solutions->Determine Linearity & Range Assess Accuracy & Precision Assess Accuracy & Precision Determine Linearity & Range->Assess Accuracy & Precision Calculate LOD & LOQ Calculate LOD & LOQ Assess Accuracy & Precision->Calculate LOD & LOQ Evaluate Robustness Evaluate Robustness Calculate LOD & LOQ->Evaluate Robustness Method Validated Method Validated Evaluate Robustness->Method Validated

Validation workflow for an analytical method.

cluster_1 General Analytical Workflow Sample Preparation Sample Preparation Instrumental Analysis Instrumental Analysis Sample Preparation->Instrumental Analysis Data Acquisition Data Acquisition Instrumental Analysis->Data Acquisition Data Processing & Analysis Data Processing & Analysis Data Acquisition->Data Processing & Analysis Result Reporting Result Reporting Data Processing & Analysis->Result Reporting

A generalized workflow for analytical testing.

References

Comparative study of bacterial resistance mechanisms to ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Bacterial Resistance Mechanisms Against Ciprofloxacin (B1669076)

For researchers, scientists, and drug development professionals, understanding the multifaceted ways bacteria develop resistance to ciprofloxacin is critical for the creation of effective new antimicrobial strategies. This guide provides a comparative analysis of the primary mechanisms of ciprofloxacin resistance, supported by quantitative data and detailed experimental protocols.

Key Resistance Mechanisms at a Glance

Bacteria primarily employ three main strategies to resist the effects of ciprofloxacin:

  • Target-Site Mutations: Alterations in the drug's target enzymes, DNA gyrase and topoisomerase IV, prevent ciprofloxacin from binding effectively.

  • Efflux Pump Overexpression: Increased production of efflux pumps actively removes ciprofloxacin from the bacterial cell, reducing its intracellular concentration.

  • Plasmid-Mediated Quinolone Resistance (PMQR): Acquisition of resistance genes on mobile genetic elements, such as plasmids, provides an additional layer of defense.

The interplay of these mechanisms can lead to high-level resistance, rendering ciprofloxacin treatment ineffective.[1][2]

Quantitative Comparison of Resistance Mechanisms

The following tables summarize the impact of different resistance mechanisms on the Minimum Inhibitory Concentration (MIC) of ciprofloxacin. A higher MIC value indicates greater resistance.

Table 1: Impact of Target-Site Mutations on Ciprofloxacin MIC in E. coli

Resistance DeterminantMedian Ciprofloxacin MIC Fold Change (Range)Number of Isolates in Study
Single gyrA mutation24 (4 - 128)Not Specified
Single parC mutation2 (1 - 8)Not Specified
Double gyrA mutation256 (32 - 1024)Not Specified
gyrA (Ser83Leu) + parC (Ser80Ile)512 (64 - 2048)Not Specified
gyrA (Ser83Leu, Asp87Asn) + parC (Ser80Ile)2000 (256 - 4096)Not Specified

Source: Adapted from a systematic review on ciprofloxacin resistance in E. coli.[2]

Table 2: Contribution of Different Resistance Mechanisms to Ciprofloxacin MIC

Resistance MechanismFold Increase in Ciprofloxacin MICBacterial Species Example
Target-Site Mutations
Single gyrA mutation16-foldE. coli[3]
gyrA (D87G) mutation4-foldP. aeruginosa[4]
Efflux Pump Overexpression
MexEF-OprN hyper-expression8-foldP. aeruginosa[4]
Combined Mechanisms
gyrA (D87G) + MexEF-OprN hyper-expression32-fold (cumulative)P. aeruginosa[4]
Target-site mutations + Efflux overexpression250 to 4000-foldE. coli[2][5]

Visualizing Resistance Pathways and Workflows

The following diagrams illustrate key concepts in ciprofloxacin resistance.

G cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms ciprofloxacin_in Ciprofloxacin (in) DNA_gyrase DNA Gyrase ciprofloxacin_in->DNA_gyrase Inhibits Topoisomerase_IV Topoisomerase IV ciprofloxacin_in->Topoisomerase_IV Inhibits Efflux_Pump Efflux Pump ciprofloxacin_in->Efflux_Pump ciprofloxacin_out Ciprofloxacin (out) DNA DNA DNA_gyrase->DNA Supercoils Topoisomerase_IV->DNA Decatenates Efflux_Pump->ciprofloxacin_out Expels Target_Mutation Target-Site Mutations (gyrA, parC) Target_Mutation->DNA_gyrase Alters target Target_Mutation->Topoisomerase_IV Alters target Efflux_Overexpression Efflux Pump Overexpression Efflux_Overexpression->Efflux_Pump Increases expression PMQR Plasmid-Mediated Resistance (PMQR) PMQR->ciprofloxacin_in Inactivates drug PMQR->DNA_gyrase Protects target PMQR->Topoisomerase_IV Protects target

Caption: Overview of Ciprofloxacin Action and Resistance Mechanisms.

G start Start: Prepare bacterial inoculum and ciprofloxacin dilutions prepare_plate Inoculate 96-well plate with bacteria and varying ciprofloxacin concentrations start->prepare_plate incubate Incubate at 37°C for 16-20 hours prepare_plate->incubate read_results Observe for visible bacterial growth incubate->read_results determine_mic Determine MIC: Lowest concentration with no growth read_results->determine_mic end End: MIC value obtained determine_mic->end G cluster_mechanisms Accumulation of Resistance Mechanisms susceptible Susceptible Bacterium (Low MIC) low_resistance Low-Level Resistance (Slightly Increased MIC) susceptible->low_resistance Initial selective pressure high_resistance High-Level Resistance (Clinically Resistant MIC) low_resistance->high_resistance Continued selective pressure pmqr Acquisition of PMQR genes pmqr->low_resistance efflux Upregulation of Efflux Pumps efflux->low_resistance gyrA_mutation Single gyrA Mutation gyrA_mutation->low_resistance parC_mutation Additional parC Mutation parC_mutation->high_resistance in combination with gyrA mutation

References

Navigating the Maze of Resistance: A Comparative Guide to Ciprofloxacin Combination Therapies In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the challenge of antimicrobial resistance is a constant battle. Ciprofloxacin (B1669076), a broad-spectrum fluoroquinolone antibiotic, has long been a clinical workhorse. However, its efficacy is increasingly threatened by the emergence of resistant bacterial strains. This guide provides a comprehensive in vitro assessment of ciprofloxacin combination therapies, offering a comparative look at their efficacy, supported by experimental data and detailed protocols to aid in the development of more robust antibacterial strategies.

The principle behind combination therapy is to leverage synergistic or additive interactions between two or more drugs to enhance their overall effect, potentially overcoming resistance mechanisms and reducing the likelihood of developing further resistance. This guide delves into the in vitro performance of ciprofloxacin when paired with other classes of antibiotics, including β-lactams, aminoglycosides, and fosfomycin (B1673569).

Efficacy of Ciprofloxacin Combination Therapies: A Quantitative Comparison

The synergistic, additive, or antagonistic nature of antibiotic combinations is typically quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. An FIC index of ≤0.5 is generally considered synergistic, indicating that the combination is more effective than the individual drugs. An FIC index between 0.5 and 4.0 suggests an additive or indifferent effect, while an index >4.0 points to antagonism.[1][2]

Time-kill curve assays provide a dynamic view of antibacterial activity over time. Synergy in a time-kill assay is defined as a ≥2-log10 decrease in CFU/ml between the combination and its most active single agent after a specified time, typically 24 hours.[3]

Here, we summarize the in vitro efficacy of various ciprofloxacin combinations against key bacterial pathogens.

Ciprofloxacin + β-Lactams (e.g., Azlocillin, Ceftazidime)

This combination often exhibits synergistic effects, particularly against Pseudomonas aeruginosa. The proposed mechanism involves the β-lactam damaging the bacterial cell wall, which in turn increases the permeability of the cell membrane to ciprofloxacin, allowing it to reach its intracellular targets—DNA gyrase and topoisomerase IV—at higher concentrations.[4]

CombinationOrganism(s)Key FindingsFIC IndexReference(s)
Ciprofloxacin + AzlocillinP. aeruginosa, Serratia marcescensSynergistic against at least 50% of isolates.Not specified in abstract[4]
Ciprofloxacin + CeftizoximeP. aeruginosa, Serratia marcescensSynergistic against at least 50% of isolates.Not specified in abstract[4]
Ciprofloxacin + MezlocillinBacteroides fragilisSynergistic activity against 30% of strains.≤ 0.5[5]
Ciprofloxacin + CefoxitinBacteroides fragilisSynergistic activity against 28% of strains.≤ 0.5[5]
Ciprofloxacin + CeftazidimeMultidrug-resistant P. aeruginosaMore likely to show synergistic or additive effects compared to aminoglycoside combinations.Not specified in abstract[6]
Ciprofloxacin + Aminoglycosides (e.g., Amikacin, Gentamicin)

Combinations of ciprofloxacin and aminoglycosides have shown synergistic effects against a range of bacteria, including multidrug-resistant (MDR) strains. While the exact mechanism is not fully elucidated, it is thought to involve enhanced uptake of the aminoglycoside following ciprofloxacin-induced disruption of the bacterial cell envelope.

CombinationOrganism(s)Key FindingsFIC IndexReference(s)
Ciprofloxacin + AmikacinS. marcescens, Staphylococcus aureusSynergistic against at least 50% of isolates.Not specified in abstract[4]
Ciprofloxacin + AmikacinMDR P. aeruginosaSynergistic effect in 40% of isolates.Not specified in abstract[7]
Ciprofloxacin + GentamicinMDR P. aeruginosaSynergistic effect in 16.7% of isolates.Not specified in abstract[7]
Ciprofloxacin + GentamicinE. coli, S. marcescensAdditive effects observed in time-kill experiments.Not specified in abstract[8]
Ciprofloxacin + Fosfomycin

The combination of ciprofloxacin and fosfomycin has demonstrated synergistic activity, particularly against Gram-negative bacteria. The proposed mechanism suggests that ciprofloxacin damages the bacterial outer membrane, which enhances the penetration of fosfomycin into the cell.[9][10]

CombinationOrganism(s)Key FindingsFIC IndexReference(s)
Ciprofloxacin + FosfomycinCiprofloxacin-resistant Shigella flexneriSynergistic effect in 38.75% of strains.Not specified in abstract[10]
Ciprofloxacin + FosfomycinGram-negative bacteriaSynergism was observed in 22% of strains in time-kill experiments.Not specified in abstract[11]
Ciprofloxacin + FosfomycinCiprofloxacin-resistant P. aeruginosaSynergistic effect in 27.0% of strains.Not specified in abstract[10]

Experimental Protocols

Accurate assessment of in vitro efficacy relies on standardized and meticulously executed experimental protocols. Below are detailed methodologies for two key assays used to evaluate antibiotic combinations.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the FIC index.[5][12][13]

  • Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic at a concentration that is a multiple of the highest concentration to be tested.

  • Microtiter Plate Setup:

    • Along the x-axis of a 96-well microtiter plate, perform serial twofold dilutions of antibiotic A in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Along the y-axis, perform serial twofold dilutions of antibiotic B.

    • This creates a matrix of wells containing various concentrations of both antibiotics.

    • Include wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).

    • Also include a growth control well (no antibiotics) and a sterility control well (no bacteria).

  • Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL) and then dilute it to the final desired concentration (typically 5 x 10^5 CFU/mL in the final well volume).

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Reading Results: Determine the MIC of each antibiotic alone and the MIC of the combination in each well by observing the lowest concentration that inhibits visible bacterial growth.

  • FIC Index Calculation: Calculate the FIC index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_abx Prepare Antibiotic Stock Solutions setup_plate Serial Dilutions of Antibiotics in 96-Well Plate prep_abx->setup_plate prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate setup_plate->inoculate incubate Incubate Plate (18-24h, 37°C) inoculate->incubate read_mic Read MICs of Individual and Combined Antibiotics incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic result result calc_fic->result Determine Synergy, Additivity, or Antagonism Time_Kill_Curve_Workflow cluster_setup Experiment Setup cluster_execution Assay Execution cluster_quantification Quantification & Analysis prep_media Prepare Broth with Antibiotic Concentrations inoculate Inoculate Broth with Bacterial Culture prep_media->inoculate prep_culture Prepare Log-Phase Bacterial Culture prep_culture->inoculate incubate_sample Incubate and Sample at Time Intervals inoculate->incubate_sample serial_dilute Perform Serial Dilutions and Plate Samples incubate_sample->serial_dilute incubate_count Incubate Plates and Count Colonies (CFU) serial_dilute->incubate_count plot_data Plot Log10 CFU/mL vs. Time incubate_count->plot_data analysis analysis plot_data->analysis Analyze Killing Kinetics and Synergy Synergy_Mechanisms cluster_cipro_beta Ciprofloxacin + β-Lactam cluster_cipro_fosfo Ciprofloxacin + Fosfomycin beta_lactam β-Lactam Antibiotic cell_wall Bacterial Cell Wall (Peptidoglycan Synthesis) beta_lactam->cell_wall Inhibits damage_wall Cell Wall Damage cell_wall->damage_wall increased_perm Increased Membrane Permeability damage_wall->increased_perm cipro_beta Ciprofloxacin increased_perm->cipro_beta Facilitates Entry dna_gyrase DNA Gyrase & Topoisomerase IV cipro_beta->dna_gyrase Inhibits dna_rep Inhibition of DNA Replication dna_gyrase->dna_rep cipro_fosfo Ciprofloxacin outer_membrane Bacterial Outer Membrane cipro_fosfo->outer_membrane Damages damage_membrane Outer Membrane Damage outer_membrane->damage_membrane fosfomycin Fosfomycin damage_membrane->fosfomycin Enhances Penetration murA MurA Enzyme (Cell Wall Synthesis) fosfomycin->murA Inhibits inhibit_murA Inhibition of Early Cell Wall Synthesis murA->inhibit_murA

References

Safety Operating Guide

Navigating the Disposal of Ciprofloxacin Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of ciprofloxacin (B1669076) hydrochloride is a critical component of laboratory operations. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is not only a matter of regulatory compliance but also a commitment to mitigating environmental contamination and the rise of antibiotic-resistant bacteria.[1] This guide provides essential, step-by-step instructions for the compliant disposal of ciprofloxacin hydrochloride waste, safeguarding both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before commencing any disposal procedure, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as regulations can vary.[1] Always don appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling ciprofloxacin waste.[1] All work with concentrated ciprofloxacin solutions or solid powder should be conducted in a certified chemical fume hood to prevent the inhalation of aerosols.[1]

This compound Waste Disposal Workflow

The proper disposal route for this compound depends on its concentration and form. It is crucial to manage it as a chemical waste product and prevent its entry into the public sewer system or household garbage.[2]

Pure Powder and Concentrated Stock Solutions (>1 mg/mL): These are considered hazardous chemical waste.[1] They should be collected in a dedicated, leak-proof, and chemically compatible container, such as a high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw cap.[3] The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[3] This waste should not be mixed with other waste streams.[3]

Dilute Aqueous Waste (<1 mg/mL): Solutions containing low concentrations of ciprofloxacin, such as used cell culture media, should also be disposed of as hazardous chemical waste.[1] If the media also contains biohazardous materials, it must be treated as multi-hazardous waste, which may require initial disinfection followed by collection as chemical waste.[1]

Contaminated Solid Waste: Items such as petri dishes, pipette tips, gloves, and paper towels that have come into contact with this compound should be treated as both chemical and potentially biohazardous waste.[1] This waste should be segregated and collected in a labeled, leak-proof hazardous waste container for pickup by the institution's EHS department.[1]

Quantitative Data on Ciprofloxacin Disposal

While specific quantitative data on the efficiency of all disposal methods are not always readily available, high-temperature incineration is considered the most effective method for the complete destruction of pharmaceutical waste.[2] The persistence of ciprofloxacin underscores the necessity for specialized disposal methods.[1]

Waste StreamRecommended Disposal MethodKey Considerations
Pure Powder & Concentrated Solutions (>1 mg/mL) Hazardous Chemical Waste Collection for IncinerationDo not autoclave.[4] Collect in labeled, leak-proof containers.[1][3]
Dilute Aqueous Solutions (<1 mg/mL) Hazardous Chemical Waste CollectionDo not sewer.[5][6] If biohazardous, follow institutional multi-hazardous waste procedures.[1]
Contaminated Solid Waste Hazardous Chemical & Biohazardous Waste CollectionSegregate from other lab trash.[2] Collect in labeled, leak-proof containers.[1]

Experimental Protocols for Ciprofloxacin Degradation

While not recommended for routine in-lab disposal without EHS approval, advanced oxidation processes (AOPs) have been researched for the degradation of ciprofloxacin, typically in wastewater treatment contexts.[1] These methods should not be attempted for laboratory waste disposal without a thorough risk assessment and explicit approval from your institution's EHS department.[1]

Fenton's Reagent Method: This process uses hydroxyl radicals to break down ciprofloxacin.[1]

  • Prepare an aqueous solution of ciprofloxacin (e.g., 80 mg/L).[1]

  • Adjust the pH to be acidic.[1]

  • Introduce a source of Fe²⁺ ions (e.g., 5 mM).[1]

  • Add hydrogen peroxide (H₂O₂) (e.g., 51.2 mM).[1]

  • Allow the reaction to proceed for a specified time (e.g., 15 minutes) at ambient temperature.[1]

UV/Persulfate Method: This method utilizes both hydroxyl and sulfate (B86663) radicals for degradation.[1]

  • Prepare an aqueous solution of ciprofloxacin.[1]

  • Adjust the pH to 8 for optimal degradation.[1]

  • Introduce persulfate to the solution.[1]

  • Expose the solution to UV irradiation.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 This compound Waste Identification cluster_1 Disposal Pathway start Identify Ciprofloxacin Hydrochloride Waste Stream pure_powder Pure Powder or Concentrated Stock Solution (>1 mg/mL) start->pure_powder High Concentration dilute_waste Contaminated Liquid Media, Buffers, or Aqueous Waste (<1 mg/mL) start->dilute_waste Low Concentration Liquid solid_waste Contaminated Solids (e.g., petri dishes, pipette tips, gloves, paper towels) start->solid_waste Solid Waste hazardous_waste Treat as Hazardous Chemical Waste pure_powder->hazardous_waste dilute_waste->hazardous_waste bio_chem_waste Segregate as Biohazardous and Chemical Waste solid_waste->bio_chem_waste ehs_pickup Collect in a Labeled, Leak-Proof Hazardous Waste Container for EHS Pickup hazardous_waste->ehs_pickup bio_chem_waste->ehs_pickup

Decision workflow for this compound disposal.

Regulatory Context

The U.S. Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA) provide guidelines for the disposal of pharmaceutical waste. The EPA's regulations, particularly under the Resource Conservation and Recovery Act (RCRA), prohibit the sewering of hazardous waste pharmaceuticals by healthcare facilities.[5][6] While ciprofloxacin is not always explicitly listed as a hazardous waste, it is prudent to manage it as such, especially in a laboratory setting.[2] The FDA advises against flushing most prescription drugs and recommends using drug take-back programs when available.[7][8][9] For laboratory-generated waste, the most appropriate and compliant method is to engage a licensed hazardous waste disposal company through your institution's EHS department.[2]

References

Safeguarding Your Research: A Guide to Handling Ciprofloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are paramount for laboratory professionals handling ciprofloxacin (B1669076) hydrochloride. This guide provides immediate, procedural, and step-by-step information to ensure the safe handling and disposal of this fluoroquinolone antibiotic, empowering researchers, scientists, and drug development professionals to maintain a secure laboratory environment.

When working with ciprofloxacin hydrochloride, a combination of engineering controls and personal protective equipment (PPE) is crucial to minimize exposure.[1] Engineering controls include working in a well-ventilated area, utilizing a local exhaust ventilation system to prevent dust dispersion, and ensuring easy access to a safety shower and eyewash station.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. It is essential to select and use containment devices and personal protective equipment based on a risk assessment of exposure potential.[3]

PPE CategoryItemStandard/Specification
Eye Protection Safety goggles with side-shieldsEN 166 (or equivalent).[1][4] If splashes are likely, chemical splash goggles or a full-face shield should be worn.[3][5]
Hand Protection Protective gloves (e.g., Nitrile rubber)EN 374 (or equivalent).[1][4] The quality of the protective gloves resistant to chemicals must be chosen as a function of the specific working place concentration and quantity of hazardous substances.[4]
Body Protection Impervious clothing, long-sleeved lab coatN/A.[1][6] Train employees in proper gowning and degowning practices.[3]
Respiratory Protection Suitable respirator or dust maskNIOSH-certified N95 or P1 filter.[1][7] Respiratory protection is necessary when dust formation is possible.[7] In case of inadequate ventilation, wear respiratory protection.[8]

It is critical to wash hands thoroughly after handling the compound.[1][6] Contaminated clothing should be removed immediately and washed before reuse.[1]

Procedural Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handling_weigh Weighing prep_workspace->handling_weigh handling_dissolve Dissolving handling_weigh->handling_dissolve handling_exp Performing Experiment handling_dissolve->handling_exp cleanup_decon Decontaminate Workspace handling_exp->cleanup_decon cleanup_doff Doff PPE cleanup_decon->cleanup_doff cleanup_dispose Dispose of Waste cleanup_doff->cleanup_dispose cluster_waste Ciprofloxacin Waste Stream cluster_disposal Disposal Path waste_id Identify Waste Type waste_solid Contaminated Solids (Gloves, Gowns, etc.) waste_id->waste_solid waste_liquid Contaminated Liquids waste_id->waste_liquid waste_sharps Contaminated Sharps waste_id->waste_sharps disp_hw_container Place in Labeled Hazardous Waste Container waste_solid->disp_hw_container waste_liquid->disp_hw_container disp_sharps_container Place in Sharps Container for Hazardous Waste waste_sharps->disp_sharps_container disp_pickup Arrange for EHS Pickup disp_hw_container->disp_pickup disp_sharps_container->disp_pickup

References

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Ciprofloxacin hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.